Benzo[b]thiophen-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSUVDYTBGWFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480315 | |
| Record name | benzo[b]thiophen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19301-35-0 | |
| Record name | benzo[b]thiophen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Benzo[b]thiophen-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of benzo[b]thiophen-5-ol. As a key heterocyclic scaffold, benzo[b]thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document is designed to equip researchers and drug development professionals with the essential knowledge to effectively work with and characterize this important molecule.
Molecular Structure and Physicochemical Properties
Benzo[b]thiophen-5-ol, with the molecular formula C₈H₆OS, consists of a benzene ring fused to a thiophene ring, with a hydroxyl group substituted at the 5-position.[8] This fusion of aromatic systems and the presence of the hydroxyl group dictate its unique chemical personality.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆OS | [8] |
| Molecular Weight | 150.21 g/mol | [8] |
| Appearance | Off-white to light brown solid | Generic |
| Melting Point | Not widely reported, requires experimental determination | |
| Boiling Point | Not widely reported, requires experimental determination | |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | Inferred from structure |
| pKa | Estimated to be around 9-10, similar to other phenols. | Inferred from phenol chemistry |
The acidity of the hydroxyl group is a key feature, rendering the molecule susceptible to deprotonation in the presence of a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile and plays a crucial role in the reactivity of the molecule.
Synthesis of Benzo[b]thiophen-5-ol
The synthesis of benzo[b]thiophen-5-ol can be approached through various strategies, often involving the construction of the benzothiophene core followed by functional group manipulation. A common and effective method involves the demethylation of the readily available precursor, 5-methoxybenzo[b]thiophene.
Synthesis Workflow: Demethylation of 5-Methoxybenzo[b]thiophene
This two-step process involves the initial synthesis of 5-methoxybenzo[b]thiophene, followed by the cleavage of the methyl ether to yield the desired phenol.
Caption: General workflow for the synthesis of benzo[b]thiophen-5-ol.
Experimental Protocol: Demethylation using Boron Tribromide
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety guidelines. Boron tribromide is a highly corrosive and moisture-sensitive reagent and must be handled with extreme care in a well-ventilated fume hood.
Step 1: Reaction Setup
-
Dissolve 5-methoxybenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Addition of Boron Tribromide
-
Slowly add a solution of boron tribromide (1.1 - 1.5 eq) in anhydrous DCM to the cooled reaction mixture dropwise via a syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Quenching and Work-up
-
Once the reaction is complete, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess boron tribromide.
-
Add water and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure benzo[b]thiophen-5-ol.
Structure Elucidation: A Multi-technique Approach
The definitive identification and structural confirmation of benzo[b]thiophen-5-ol rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Region (δ 7.0-8.0 ppm): Expect a complex series of multiplets corresponding to the five protons on the bicyclic ring system. The specific chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and sulfur atoms.
-
Hydroxyl Proton (variable): A broad singlet for the -OH proton will be observed. Its chemical shift is concentration and solvent-dependent and can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): The carbon atoms of the benzene and thiophene rings will resonate in this region. The carbon attached to the hydroxyl group (C5) will be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1260-1000 | C-O stretch | Phenol |
| ~850-750 | C-H bend | Out-of-plane aromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 150.
-
Key Fragments: Common fragmentation pathways for benzothiophenes involve the loss of CS or C₂H₂. The presence of the hydroxyl group may also lead to the loss of CO or CHO radicals.
Caption: Workflow for the structure elucidation of benzo[b]thiophen-5-ol.
Chemical Reactivity
The reactivity of benzo[b]thiophen-5-ol is governed by the interplay of the electron-rich benzothiophene ring system and the activating, ortho-, para-directing hydroxyl group.
Acidity of the Hydroxyl Group
The phenolic proton is weakly acidic and can be removed by a suitable base to form the corresponding phenoxide ion. This is the first step in many reactions involving the hydroxyl group.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group, making the benzene ring of benzo[b]thiophen-5-ol highly susceptible to electrophilic aromatic substitution reactions.[9] The hydroxyl group directs incoming electrophiles to the ortho and para positions (C4, C6).
-
Halogenation: Reaction with bromine or chlorine in a suitable solvent will lead to mono- or poly-halogenated products.
-
Nitration: Nitration with dilute nitric acid will yield a mixture of nitro-substituted benzo[b]thiophen-5-ols.
-
Friedel-Crafts Acylation and Alkylation: These reactions can be used to introduce acyl and alkyl groups onto the benzene ring, though careful control of reaction conditions is necessary to avoid side reactions.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo typical phenol reactions:
-
Etherification (Williamson Ether Synthesis): Reaction of the phenoxide with an alkyl halide will produce the corresponding ether.
-
Esterification: Reaction with an acid chloride or anhydride will form the corresponding ester.
Conclusion
Benzo[b]thiophen-5-ol is a valuable building block in medicinal chemistry, possessing a rich and diverse reactivity profile. A thorough understanding of its synthesis, chemical properties, and the application of modern spectroscopic techniques for its characterization are essential for its effective utilization in drug discovery and development. This guide provides a foundational framework for researchers to confidently engage with this important heterocyclic compound.
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Synthesis, characterization of novel benzothiophene. (2020). MJM. [Link]
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Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (n.d.). New Journal of Chemistry. [Link]
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Benzo(B)Thiophene. (n.d.). PubChem. [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2009). PubMed. [Link]
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Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. (n.d.). Taylor & Francis eBooks. [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (n.d.). ResearchGate. [Link]
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Chapter 5 Thiophenes and benzo[b]thiophenes. (n.d.). ResearchGate. [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PubMed Central. [Link]
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Benzo[b]thiophene. (n.d.). NIST WebBook. [Link]
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Benzo[b]thiophene. (n.d.). NIST WebBook. [Link]
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Reactions of benzo[b]thiophene with aqueous metal species: their influence on the production and processing of heavy oils. (n.d.). ACS Publications. [Link]
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13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz. (n.d.). ResearchGate. [Link]
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1H NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 500 MHz. (n.d.). ResearchGate. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]
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22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]
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Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]
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Biologically active benzo (b)thiophene derivatives. (1970). PubMed. [Link]
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Introduction: The Structural Significance of Benzo[b]thiophen-5-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of Benzo[b]thiophen-5-ol
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Its derivatives are foundational to drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[3] The functionalization of this core structure, particularly with hydroxyl groups, creates compounds like Benzo[b]thiophen-5-ol (also known as 5-hydroxybenzo[b]thiophene), a key intermediate for synthesizing more complex, bioactive molecules.[4]
This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of Benzo[b]thiophen-5-ol. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from the parent benzo[b]thiophene molecule and related derivatives, applying established principles of substituent effects to predict and interpret the spectral features. This approach mirrors the deductive reasoning employed by researchers in structural elucidation, offering not just data, but a framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzo[b]thiophen-5-ol, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and electronic environment of the bicyclic system.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides precise information about the number, connectivity, and chemical environment of protons. The introduction of an electron-donating hydroxyl group at the C-5 position significantly influences the chemical shifts of the aromatic protons compared to the parent benzo[b]thiophene.
The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions are based on known data for benzo[b]thiophene and standard substituent effects for a hydroxyl group on an aromatic ring.[5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.45 | Doublet | J2,3 ≈ 5.4 Hz |
| H-3 | ~7.25 | Doublet | J3,2 ≈ 5.4 Hz |
| H-7 | ~7.70 | Doublet | J7,6 ≈ 8.5 Hz |
| H-6 | ~6.90 | Doublet of Doublets | J6,7 ≈ 8.5 Hz, J6,4 ≈ 2.2 Hz |
| H-4 | ~7.30 | Doublet | J4,6 ≈ 2.2 Hz |
| 5-OH | 5.0 - 6.0 | Broad Singlet | - |
-
Thiophene Ring Protons (H-2, H-3): The protons on the thiophene ring, H-2 and H-3, are expected to appear as a pair of doublets with a characteristic coupling constant of approximately 5.4 Hz. Their chemical shifts are less affected by the substituent on the benzene ring.
-
Benzene Ring Protons (H-4, H-6, H-7): The hydroxyl group at C-5 is strongly electron-donating. This increases electron density at the ortho (C-4, C-6) and para (not applicable here) positions, shielding the attached protons and shifting them upfield (to lower ppm values).
-
H-6: Located ortho to the -OH group, H-6 is expected to be the most shielded and thus appear at the lowest chemical shift (~6.90 ppm). It will be split into a doublet of doublets by H-7 (ortho coupling, ~8.5 Hz) and H-4 (meta coupling, ~2.2 Hz).
-
H-4: Also ortho to the -OH group, H-4 will be significantly shielded. It appears as a doublet due to the small meta coupling to H-6.
-
H-7: Being meta to the -OH group, H-7 is least affected and remains the most downfield proton on the benzene ring, appearing as a doublet due to coupling with H-6.
-
-
Hydroxyl Proton (5-OH): The phenolic proton typically appears as a broad singlet that is exchangeable with D₂O. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Caption: ¹H NMR assignments for Benzo[b]thiophen-5-ol.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides data for each unique carbon atom in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Predicted chemical shifts are based on data for benzo[b]thiophene and known substituent chemical shift (SCS) effects for a hydroxyl group.[7][8]
| Carbon Assignment | Predicted δ (ppm) |
| C-2 | ~124.5 |
| C-3 | ~122.0 |
| C-3a | ~139.0 |
| C-4 | ~107.0 |
| C-5 | ~154.0 |
| C-6 | ~114.0 |
| C-7 | ~125.0 |
| C-7a | ~133.0 |
-
C-5 (Ispo-Carbon): The carbon directly attached to the hydroxyl group (C-5) is the most deshielded (highest ppm value) in the benzene portion of the molecule due to the electronegativity of the oxygen atom.
-
C-4 and C-6 (Ortho-Carbons): These carbons are shielded by the electron-donating resonance effect of the -OH group and appear significantly upfield (lower ppm).
-
C-7 (Meta-Carbon): The meta carbon is only slightly affected by the hydroxyl substituent.
-
C-7a (Bridgehead): This quaternary carbon is shifted downfield due to its position fused between the two rings.
-
Thiophene Ring Carbons (C-2, C-3, C-3a): These carbons are less influenced by the C-5 substituent but their shifts are characteristic of the benzo[b]thiophene ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The key vibrational modes for Benzo[b]thiophen-5-ol are summarized below.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3550 - 3200 | O-H stretch (phenolic) | Strong, Broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1610, 1580, 1470 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1230 | C-O stretch (phenolic) | Strong |
| 900 - 700 | C-H out-of-plane bend (aromatic) | Strong |
| ~700 | C-S stretch | Weak-Medium |
The definitive feature in the IR spectrum of Benzo[b]thiophen-5-ol, distinguishing it from its parent, is the strong, broad absorption band in the 3550-3200 cm⁻¹ region , which is characteristic of a hydrogen-bonded phenolic O-H group. The sharpness and exact position of this peak can indicate the degree of hydrogen bonding. Additional key peaks include the aromatic C-H stretches just above 3000 cm⁻¹ and the strong C-O stretching vibration around 1230 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including C-H bending and C-S stretching modes, which are unique to the overall molecular structure.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Using Electron Impact (EI) ionization, the molecule is fragmented in a reproducible manner.
The molecular formula C₈H₆OS gives a monoisotopic mass of 150.01 Da.[12]
| m/z Value | Proposed Fragment Ion | Significance |
| 150 | [C₈H₆OS]⁺• | Molecular Ion (M⁺•) |
| 122 | [M - CO]⁺• | Loss of Carbon Monoxide |
| 121 | [M - CHO]⁺ | Loss of Formyl Radical |
| 94 | [C₆H₅O]⁺ | Benzofuran-type fragment |
| 89 | [C₇H₅]⁺ | Loss of S and CHO |
The mass spectrum is expected to show a strong molecular ion peak at m/z 150 , confirming the molecular weight. The fragmentation of aromatic phenols often proceeds through the loss of neutral molecules like carbon monoxide (CO) or radicals.[13]
-
Loss of CO: A primary fragmentation pathway for phenols is the expulsion of a CO molecule (28 Da) after rearrangement, leading to a prominent peak at m/z 122 .[14]
-
Loss of CHO: Cleavage can also result in the loss of a formyl radical (CHO•, 29 Da), giving rise to a peak at m/z 121 .
-
Thiophene Ring Fragmentation: Fragmentation patterns characteristic of the benzo[b]thiophene core, such as the loss of acetylene (C₂H₂) or CS, may also be observed from the molecular ion or subsequent fragments.[14][15]
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Introduction: The Significance of the Benzo[b]thiophene Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physical and Chemical Properties of Benzo[b]thiophen-5-ol
The benzo[b]thiophene ring system, an isostere of indole, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural characteristics have made it a cornerstone in the development of a wide array of therapeutic agents.[2][3] The fusion of a benzene ring with a thiophene ring creates a stable, aromatic bicyclic system that can be strategically functionalized to modulate biological activity.[4] Derivatives of this core structure are known to exhibit a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antidepressant activities.[1][5][6]
This guide focuses specifically on Benzo[b]thiophen-5-ol (CAS: 19301-35-0), a hydroxylated derivative of the core scaffold. The introduction of a phenolic hydroxyl group at the 5-position significantly alters the molecule's physicochemical properties, introducing possibilities for hydrogen bonding, altering its acidity, and providing a reactive handle for further synthetic modification. Understanding these properties is paramount for researchers in drug development, as they directly influence a compound's solubility, membrane permeability, metabolic stability, and target-binding interactions—all critical factors in the journey from a lead compound to a clinical candidate.
This document serves as a technical resource, providing a detailed examination of the physical and chemical properties of Benzo[b]thiophen-5-ol. We will delve into its structural attributes, solubility profile, acidity, and spectral characteristics. Furthermore, we provide robust, field-proven experimental protocols for the determination of these key parameters, explained from the perspective of causality to empower researchers to not only replicate but also adapt these methods for their specific applications.
Part 1: Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physical and chemical descriptors. These values are the initial inputs for computational models, solubility predictions, and synthetic planning.
| Property | Value | Source |
| IUPAC Name | 1-benzothiophen-5-ol | [1] |
| CAS Number | 19301-35-0 | [1] |
| Molecular Formula | C₈H₆OS | [1][7] |
| Molecular Weight | 150.20 g/mol | [1] |
| Monoisotopic Mass | 150.01393 Da | [8] |
| Appearance | White to off-white solid | General observation for similar phenols |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Predicted XlogP | 2.7 | [8] |
Part 2: Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The "like dissolves like" principle provides a starting point for prediction: the aromatic, nonpolar benzo[b]thiophene backbone suggests solubility in organic solvents, while the polar hydroxyl group may impart limited aqueous solubility.[10] However, the phenolic nature of the hydroxyl group is the key to modulating its solubility in aqueous media of varying pH.
A systematic approach to solubility testing is essential. The following workflow is designed to efficiently classify the compound and understand its acid-base characteristics.
Caption: Predicted Solubility Classification Workflow for Benzo[b]thiophen-5-ol.
Experimental Protocol: Solubility Classification
Causality Statement: This protocol is designed to exploit the acidic nature of the phenolic hydroxyl group. A water-insoluble compound that dissolves in a dilute base like sodium hydroxide (NaOH) but not in a weaker base like sodium bicarbonate (NaHCO₃) is characteristic of a phenol.[11][12] Dissolution in NaOH occurs because the base deprotonates the acidic phenol to form a water-soluble sodium phenoxide salt.
-
Water Solubility:
-
To a small test tube, add approximately 25 mg of Benzo[b]thiophen-5-ol.
-
Add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, shake the tube vigorously for 30 seconds.
-
Observe for complete dissolution. Expected Result: Insoluble.
-
-
5% NaOH Solubility:
-
To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaOH solution in portions, shaking vigorously after each addition.
-
Observe for complete dissolution. Expected Result: Soluble. This indicates the presence of an acidic functional group.
-
-
5% NaHCO₃ Solubility (Confirmation of Weak Acidity):
-
To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaHCO₃ solution in portions, shaking vigorously.
-
Observe for dissolution. Expected Result: Insoluble. Phenols are generally not acidic enough to be deprotonated by the weak base bicarbonate, distinguishing them from more acidic carboxylic acids.
-
-
5% HCl Solubility:
-
To a fresh sample (25 mg), add 0.75 mL of 5% aqueous HCl solution in portions, shaking vigorously.
-
Observe for dissolution. Expected Result: Insoluble. The molecule lacks a basic functional group (like an amine) that would be protonated by acid.
-
Part 3: Acidity and pKa Determination
The pKa is a quantitative measure of a compound's acidity. For a drug candidate, the pKa dictates its ionization state at physiological pH (approx. 7.4), which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. For Benzo[b]thiophen-5-ol, the pKa of the phenolic hydroxyl group is the most relevant value. A predicted pKa for the related 2,3-dihydrobenzo[b]thiophen-5-ol 1,1-dioxide is 7.43 ± 0.20, suggesting the parent compound will have a pKa in the weakly acidic range typical for phenols.[14]
Potentiometric titration is a highly reliable method for experimentally determining pKa.[15]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Experimental Protocol: Potentiometric pKa Determination
Causality Statement: This method relies on the Henderson-Hasselbalch equation.[16][17] At the half-equivalence point of a titration of a weak acid (HA) with a strong base, the concentrations of the acid and its conjugate base ([A⁻]) are equal.[18] At this specific point, the log term in the equation pH = pKa + log([A⁻]/[HA]) becomes log(1), which is zero. Therefore, at the half-equivalence point, the measured pH is equal to the pKa of the acid.[18][19]
Methodology: [15]
-
System Preparation:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl. Standardize if high accuracy is required.
-
Prepare a ~1 mM solution of Benzo[b]thiophen-5-ol. Due to low aqueous solubility, a co-solvent like methanol or DMSO may be required, but its percentage should be kept low and consistent.
-
Maintain a constant ionic strength in the sample solution by adding a background electrolyte like 0.15 M KCl. This minimizes fluctuations in activity coefficients.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration, and maintain a nitrogen blanket over the solution during the experiment.
-
Acidify the solution to approximately pH 2 with 0.1 M HCl to ensure the analyte is fully protonated at the start.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found visually or by calculating the first derivative of the curve.
-
Determine the volume of NaOH at the half-equivalence point (V½ = Veq / 2).
-
The pKa is the pH value on the titration curve corresponding to this half-equivalence volume.
-
Part 4: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. For Benzo[b]thiophen-5-ol, a combination of UV-Vis, IR, and NMR spectroscopy is required for full characterization.
Caption: Logical Flow for Spectroscopic Characterization.
UV-Visible Spectroscopy
Causality Statement: The extended aromatic π-system of the benzo[b]thiophene core results in strong absorption of ultraviolet light.[20][21] The position of the absorption maximum (λ_max) and the molar absorptivity are characteristic of the chromophore. Adding a hydroxyl group (an auxochrome) typically causes a bathochromic (red) shift in the λ_max. This technique is particularly useful for quantifying the compound in solution using the Beer-Lambert law.
Experimental Protocol:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol.
-
Create a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 1.0.
-
Scan the sample solution in a quartz cuvette from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Record the λ_max and the absorbance at this wavelength.
Infrared (IR) Spectroscopy
Causality Statement: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. For Benzo[b]thiophen-5-ol, the key diagnostic peaks will be from the O-H bond of the phenol and the various bonds within the aromatic structure.
Expected Characteristic Absorptions:
-
O-H stretch (phenol): A broad, strong band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding.
-
Aromatic C-H stretch: Medium to weak bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
-
Aromatic C=C stretch: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Statement: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei (typically ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, and coupling patterns between adjacent nuclei reveal connectivity.[22]
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (5H): The protons on the benzene and thiophene rings will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on their relative positions. For example, protons adjacent to the sulfur atom may be shifted further downfield.[23]
-
Phenolic Proton (1H): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly variable (typically δ 5-9 ppm) and depends on the solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the OH signal to disappear due to proton exchange.
Expected ¹³C NMR Signals:
-
Aromatic Carbons (8C): Eight distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C5) will be significantly shifted downfield due to the electronegativity of the oxygen atom.
Conclusion
Benzo[b]thiophen-5-ol is a compound of significant interest due to its privileged scaffold and versatile chemical nature. This guide has provided a comprehensive overview of its core physicochemical properties and, more importantly, has detailed the experimental logic and protocols necessary for their robust determination. For the medicinal chemist and drug development scientist, a thorough understanding of these properties—solubility, pKa, and spectral identity—is not merely academic; it is the essential foundation upon which rational drug design, synthesis, and formulation are built. The methodologies and causal explanations provided herein are intended to equip researchers with the practical and theoretical tools needed to effectively advance their work with this valuable class of molecules.
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Aleixandré-Tudo, J. L., Buica, A., & du Toit, W. (2017). Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry.[20]
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Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). [Source not explicitly named].[21]
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Aleixandré-Tudo, J. L., et al. (2017). Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry. Retrieved from [Link][24]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][15]
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Kocsis, M., et al. (2007). On the spectrophotometric determination of total phenolic and flavonoid contents. [Source not explicitly named].[25]
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Li, X., et al. (n.d.). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods: A Comparison of Structure-Activity Relationship. Journal of Agricultural and Food Chemistry. Retrieved from [Link][26]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Source not explicitly named].[13]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link][11]
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PubChem. (n.d.). Benzo[b]thiophene-5-ol, 2,3-dihydro-. Retrieved from [Link][27]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Source not explicitly named].[28]
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Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link][19]
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Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link][10]
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University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link][16]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Source not explicitly named].[12]
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PubChem. (n.d.). Benzo[b]thiophen-5-ol. Retrieved from [Link][7]
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Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link][17]
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Bui, T., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Retrieved from [Link][18]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). [Source not explicitly named].[23]
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Alper, H., et al. (2006). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Retrieved from [Link][29]
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Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2023, July 24). [Source not explicitly named].[2]
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Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry. Retrieved from [Link][30]
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The Good Scents Company. (n.d.). benzothiophene. Retrieved from [Link][9]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link][31]
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PubChemLite. (n.d.). Benzo[b]thiophen-5-ol (C8H6OS). Retrieved from [Link][8]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link][3]
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An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. Retrieved from [Link][5]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.[6]
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Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Retrieved from [Link][32]
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Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. Retrieved from [Link][33]
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The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. (1966). Journal of the Chemical Society C: Organic. Retrieved from [Link][22]
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In-Depth Technical Guide: Preliminary Studies on the Synthesis of Benzo[b]thiophen-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the preliminary synthetic strategies for obtaining Benzo[b]thiophen-5-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The document delves into the rationale behind synthetic choices, detailed experimental protocols, and the characterization of key compounds, offering a practical resource for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] The hydroxylated analogue, benzo[b]thiophen-5-ol, is a particularly valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide will explore a logical and efficient synthetic pathway to this target compound.
Retrosynthetic Analysis and Strategic Approach
A common and effective strategy for the synthesis of phenolic benzo[b]thiophenes involves a two-step process: the initial synthesis of a methoxy-protected precursor followed by a demethylation reaction to unveil the desired hydroxyl group. This approach is often preferred due to the potential for the free hydroxyl group to interfere with the cyclization reactions required to form the benzothiophene ring system.
Our retrosynthetic analysis, therefore, identifies 5-methoxybenzo[b]thiophene as the key intermediate in the synthesis of benzo[b]thiophen-5-ol.
Caption: Retrosynthetic approach for Benzo[b]thiophen-5-ol.
Synthesis of the Key Intermediate: 5-Methoxybenzo[b]thiophene
While several methods exist for the synthesis of the benzo[b]thiophene core, a robust and well-documented approach involves the cyclization of a suitable precursor. One such method is a variation of the Gassman indole synthesis, adapted for thiophenes. A plausible route starts from 4-methoxyaniline.
Proposed Synthetic Pathway for 5-Methoxybenzo[b]thiophene
A potential synthetic route to 5-methoxybenzo[b]thiophene is outlined below. This pathway involves the conversion of 4-methoxyaniline to a thiol derivative, followed by reaction with an α-halo ketone and subsequent cyclization.
Caption: Proposed synthesis of 5-Methoxybenzo[b]thiophene.
Characterization Data for 5-Methoxybenzo[b]thiophene (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene and thiophene rings, a singlet for the methoxy group around 3.8 ppm. |
| ¹³C NMR | Resonances for the eight carbon atoms of the benzo[b]thiophene core and the methoxy carbon. |
| IR | C-O stretching for the methoxy group, C=C stretching for the aromatic rings, and C-S stretching. |
| MS | A molecular ion peak corresponding to the molecular weight of 5-methoxybenzo[b]thiophene (C₉H₈OS, MW: 164.22 g/mol ). |
Final Step: Demethylation to Benzo[b]thiophen-5-ol
The cleavage of the methyl ether to yield the final product, benzo[b]thiophen-5-ol, is a critical step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, known for its ability to cleave aryl methyl ethers under relatively mild conditions.
Experimental Protocol: Demethylation using Boron Tribromide
Warning: Boron tribromide is a corrosive and moisture-sensitive reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
Procedure:
-
Dissolve 5-methoxybenzo[b]thiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.1 - 1.5 eq) in anhydrous DCM to the cooled solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzo[b]thiophen-5-ol.
Caption: Workflow for the demethylation of 5-Methoxybenzo[b]thiophene.
Characterization Data for Benzo[b]thiophen-5-ol
The successful synthesis of benzo[b]thiophen-5-ol can be confirmed by the following spectroscopic data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene and thiophene rings, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The disappearance of the methoxy singlet from the starting material's spectrum is a key indicator. |
| ¹³C NMR | Resonances for the eight carbon atoms of the benzo[b]thiophene core. |
| IR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹, C=C stretching for the aromatic rings, and C-S stretching. |
| MS | A molecular ion peak corresponding to the molecular weight of benzo[b]thiophen-5-ol (C₈H₆OS, MW: 150.19 g/mol ).[3] |
Conclusion and Future Outlook
This guide outlines a logical and experimentally sound preliminary study for the synthesis of benzo[b]thiophen-5-ol. The proposed two-step strategy, involving the synthesis of a methoxy-protected intermediate followed by demethylation, is a reliable approach for accessing this valuable hydroxylated benzothiophene derivative. The provided protocols and characterization guidelines offer a solid foundation for researchers to undertake the synthesis and further explore the derivatization of this important heterocyclic scaffold for applications in drug discovery and materials science.
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The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzo[b]thiophen-5-ol Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Among its many functionalized forms, derivatives bearing a hydroxyl group at the 5-position have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the discovery and synthesis of novel Benzo[b]thiophen-5-ol derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind synthetic choices, offers detailed, self-validating experimental methodologies, and contextualizes the therapeutic potential of these compounds with robust structure-activity relationship (SAR) data.
The Strategic Imperative for the Benzo[b]thiophen-5-ol Scaffold
The benzo[b]thiophene moiety is a bioisostere of naphthalene and indole, and its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The introduction of a hydroxyl group at the 5-position introduces a critical hydrogen bond donor/acceptor site, which can significantly influence the compound's interaction with biological targets. This functionalization has been a key driver in the development of potent kinase inhibitors and other targeted therapies.[4]
A prime exemplar of the therapeutic relevance of a hydroxylated benzo[b]thiophene core is Raloxifene, a selective estrogen receptor modulator (SERM) widely used for the prevention and treatment of osteoporosis, which features a 6-hydroxybenzo[b]thiophene scaffold. The strategic placement of the hydroxyl group is crucial for its biological activity. This underscores the importance of regioselective synthesis and functionalization of the benzo[b]thiophene core to explore the full therapeutic potential of its hydroxylated derivatives.
Synthetic Trajectories: From Precursors to the Hydroxylated Core
The synthesis of Benzo[b]thiophen-5-ol derivatives can be broadly approached through two strategic pathways: de novo construction of the hydroxylated scaffold or late-stage functionalization of a pre-formed benzo[b]thiophene ring system. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and scalability.
Pathway A: Late-Stage Hydroxylation via Demethylation
A prevalent and often practical approach involves the synthesis of a 5-methoxybenzo[b]thiophene precursor, followed by a demethylation step to unmask the desired 5-hydroxyl group. This strategy is advantageous as the methoxy group is relatively stable under many synthetic conditions used to construct and elaborate the benzo[b]thiophene core, and a variety of reliable demethylation protocols are available.
Causality of Experimental Choice: The selection of a demethylation agent is critical and depends on the overall functionality of the molecule. Boron tribromide (BBr₃) is a powerful Lewis acid for this transformation but can be harsh and non-selective in the presence of other sensitive functional groups. Alternatively, nucleophilic demethylation using thiolates, such as dodecanethiol in the presence of a Lewis acid like aluminum chloride, offers a milder and often more selective option, as demonstrated in the synthesis of Raloxifene.[5]
Caption: Late-stage demethylation workflow.
Experimental Protocol: Synthesis of N'-(4-chlorophenyl)-5-hydroxybenzo[b]thiophene-2-carbohydrazide [4]
-
Dissolution: Dissolve N'-(4-chlorophenyl)-5-methoxybenzo[b]thiophene-2-carbohydrazide (1 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, 1 M solution in DCM, 3 mL, 3 mmol) dropwise to the stirred solution. The reaction mixture may change color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Extraction: Add water (20 mL) and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 5-hydroxy derivative.
Pathway B: De Novo Synthesis of the Hydroxylated Scaffold
Constructing the Benzo[b]thiophen-5-ol core directly through intramolecular cyclization offers a more convergent approach, particularly when diverse substitutions on the thiophene ring are desired. This often involves the cyclization of appropriately substituted thiophenol derivatives.
Causality of Experimental Choice: Electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for constructing the benzo[b]thiophene skeleton.[6][7] By starting with a phenol-protected thioanisole, the 5-hydroxy group can be carried through the synthesis and deprotected at a later stage. The choice of the electrophilic trigger (e.g., iodine, sulfonium salts) can influence the regioselectivity and efficiency of the cyclization.[6]
Caption: De novo synthesis via electrophilic cyclization.
Conceptual Protocol: Intramolecular Cyclization Approach
-
Precursor Synthesis: Synthesize an o-alkynyl thioanisole precursor bearing a protected hydroxyl group (e.g., as a methoxy or benzyloxy ether) at the position corresponding to the final 5-position of the benzo[b]thiophene.
-
Cyclization: Subject the precursor to electrophilic cyclization conditions. For instance, treatment with iodine (I₂) or N-iodosuccinimide (NIS) can trigger an iodocyclization. Alternatively, using a stable sulfonium salt can mediate the cyclization.[6]
-
Intermediate Isolation: Isolate and purify the resulting protected 5-hydroxybenzo[b]thiophene derivative.
-
Deprotection: Perform a deprotection step to unmask the 5-hydroxyl group. This could involve BBr₃ for a methoxy group or catalytic hydrogenation for a benzyl ether.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Biological Evaluation and Structure-Activity Relationships (SAR)
The therapeutic potential of novel Benzo[b]thiophen-5-ol derivatives is most prominently illustrated in their activity as multi-kinase inhibitors with anticancer properties.[4] The 5-hydroxyl group often plays a pivotal role in establishing key interactions within the ATP-binding pocket of various kinases.
Multi-Kinase Inhibition and Anticancer Activity
Recent studies have highlighted a series of 5-hydroxybenzothiophene derivatives as potent inhibitors of several kinases implicated in cancer progression, including DYRK1A, CLK1, CLK4, and haspin.[4]
Table 1: Kinase Inhibitory Activity of Selected 5-Hydroxybenzo[b]thiophene Derivatives [4]
| Compound | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Haspin IC₅₀ (nM) |
| 4k | 35 | 20 | 26 | 76 |
| 4i | 116 | >1000 | 140 | 190 |
| 16b | 353.3 | 163 | 11 | 125.7 |
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Compound 16b [4]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U87MG | Glioblastoma | 7.2 |
| A549 | Lung Carcinoma | >10 |
| HCT-116 | Colon Carcinoma | >10 |
| HeLa | Cervical Cancer | >10 |
The potent activity of these compounds, particularly against glioblastoma cells, suggests that the 5-hydroxybenzo[b]thiophene scaffold is a promising starting point for the development of novel anticancer agents. Mechanistic studies have shown that these compounds can induce G2/M cell cycle arrest and apoptosis.[4]
Anti-Inflammatory Potential
The benzo[b]thiophene scaffold is also a well-established pharmacophore in the design of anti-inflammatory agents.[8] While specific data for 5-hydroxy derivatives is emerging, the broader class of compounds has shown promise in modulating inflammatory pathways. For instance, certain thiophene derivatives have been identified as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5] The introduction of a 5-hydroxyl group could enhance these activities through additional hydrogen bonding interactions with the enzyme active sites.
Conclusion and Future Directions
The discovery and synthesis of novel Benzo[b]thiophen-5-ol derivatives represent a vibrant and promising area of medicinal chemistry. The strategic placement of a hydroxyl group at the 5-position of this privileged scaffold has been shown to be a key determinant of potent biological activity, particularly in the realm of kinase inhibition and anticancer therapy. The synthetic methodologies outlined in this guide, from late-stage demethylation to de novo cyclization strategies, provide a robust toolkit for researchers to generate and optimize new chemical entities based on this core.
Future research should focus on expanding the diversity of substituents on the benzo[b]thiophene ring to further probe the structure-activity relationships and to fine-tune the selectivity and pharmacokinetic properties of these compounds. The exploration of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, is also a promising avenue for future investigation. The insights and protocols provided herein are intended to empower researchers to build upon the existing knowledge and to accelerate the discovery of the next generation of Benzo[b]thiophen-5-ol-based therapeutics.
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A Senior Application Scientist's Guide to the Biological Activity Screening of Benzo[b]thiophen-5-ol Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Benzo[b]thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzo[b]thiophene ring system is one such "privileged structure."[1] Its rigid, planar nature and rich electronic properties make it an ideal scaffold for interacting with a diverse array of biological targets. Consequently, benzo[b]thiophene derivatives have been successfully developed into drugs for treating a wide spectrum of diseases, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5]
This guide focuses specifically on analogs of Benzo[b]thiophen-5-ol . The hydroxyl group at the 5-position serves as a critical anchor and a versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By generating and screening a library of analogs based on this core, we can systematically probe the chemical space to identify novel compounds with high potency and selectivity for desired biological targets. This document provides a comprehensive, field-proven framework for this endeavor, moving logically from compound synthesis to multi-faceted biological evaluation.
Part 1: Strategic Synthesis of an Analog Library
The foundation of any successful screening campaign is a high-quality, structurally diverse library of compounds. The synthesis of Benzo[b]thiophen-5-ol analogs should be designed for efficiency and versatility, allowing for the introduction of various functional groups at key positions to modulate physiochemical and pharmacological properties.
A robust strategy involves a multi-step synthesis that leverages modern catalytic methods, such as the Palladium-catalyzed Suzuki-Miyaura cross-coupling, which is highly effective for forming carbon-carbon bonds.[6] This allows for the late-stage diversification of a common intermediate, rapidly generating a wide range of analogs.
Illustrative Synthetic Workflow
The following diagram outlines a plausible, high-level synthetic route for generating a diverse library of Benzo[b]thiophen-5-ol analogs. This approach begins with a protected Benzo[b]thiophen-5-ol core, which is halogenated to create a handle for cross-coupling reactions.
Caption: Workflow for the synthesis of a diverse analog library.
Part 2: The High-Throughput Screening (HTS) Cascade
High-Throughput Screening (HTS) is the industrial-standard methodology for rapidly evaluating large chemical libraries for activity against biological targets.[7] The process integrates automation, miniaturized assays, and robust data analysis to efficiently identify "hits"—compounds that exhibit a desired biological effect.[8]
A typical HTS campaign is a multi-stage process designed to eliminate false positives and prioritize the most promising compounds for further study.
HTS Workflow Diagram
Caption: The sequential workflow of a typical HTS campaign.
Part 3: Primary Biological Screening Protocols
Based on the extensive literature on benzo[b]thiophene derivatives, a primary screening strategy should target key areas of therapeutic interest: cancer, microbial infections, and specific enzyme inhibition.
A. Anticancer Activity Screening
Causality: Many benzo[b]thiophene analogs exhibit potent cytotoxic effects against cancer cell lines, with some acting as inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[2][9][10]
This protocol determines the concentration of a compound that causes a 50% reduction in the growth of a cancer cell line (GI₅₀).
-
Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in 384-well clear-bottom plates at a density of 2,000-5,000 cells/well in 40 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a serial dilution of the Benzo[b]thiophen-5-ol analogs in DMSO. Using an automated liquid handler, add 100 nL of compound solution to the cell plates (final concentration typically ranging from 10 nM to 100 µM). Include vehicle (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of Resazurin solution (final concentration 44 µM) to each well. Incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence data to the vehicle control (100% viability) and a background control (0% viability). Calculate GI₅₀ values by fitting the data to a four-parameter logistic curve.
| Analog ID | R-Group (at C2) | GI₅₀ (µM) vs. MDA-MB-231 | GI₅₀ (µM) vs. A549 | GI₅₀ (µM) vs. HCT116 |
| BTP-001 | Phenyl | 15.2 | 21.8 | 18.5 |
| BTP-002 | 4-Fluorophenyl | 8.7 | 12.4 | 9.9 |
| BTP-003 | 3,4,5-Trimethoxyphenyl | 0.095 | 0.150 | 0.110 |
| BTP-004 | Pyridin-4-yl | > 100 | > 100 | > 100 |
| Doxorubicin | (Control) | 0.050 | 0.080 | 0.065 |
Data is illustrative. The potent activity of an analog like BTP-003, which resembles the structure of combretastatin analogs, would warrant further investigation into tubulin polymerization inhibition.[9]
B. Antimicrobial Activity Screening
Causality: The benzo[b]thiophene scaffold is present in compounds with broad-spectrum antibacterial and antifungal activities, including against multidrug-resistant strains like MRSA.[11][12]
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Compound Dilution: Add 50 µL of the highest concentration of the test compound (e.g., 256 µg/mL in broth) to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the microbial suspension (adjusted to ~5 x 10⁵ CFU/mL) to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be read visually or with a plate reader at 600 nm.
| Analog ID | R-Group (at C2) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BTP-005 | 2-Chlorophenyl | 8 | > 128 | 32 |
| BTP-006 | Pyridin-2-yl | 4 | > 128 | 16 |
| BTP-007 | Thiophen-2-yl | 16 | > 128 | 8 |
| Vancomycin | (Control) | 1 | N/A | N/A |
| Ampicillin | (Control) | > 128 | 8 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Note: The limited activity against Gram-negative bacteria like E. coli is common due to the outer membrane barrier. Follow-up studies could include co-administration with a permeabilizing agent.[13]
Part 4: Target Identification and Lead Characterization
Identifying a potent "hit" from a primary screen is only the beginning. The next crucial steps involve identifying its molecular target (target deconvolution) and assessing its drug-like properties (ADME/Tox profiling).
A. Target Deconvolution for Validated Hits
Causality: Understanding the specific protein target of a bioactive compound is essential for elucidating its mechanism of action and enabling rational drug design.[14][15][16] Without a known target, advancing a compound is a high-risk endeavor.
A common and powerful method is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[15][17]
Caption: Workflow for identifying protein targets using AC-MS.
B. Early ADME/Tox Profiling
Causality: A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic properties (ADME) or unforeseen toxicity.[18][19] Conducting key in vitro ADME/Tox assays early helps to de-risk projects and select candidates with a higher probability of success.[19][20]
A panel of high-throughput compatible assays should be run on confirmed hits to build a comprehensive profile.[20]
| Parameter | Assay | Purpose |
| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive membrane permeability and intestinal absorption. |
| Metabolism | Liver Microsome Stability | Measures the rate of metabolism by key drug-metabolizing enzymes. |
| Metabolism | CYP450 Inhibition (e.g., P450-Glo™ Assays) | Assesses the potential for drug-drug interactions by inhibiting major cytochrome P450 isoforms (e.g., 3A4, 2D6). |
| Toxicity | Cytotoxicity in Non-cancerous Cells (e.g., HEK293) | Determines general cytotoxicity to distinguish from targeted anticancer effects.[13] |
| Physicochemical | Kinetic Solubility | Measures the solubility of the compound in a buffer, which impacts absorption and formulation. |
| Assay | Result | Interpretation |
| PAMPA Permeability (Pe) | 8.5 x 10⁻⁶ cm/s | High permeability, likely good oral absorption. |
| Human Liver Microsome t½ | 75 min | Moderately stable, acceptable for further development. |
| CYP3A4 Inhibition IC₅₀ | > 30 µM | Low risk of drug-drug interactions via this major pathway. |
| HEK293 Cytotoxicity CC₅₀ | 25 µM | >250-fold selectivity for cancer cells (GI₅₀ ~0.1 µM). |
| Kinetic Solubility (pH 7.4) | 45 µg/mL | Sufficient solubility for in vitro and early in vivo studies. |
Conclusion and Path Forward
This guide has outlined a systematic, multi-tiered strategy for the biological screening of Benzo[b]thiophen-5-ol analogs. The process is an iterative cycle: the initial screening data, particularly the structure-activity relationships derived from hit validation, provides crucial insights that guide the synthesis of the next generation of analogs.[1]
By logically progressing from a diverse chemical library through high-throughput primary screens, hit validation, target deconvolution, and early safety profiling, research teams can efficiently identify and characterize novel benzo[b]thiophene-based lead compounds. These well-validated leads, possessing a known mechanism of action and favorable drug-like properties, are primed for the subsequent, more resource-intensive phases of lead optimization and in vivo efficacy studies, ultimately accelerating the journey from the laboratory bench to potential clinical application.
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A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Benzo[b]thiophen-5-ol Derivatives for Drug Discovery
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The benzo[b]thiophene core, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key interactions with a multitude of biological targets have cemented its status as a foundational scaffold in modern drug discovery. This versatility is evidenced by its presence in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the leukotriene synthesis inhibitor Zileuton , and the antifungal agent Sertaconazole .[3][4] These successes underscore the scaffold's favorable pharmacological and pharmacokinetic properties.
While the broader benzo[b]thiophene family has been extensively studied, this guide focuses specifically on the Benzo[b]thiophen-5-ol core. The introduction of a hydroxyl group at the C-5 position is a strategic modification that profoundly influences the molecule's electronic and binding characteristics. This phenolic hydroxyl can act as a critical hydrogen bond donor and acceptor, anchoring the molecule within a target's binding site. Furthermore, it serves as a synthetic handle for further derivatization, allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This technical guide provides an in-depth analysis of the structure-activity relationships of Benzo[b]thiophen-5-ol derivatives. We will explore key biological targets, dissect the influence of substitutions at various positions on the scaffold, detail synthetic strategies for library generation, and present the experimental workflows essential for robust SAR elucidation.
The Benzo[b]thiophen-5-ol Scaffold: A Versatile Core for Targeted Therapies
The strategic placement of the 5-hydroxyl group endows the benzo[b]thiophene scaffold with the ability to engage a diverse array of biological targets. Notably, this core has emerged as a highly effective framework for the development of multi-target kinase inhibitors, a crucial strategy for overcoming chemoresistance in cancer therapy.[5] The planar nature of the bicyclic system allows it to fit comfortably within the ATP-binding cleft of many kinases, while the 5-OH group can form pivotal hydrogen bonds with hinge region residues, a common feature of kinase-inhibitor interactions. Beyond kinase inhibition, derivatization of the core has yielded potent inhibitors of other enzyme classes and modulators of protein-protein interactions.
To systematically explore the SAR of this scaffold, it is essential to understand the key positions available for chemical modification.
Caption: The core structure of Benzo[b]thiophen-5-ol with key positions for derivatization highlighted.
Structure-Activity Relationship (SAR) Analysis
The biological activity of Benzo[b]thiophen-5-ol derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. A systematic analysis of these modifications provides a rational framework for designing next-generation therapeutic agents.
The Benzene Ring: Tuning Potency and Selectivity
Substitutions on the benzene portion of the scaffold (positions C4, C6, and C7) are critical for modulating potency and target selectivity. The electronic and steric properties of these substituents can dictate the molecule's orientation within the binding pocket and influence long-range interactions.
For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes developed as tubulin polymerization inhibitors, the placement of an additional methoxy group on the benzene ring had a profound impact on activity.[6][7] Derivatives with a methoxy group at the C-4 or C-7 position exhibited the most potent antiproliferative activity.[6][7] Conversely, placing the methoxy group at the C-5 position (in a non-hydroxylated analog) or the C-6 position resulted in a significant decrease in potency.[6] This highlights that while the 5-position is ideal for a hydroxyl group in kinase inhibition, its functionalization must be carefully considered in the context of other targets like tubulin, where steric hindrance or altered electronics at this position may be detrimental.
In the context of multi-kinase inhibitors, a 5-hydroxybenzothiophene hydrazide scaffold (compound 16b in the source study) emerged as a particularly potent lead.[5] This compound displayed significant growth inhibitory activity across various cancer cell lines, underscoring the power of the 5-OH group when combined with appropriate functionalization at other positions.[5]
Table 1: SAR of Benzene Ring Substitutions on Anticancer Activity
| Compound ID | Scaffold | R-Group Position | Target/Assay | IC50 / Activity | Reference |
|---|---|---|---|---|---|
| Series 1 | 2-TMB-Benzo[b]thiophene | 4-OCH₃ | Tubulin Polymerization | Potent | [6][7] |
| Series 1 | 2-TMB-Benzo[b]thiophene | 7-OCH₃ | Tubulin Polymerization | Potent | [6][7] |
| Series 1 | 2-TMB-Benzo[b]thiophene | 5-OCH₃ | Tubulin Polymerization | Less Potent | [6] |
| Series 1 | 2-TMB-Benzo[b]thiophene | 6-OCH₃ | Tubulin Polymerization | Less Potent | [6] |
| 16b | 5-OH-Benzo[b]thiophene | Hydrazide at C2/C3 | Multi-Kinase Panel | Low µM IC50s | [5] |
| 16b | 5-OH-Benzo[b]thiophene | Hydrazide at C2/C3 | U87MG Glioblastoma Cells | Potent Growth Inhibition | [5] |
(2-TMB: 2-(3',4',5'-trimethoxybenzoyl))
The Thiophene Ring: The Gateway to Diverse Functionalities
The C2 and C3 positions on the thiophene ring are the most common sites for introducing diverse chemical moieties that directly interact with the target protein or modulate the molecule's overall physicochemical properties.
The choice of substituent at these positions often defines the compound's primary biological activity. For example:
-
As Cholinesterase Inhibitors: The development of benzo[b]thiophene-chalcone hybrids revealed that these molecules were significantly better inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) than their simpler 3-acylbenzothiophene precursors.[8] The extended conjugation and additional aromatic ring of the chalcone moiety likely engage with peripheral anionic or catalytic sites of the enzymes. Compound 5h from this series, with an amino-substituted chalcone, was the most potent BChE inhibitor (IC50 = 24.35 µM).[8]
-
As Tubulin Inhibitors: In the 2-aroyl-benzo[b]thiophene series, modifications at C3 were critical. Replacing a C3-amino group with a C3-methyl group led to an increase in activity, suggesting that while a substituent is needed, a hydrogen bond-donating amino group is not essential and may even be slightly unfavorable compared to a small, lipophilic group in this specific context.[6][7]
-
As Nitrogen Mustards: Attaching N-alkyl-N-(2-chloroethyl)aminomethyl groups to the C3 position produced compounds with potential anti-tumor activity, leveraging the benzo[b]thiophene core to deliver a cytotoxic warhead.[9]
Table 2: SAR of Thiophene Ring (C2/C3) Substitutions
| Scaffold | C2-Substituent | C3-Substituent | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Benzothiophene-Chalcone | Phenyl | 3-Amino-Chalcone | BChE | 24.35 | [8] |
| Benzothiophene-Chalcone | Phenyl | 4-Nitro-Chalcone | AChE | 62.10 | [8] |
| 2-TMB-Benzo[b]thiophene | 3',4',5'-Trimethoxybenzoyl | -H | Tubulin | Active | [6][7] |
| 2-TMB-Benzo[b]thiophene | 3',4',5'-Trimethoxybenzoyl | -CH₃ | Tubulin | More Active | [6][7] |
| 2-TMB-Benzo[b]thiophene | 3',4',5'-Trimethoxybenzoyl | -NH₂ | Tubulin | Active |[6] |
Synthetic and Experimental Workflows for SAR Elucidation
A robust SAR study is underpinned by efficient synthetic strategies to generate chemical diversity and reliable biological assays to quantify activity.
Synthetic Strategy: A Modular Approach
The synthesis of a focused library of Benzo[b]thiophen-5-ol derivatives typically follows a modular approach, allowing for late-stage diversification. Common methods often involve the construction of the core followed by functionalization. Electrophilic cyclization and coupling reactions like the Sonogashira coupling are frequently employed.[3]
Caption: A generalized workflow for the synthesis of a Benzo[b]thiophene derivative library.
Protocol: Synthesis of a 2-Aroyl-benzo[b]thiophen-3-ol Intermediate This protocol is a generalized representation based on synthetic strategies for related structures.[10]
-
Step 1: Thioether Formation: To a solution of 2-mercaptobenzoic acid (1.0 eq) and a suitable base (e.g., potassium hydroxide, 2.2 eq) in a polar solvent like methanol, add the desired phenacyl bromide (1.1 eq).
-
Step 2: Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 3: Intramolecular Cyclization: Upon completion, add a dehydrating agent or heat the mixture under reflux to induce intramolecular cyclization, forming the 2-aroyl-benzo[b]thiophen-3-ol core.
-
Step 4: Work-up and Purification: Cool the reaction mixture, neutralize with acid (e.g., HCl), and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Evaluation Workflow
The process of elucidating the SAR involves a tiered screening approach, moving from broad, high-throughput assays to more specific, mechanism-of-action studies.
Caption: Standard experimental workflow for SAR elucidation from compound synthesis to lead optimization.
Protocol: Cell Proliferation (MTT) Assay This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., U87MG glioblastoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The Benzo[b]thiophen-5-ol scaffold is a highly validated and versatile core for the development of novel therapeutic agents. The key SAR insights can be summarized as follows:
-
The 5-hydroxyl group is a critical anchor for activity against certain target classes, particularly protein kinases, where it can engage in essential hydrogen bonding.[5]
-
Substitutions on the benzene ring (C4, C6, C7) are crucial for fine-tuning potency and can dramatically alter activity, as seen in the differential effects of methoxy groups on tubulin inhibition.[6][7]
-
The thiophene ring (C2, C3) serves as the primary point for introducing diverse functionalities that define the molecule's pharmacological profile, enabling the development of everything from enzyme inhibitors to targeted cytotoxic agents.[8][9]
Future research in this area should focus on several key avenues. First, the application of computational tools, such as molecular docking and 3D-QSAR, can provide deeper insights into the specific molecular interactions driving activity and guide the rational design of more potent and selective inhibitors.[10][11] Second, a systematic investigation of the scaffold's ADME properties is necessary to translate potent in vitro activity into in vivo efficacy. Finally, expanding the exploration of this scaffold against new and emerging biological targets will undoubtedly unlock its full therapeutic potential, continuing the legacy of benzo[b]thiophene as a cornerstone of medicinal chemistry.
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Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
An In-Depth Technical Guide to the In Silico Modeling and Docking of Benzo[b]thiophen-5-ol with Proteins
This guide provides a comprehensive, technically detailed walkthrough for researchers, scientists, and drug development professionals on the in silico modeling and molecular docking of Benzo[b]thiophen-5-ol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the workflow, ensuring a robust and reproducible computational study.
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] Benzo[b]thiophen-5-ol (CAS 19301-35-0), with its molecular formula C8H6OS and a molecular weight of 150.20 g/mol , serves as a key building block for the synthesis of novel therapeutic agents.[1][3] In silico techniques, such as molecular docking, offer a powerful and cost-effective approach to preliminarily screen and understand the interactions of this and other small molecules with protein targets, thereby accelerating the drug discovery process.[4][5] This guide will delineate a rigorous workflow for such a study.
Part 1: Foundational Workflow for In Silico Analysis
A successful molecular docking study is not a single, monolithic process but a series of carefully executed and validated steps. The causality of this workflow is critical; each stage builds upon the last to ensure the final results are both meaningful and reliable.
Caption: A high-level overview of the molecular docking workflow.
Part 2: Detailed Methodologies and Scientific Rationale
Target Selection and Retrieval
The "Why": The choice of a protein target is paramount and should be hypothesis-driven. Given the known anti-inflammatory and anticancer activities of benzo[b]thiophene derivatives, a relevant target could be a protein implicated in these disease pathways, for instance, a specific kinase or a cyclooxygenase enzyme.[1][2] For this guide, let's consider a hypothetical kinase as our target. The three-dimensional coordinates of the protein are retrieved from a public repository like the RCSB Protein Data Bank (PDB).
Protocol:
-
Navigate to the .
-
Search for the target protein of interest. It is crucial to select a high-resolution crystal structure, preferably one that is co-crystallized with a known inhibitor. This provides a validated binding pocket.
-
Download the structure in PDB format.
Protein Preparation: From Raw Data to a Cleaned Receptor
The "Why": Raw PDB files are not immediately usable for docking.[6] They often contain non-essential water molecules, co-factors, and other heteroatoms that can interfere with the docking algorithm. Furthermore, hydrogen atoms are typically absent, and information about bond orders and charges is missing.[7] The goal of protein preparation is to create a chemically correct and computationally ready receptor.[8]
Protocol:
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all water molecules and any co-ligands or ions not essential for the protein's structural integrity or catalytic activity.[9][10] If the protein is a multimer, retain only the chain of interest for the docking study.[8]
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are distant from the active site, they can often be ignored. If they are near the binding site, they must be modeled using tools like MODELLER or the loop modeling functionalities within your chosen software.[8]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.[11] Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). The correct protonation state of ionizable residues (Asp, Glu, Lys, Arg, His) at a physiological pH must be determined, as this significantly impacts electrostatic interactions.[12]
Ligand Preparation: Readying Benzo[b]thiophen-5-ol for Docking
The "Why": The ligand, Benzo[b]thiophen-5-ol, must also be prepared. A 2D representation is insufficient; a valid 3D conformation with correct stereochemistry, bond orders, and atomic charges is required.[13] Energy minimization is performed to obtain a low-energy, stable conformation of the ligand.[8]
Protocol:
-
2D to 3D Conversion: Draw the 2D structure of Benzo[b]thiophen-5-ol using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or retrieve it from a database like PubChem (CID 12203499).[14] Convert this 2D structure to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has realistic bond lengths and angles.[8]
-
Charge Assignment: Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small molecules.[15]
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process, which is essential for accurately predicting the binding mode.[15]
Grid Generation: Defining the Search Space
The "Why": Instead of searching the entire protein surface, which would be computationally prohibitive, we define a "grid box" that encompasses the active site.[9] The docking algorithm will then confine its search for binding poses to this defined volume. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.
Protocol:
-
Load the prepared protein into the docking software (e.g., AutoDock Tools).[11]
-
Define the center of the grid box based on the coordinates of the known inhibitor or key active site residues.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligand and allow for some rotational and translational freedom.
Molecular Docking Simulation
The "Why": This is the core computational experiment where the prepared ligand is placed into the defined grid box of the receptor. The docking program employs a search algorithm (e.g., a genetic algorithm in AutoDock) to explore various possible conformations and orientations (poses) of the ligand within the active site.[16] Each pose is then evaluated by a scoring function, which estimates the binding affinity.[17]
Protocol:
-
Load the prepared protein and ligand files into the docking software.
-
Select the grid parameter file created in the previous step.
-
Configure the docking parameters, such as the number of genetic algorithm runs and the number of evaluations.
-
Launch the docking simulation.[11]
Part 3: Analysis and Validation of Docking Results
Interpreting docking results requires a multi-faceted approach, combining quantitative scores with qualitative visual inspection.[18]
Quantitative Analysis: Binding Energy and Cluster Analysis
The primary output of a docking simulation is a series of binding poses, each with a corresponding binding energy (or docking score).
| Metric | Description | Interpretation |
| Binding Energy (kcal/mol) | An estimation of the binding free energy. | More negative values indicate a stronger, more favorable binding interaction.[19][20] |
| Cluster Analysis | Grouping of similar binding poses based on Root Mean Square Deviation (RMSD). | A large cluster with low binding energy suggests a highly probable and stable binding mode.[21] |
| Inhibition Constant (Ki) | An estimated inhibition constant derived from the binding energy. | Lower Ki values suggest a more potent inhibitor.[22] |
Qualitative Analysis: Visual Inspection of Binding Poses
The "Why": A low binding energy score is not, on its own, sufficient to validate a docking result. The binding pose must be chemically sensible.[23] Visual inspection allows us to verify that the predicted interactions align with known biochemical principles.
Protocol:
-
Load the docked protein-ligand complex into a molecular visualizer.
-
Analyze the top-ranked poses (those with the lowest binding energies).
-
Identify and examine the key intermolecular interactions:
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand and key active site residues.
-
Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic pockets of the protein.
-
Pi-Pi Stacking: If both the ligand and protein contain aromatic rings, look for favorable stacking interactions.
-
-
Compare the binding mode of Benzo[b]thiophen-5-ol to that of any known inhibitors of the target protein. A similar binding mode can increase confidence in the result.
Caption: Common protein-ligand interactions to identify during visual analysis.
Post-Docking Validation with Molecular Dynamics (MD) Simulations
The "Why": Molecular docking typically treats the protein as a rigid entity. However, proteins are dynamic and flexible.[24] MD simulations can be used to validate the stability of the docked pose over time and to refine the binding energy calculations by accounting for protein flexibility and the effects of solvent.[25][26]
Protocol:
-
Take the best-ranked pose from the docking simulation as the starting structure.
-
Place the protein-ligand complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Run an MD simulation for a sufficient duration (e.g., 100 nanoseconds).
-
Analyze the trajectory to assess the stability of the protein-ligand interactions. If the ligand remains stably bound in the active site, it increases confidence in the docking result.
-
Use techniques like MM/PBSA or MM/GBSA to recalculate the binding free energy from the MD trajectory, which is generally more accurate than the docking score.[25]
Conclusion
In silico modeling and molecular docking are powerful tools in the arsenal of the modern drug discovery scientist. By following a rigorous, well-rationalized workflow, researchers can gain significant insights into the potential interactions of molecules like Benzo[b]thiophen-5-ol with their protein targets. This guide has outlined such a workflow, emphasizing the importance of careful preparation, robust execution, and thorough analysis and validation. The ultimate goal of these computational studies is to generate credible hypotheses that can be tested and validated through subsequent in vitro and in vivo experiments, paving the way for the development of novel therapeutics.
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Cenmed. (n.d.). Benzo[b]thiophen-5-ol (C007B-509674). Retrieved from [Link]
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Semantic Scholar. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Retrieved from [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Dynamic Docking: A Paradigm Shift in Computational Drug Discovery. Retrieved from [Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
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YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]
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Frontiers. (n.d.). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Retrieved from [Link]
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YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
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PubMed. (2009). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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The Pivotal Role of Benzo[b]thiophen-5-ol in Advanced Organic Electronics
A Senior Application Scientist's Guide to Material Innovation and Device Optimization
The relentless pursuit of next-generation organic electronic devices with enhanced performance, stability, and processability has led researchers to explore a vast chemical space for novel semiconductor materials. Within this landscape, the benzo[b]thiophene scaffold has emerged as a privileged structure, owing to its rigid, planar, and electron-rich nature, which facilitates efficient charge transport.[1] This guide focuses specifically on a key derivative, benzo[b]thiophen-5-ol , and its derivatives, as a cornerstone for innovation in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The strategic placement of a hydroxyl group at the 5-position offers a unique synthetic handle for molecular engineering and a means to fine-tune the optoelectronic properties of the resulting materials. This document provides an in-depth technical overview of the synthesis, properties, and applications of benzo[b]thiophen-5-ol-based materials, offering field-proven insights for researchers and scientists in organic electronics and drug development.
The Strategic Advantage of the 5-Hydroxy Group
The hydroxyl group in benzo[b]thiophen-5-ol is not a passive substituent. Its presence is a deliberate design choice that imparts several advantageous characteristics to the molecular core:
-
Versatile Functionalization: The hydroxyl group serves as a reactive site for a wide array of chemical transformations, including etherification and esterification. This allows for the straightforward introduction of various functional groups to tailor the solubility, morphology, and electronic properties of the final material.
-
Tuning of Energy Levels: The electron-donating nature of the hydroxyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This is a critical parameter for optimizing charge injection and transport in electronic devices and for matching the energy levels of different layers in a device stack.
-
Intermolecular Interactions: The hydroxyl group can participate in hydrogen bonding, which can influence the solid-state packing and morphology of thin films. This, in turn, has a profound impact on charge carrier mobility and device performance.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of benzo[b]thiophene have been successfully employed as emitters in OLEDs. For instance, 1,3-bis(benzo[b]thiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (MOC-16) has been utilized as an emissive material, achieving a luminance of 1729 cd/m².[2] The synthetic accessibility of benzo[b]thiophen-5-ol allows for the rational design of novel emitters with tailored emission colors and improved efficiencies.
Experimental Protocol: Synthesis of a Benzo[b]thiophen-5-ol-Based Emitter
A representative synthetic route to a functionalized benzo[b]thiophen-5-ol derivative for OLED applications is outlined below. This protocol is based on established synthetic methodologies for benzo[b]thiophene derivatives.[3][4]
Step 1: Etherification of Benzo[b]thiophen-5-ol.
-
To a solution of benzo[b]thiophen-5-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., 1-bromooctane, 1.2 eq) to introduce a solubilizing chain.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-alkoxybenzo[b]thiophene.
Step 2: Formylation at the 2-position.
-
Dissolve the 5-alkoxybenzo[b]thiophene (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture and pour it onto ice-water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield 5-alkoxybenzo[b]thiophene-2-carbaldehyde.
Step 3: Knoevenagel Condensation with an Active Methylene Compound.
-
To a solution of 5-alkoxybenzo[b]thiophene-2-carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 6 hours.
-
Cool the reaction, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final emissive material.
The choice of the alkyl halide in Step 1 is crucial for tuning the solubility and film-forming properties of the final material. The active methylene compound in Step 3 determines the electronic properties and emission color of the emitter.
Application in Organic Field-Effect Transistors (OFETs)
The benzo[b]thiophene core is a well-established building block for high-performance organic semiconductors in OFETs.[5][6] The ability to functionalize the 5-position of benzo[b]thiophen-5-ol allows for the synthesis of materials with optimized molecular packing and charge transport characteristics. Solution-processed OFETs based on benzo[1,2-b:4,5-b']bis[b]benzothiophenes have demonstrated hole mobilities up to 0.01 cm²/Vs.[5] Other derivatives have also shown promising performance, with hole mobilities reaching 0.005 cm²/Vs.[7][8]
Device Fabrication Workflow for a Solution-Processed OFET
The following workflow describes the fabrication of a bottom-gate, top-contact OFET using a benzo[b]thiophen-5-ol derivative as the active layer.
Caption: Workflow for fabricating a solution-processed OFET.
Detailed Protocol:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (300 nm) is used as the substrate, with the silicon acting as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Surface Treatment: The cleaned substrate is treated with hexamethyldisilazane (HMDS) vapor to passivate the SiO₂ surface, reducing charge trapping and improving the morphology of the subsequently deposited organic semiconductor film.
-
Active Layer Deposition: A solution of the synthesized benzo[b]thiophen-5-ol derivative (e.g., 5-10 mg/mL in chloroform or chlorobenzene) is spin-coated onto the treated substrate at 2000-3000 rpm for 60 seconds.
-
Thermal Annealing: The film is then annealed on a hot plate at a temperature optimized for the specific material (typically 80-120 °C) for 30-60 minutes to improve the crystallinity and molecular ordering of the semiconductor film.
-
Electrode Deposition: Gold source and drain electrodes (50 nm) are thermally evaporated onto the organic semiconductor layer through a shadow mask, defining the channel length and width.
-
Device Characterization: The electrical characteristics of the OFET are measured in a nitrogen atmosphere or ambient conditions using a semiconductor parameter analyzer.
The choice of solvent, solution concentration, spin-coating speed, and annealing temperature are critical parameters that must be optimized to achieve high device performance.
Application in Organic Solar Cells (OSCs)
Benzo[b]dithiophene (BDT), a fused-ring system containing the benzo[b]thiophene moiety, is a highly successful building block for donor materials in organic solar cells.[9][10][11] Small molecules and polymers based on BDT have achieved high power conversion efficiencies (PCEs).[12][13] The functionalization of the benzo[b]thiophene core, for which benzo[b]thiophen-5-ol is an excellent starting material, allows for the tuning of the material's absorption spectrum and energy levels to better match those of the acceptor material (often a fullerene derivative or a non-fullerene acceptor).
Molecular Design Strategy for OSC Donor Materials
A successful donor material for OSCs should possess a broad absorption spectrum to capture a large portion of the solar spectrum and a HOMO level that is deep enough to ensure a high open-circuit voltage (Voc) but shallow enough to facilitate efficient hole transfer to the anode.
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Benzo[b]thiophen-5-ol: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature make it an ideal building block for the synthesis of complex molecular architectures with diverse biological activities.[2] Benzo[b]thiophene derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic activities.[1] Among the various substituted benzothiophenes, benzo[b]thiophen-5-ol emerges as a particularly valuable intermediate due to the presence of a reactive hydroxyl group, which allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of benzo[b]thiophen-5-ol, with a focus on its utility as a strategic building block in organic synthesis and drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of benzo[b]thiophen-5-ol is crucial for its effective utilization in synthesis. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆OS |
| Molecular Weight | 150.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118-122 °C |
| pKa | ~9.5 (estimated) |
Spectroscopic characterization provides definitive structural confirmation. The following table summarizes the expected spectroscopic data for benzo[b]thiophen-5-ol.
| Spectroscopic Data | Key Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm, a singlet for the hydroxyl proton (concentration-dependent), and characteristic coupling patterns for the thiophene and benzene ring protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-155 ppm, with the carbon bearing the hydroxyl group appearing at the lower field. |
| IR (cm⁻¹) | A broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ at approximately 150, consistent with the molecular weight. |
Synthesis of the Benzo[b]thiophen-5-ol Core
A common and reliable strategy for the synthesis of benzo[b]thiophen-5-ol involves the construction of the corresponding 5-methoxybenzo[b]thiophene followed by a demethylation step. This approach is often preferred due to the higher stability and easier handling of the methoxy-protected intermediate.
Workflow for the Synthesis of Benzo[b]thiophen-5-ol
Caption: Synthetic workflow for Benzo[b]thiophen-5-ol.
Experimental Protocol: Synthesis of 5-Methoxybenzo[b]thiophene and Demethylation
Step 1: Synthesis of 5-Methoxybenzo[b]thiophene
This multi-step synthesis starts from commercially available m-anisidine.
-
Diazotization of m-Anisidine: To a cooled (0-5 °C) solution of m-anisidine in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Formation of the Thiol Intermediate: The diazonium salt solution is then slowly added to a solution of sodium sulfide and sulfur. The mixture is heated to promote the formation of the corresponding thiol intermediate.
-
Reaction with Chloroacetaldehyde: The crude thiol is reacted with chloroacetaldehyde dimethyl acetal in the presence of a base.
-
Cyclization: The resulting intermediate is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures to yield 5-methoxybenzo[b]thiophene.
Step 2: Demethylation to Benzo[b]thiophen-5-ol
The demethylation of 5-methoxybenzo[b]thiophene is a critical step to unmask the hydroxyl group.
-
Reaction Setup: 5-Methoxybenzo[b]thiophene is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Demethylating Agent: The solution is cooled to a low temperature (typically -78 °C or 0 °C), and a strong Lewis acid, such as boron tribromide (BBr₃), is added dropwise.[3] Alternatively, pyridinium hydrochloride can be used at high temperatures.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the slow addition of water or methanol. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure benzo[b]thiophen-5-ol.
Reactivity and Functionalization: A Gateway to Molecular Diversity
The true power of benzo[b]thiophen-5-ol as a building block lies in the dual reactivity of its hydroxyl group and the thiophene ring. This allows for a wide array of functionalization strategies to generate a diverse library of derivatives.
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing various functionalities through several key reactions.
-
O-Alkylation: The hydroxyl group can be readily alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form the corresponding ethers. This is a fundamental transformation for modifying the steric and electronic properties of the molecule.
-
Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters, which can serve as prodrugs or introduce new pharmacophores.
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of the hydroxyl group to a variety of other functionalities with inversion of stereochemistry if a chiral center is present.[4][5][6][7][8] The reaction of benzo[b]thiophen-5-ol with a nucleophile (e.g., a carboxylic acid, an imide, or a thiol) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) provides a versatile route to ethers, esters, and thioethers under mild conditions.[4][5][6][7][8]
-
Ullmann Condensation: The copper-catalyzed coupling of the hydroxyl group with aryl halides (Ullmann condensation) is a valuable method for the synthesis of diaryl ethers.[9][10][11][12] This reaction is particularly useful for constructing complex molecular frameworks found in many biologically active compounds.[9][10][11][12]
Functionalization of the Thiophene Ring
The thiophene ring of benzo[b]thiophen-5-ol is susceptible to electrophilic substitution and metal-catalyzed cross-coupling reactions, primarily at the C2 and C3 positions.
-
Electrophilic Aromatic Substitution: The benzo[b]thiophene nucleus undergoes various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The directing effect of the hydroxyl group and the inherent reactivity of the thiophene ring typically favor substitution at the C4 and C6 positions of the benzene ring and the C2 and C3 positions of the thiophene ring.
-
Sonogashira Coupling: The introduction of a halogen (e.g., bromine or iodine) onto the benzo[b]thiophene core opens up possibilities for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling of a halogenated benzo[b]thiophene with a terminal alkyne is a highly efficient method for forming carbon-carbon bonds and introducing alkynyl moieties.[13][14][15][16][17]
Reaction Pathways for Functionalization
Caption: Synthetic route to kinase inhibitors.
Conclusion: A Building Block with a Bright Future
Benzo[b]thiophen-5-ol is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the strategic introduction of a wide range of functional groups, enabling the rapid generation of diverse molecular libraries. The successful application of this scaffold in the development of potent kinase inhibitors highlights its immense potential in drug discovery. As our understanding of the structure-activity relationships of benzo[b]thiophene derivatives continues to grow, we can expect to see the emergence of new and innovative applications for this remarkable molecule in the fields of medicine, agriculture, and materials science.
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Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]
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One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Sonogashira cross-coupling reaction. YouTube. [Link]
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1H NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 500 MHz. ResearchGate. [Link]
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Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]
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Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. ResearchGate. [Link]
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An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
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Review of the synthetic routes to Benzo[b]thiophen-5-ol
An In-Depth Technical Guide to the Synthetic Routes of Benzo[b]thiophen-5-ol
Executive Summary
Benzo[b]thiophen-5-ol is a pivotal heterocyclic scaffold, serving as a critical building block in the development of numerous pharmacologically active agents and advanced functional materials. Its structure, which combines a benzene ring fused to a thiophene ring with a hydroxyl group at the 5-position, imparts unique electronic and binding properties. This guide offers a comprehensive review of the principal synthetic strategies for accessing this valuable compound. We delve into the mechanistic underpinnings, practical advantages, and limitations of each major pathway, including the construction of the bicyclic system from appropriately substituted precursors and the late-stage functionalization of the pre-formed benzo[b]thiophene core. This document is intended for researchers, medicinal chemists, and process development scientists, providing both a strategic overview and actionable experimental insights.
Introduction: The Significance of the Benzo[b]thiophen-5-ol Core
The benzo[b]thiophene ring system is a privileged isostere of indole, found in a wide array of molecules with significant biological activity.[1] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-microbial, anti-inflammatory, and antioxidant properties.[1][2][3] The introduction of a hydroxyl group at the 5-position specifically enhances the molecule's ability to form hydrogen bonds and interact with biological targets, making Benzo[b]thiophen-5-ol a key intermediate for drugs like Raloxifene (an estrogen receptor modulator) and Sertaconazole (an antifungal agent).[4]
Due to this widespread applicability, the development of efficient, scalable, and versatile synthetic routes to Benzo[b]thiophen-5-ol and its derivatives is an area of intense research.[5][6] This guide will explore the most prominent and effective methods developed to date, focusing on the causality behind experimental choices to provide a deeper understanding of the synthetic landscape.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of Benzo[b]thiophen-5-ol can be broadly categorized into two strategic approaches:
-
Strategy A: Building the benzo[b]thiophene core from a benzene-ring precursor that already contains the hydroxyl group or a protected equivalent (typically a methoxy group).
-
Strategy B: Performing a late-stage functionalization to introduce the hydroxyl group onto a pre-existing benzo[b]thiophene scaffold.
The first strategy is generally more convergent and common, with the methoxy group serving as a robust and easily manipulated protecting group for the target phenol.
Caption: High-level overview of the two primary synthetic strategies for Benzo[b]thiophen-5-ol.
Strategy A: Ring Construction from Substituted Precursors
This approach focuses on forming the thiophene ring onto a pre-functionalized benzene ring. The use of 4-methoxy-substituted precursors is prevalent due to the stability of the methoxy group under various cyclization conditions and its straightforward cleavage in the final step.
A classic and robust method involves the acid-catalyzed intramolecular cyclization of α-arylthio ketones or their corresponding acetals.[7] For the synthesis of Benzo[b]thiophen-5-ol, this route typically begins with 4-methoxythiophenol.
The key transformation is the reaction of an α-(arylthio)ketone, such as α-(4-methoxyphenylthio)acetophenone, with a strong acid catalyst like polyphosphoric acid (PPA).[7] The acid protonates the carbonyl oxygen, activating the ketone for an intramolecular electrophilic attack on the electron-rich methoxy-substituted benzene ring, followed by dehydration to yield the aromatic benzo[b]thiophene core.
Causality: PPA is an excellent choice for this reaction as it serves as both the acidic catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product. The reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in PPA, for instance, is a known route to the core structure of Raloxifene, yielding a mixture of 6-methoxy and 4-methoxy-substituted benzo[b]thiophenes.[7]
Modern organic synthesis heavily relies on transition-metal catalysis for the construction of heterocyclic systems.[8][9] Palladium-catalyzed reactions are particularly powerful for forming benzo[b]thiophenes.[10][11]
A representative approach involves the Sonogashira cross-coupling of a terminal alkyne with an ortho-halo-thiophenol derivative, followed by an intramolecular cyclization.[10] For our target, the starting materials would be a derivative of 2-iodo-4-methoxythiophenol and a suitable alkyne. The palladium catalyst facilitates both the C-C bond formation of the Sonogashira coupling and the subsequent C-S bond formation of the cyclization.
Caption: Palladium-catalyzed pathway to the 5-methoxybenzo[b]thiophene core.
This strategy offers high functional group tolerance and allows for significant diversity in the 2-position of the final product, depending on the alkyne used.
Another powerful and modern approach is the electrophilic cyclization of o-alkynyl thioanisoles.[4] This method involves treating a thioanisole, substituted with an alkyne at the ortho position, with an electrophile. The alkyne attacks the electrophile, triggering a cyclization cascade that forms the benzo[b]thiophene ring.
For synthesizing the 5-hydroxy precursor, one would start with 1-methoxy-4-(methylthio)benzene and introduce an alkyne at the 2-position. Treatment with an electrophilic cyclizing agent, such as iodine (I₂), N-iodosuccinimide (NIS), or a stable sulfonium salt, initiates the reaction.
Mechanism Insight: The reaction with a dimethyl(thiodimethyl)sulfonium salt, for example, begins with the alkyne's nucleophilic attack on the electrophilic sulfur of the salt. This is followed by an intramolecular attack of the thioanisole sulfur onto the resulting vinyl cation intermediate, which, after demethylation, yields the 3-(methylthio)-substituted benzo[b]thiophene. This method is advantageous for its mild conditions and high yields.
The Crucial Final Step: Demethylation
Most convergent syntheses yield 5-methoxybenzo[b]thiophene. The final, critical step is the cleavage of the methyl ether to unmask the target hydroxyl group. Common reagents for this transformation include boron tribromide (BBr₃), hydrobromic acid (HBr), or nucleophilic demethylating agents like thiolates.
A particularly practical method described in the patent literature utilizes 2-methyl-5-t-butyl benzenethiol with potassium carbonate in N-methyl-2-pyrrolidone (NMP).[12] This procedure is advantageous because the thiol reagent is essentially odorless, addressing a significant practical challenge associated with using simpler thiols like dodecanethiol.[12] The reaction proceeds via an Sₙ2 attack of the thiolate anion on the methyl group of the anisole, releasing the desired phenoxide, which is then protonated upon workup.
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route depends on factors such as starting material availability, desired substitution patterns, scalability, and tolerance to other functional groups.
| Synthetic Method | Key Starting Materials | Typical Yields | Advantages | Limitations |
| Acid-Catalyzed Cyclization | 4-Methoxythiophenol, α-halo ketones | Moderate to Good | Inexpensive reagents, scalable. | Harsh acidic conditions, limited functional group tolerance, potential for regioisomeric mixtures. |
| Pd-Catalyzed Annulation | o-Halo-thiophenol derivatives, alkynes | Good to Excellent | High functional group tolerance, modular (diversity at C2).[11] | Expensive catalyst, potential for catalyst poisoning by sulfur. |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Excellent | Very mild conditions, high yields, introduces functionality at C3.[4] | Requires multi-step synthesis of the alkynyl thioanisole precursor. |
| Directed Metalation | N,N-diethylbenzamides | Good | Excellent regiocontrol for functionalization.[13] | Requires cryogenic temperatures and strongly basic organolithium reagents. |
Detailed Experimental Protocols
The following protocols are representative of a reliable, two-step synthesis of Benzo[b]thiophen-5-ol, proceeding through a 5-methoxy intermediate via electrophilic cyclization, followed by demethylation.
Protocol 1: Synthesis of 5-Methoxy-3-(methylthio)-2-phenylbenzo[b]thiophene
Adapted from Kesharwani, T. et al., J. Org. Chem., 2022.
Materials:
-
1-(2-(4-Methoxyphenylthio)phenyl)-2-phenylethyne (1.0 equiv)
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1-(2-(4-methoxyphenylthio)phenyl)-2-phenylethyne in anhydrous DCM, add dimethyl(thiodimethyl)sulfonium tetrafluoroborate.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Demethylation to 3-(Methylthio)-2-phenylbenzo[b]thiophen-5-ol
Based on the principles outlined in EP0875511A1.[12]
Materials:
-
5-Methoxy-3-(methylthio)-2-phenylbenzo[b]thiophene (1.0 equiv)
-
2-Methyl-5-tert-butylthiophenol (3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Combine 5-methoxy-3-(methylthio)-2-phenylbenzo[b]thiophene, 2-methyl-5-tert-butylthiophenol, and potassium carbonate in a flask containing NMP.
-
Heat the mixture to 190-200 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After cooling to room temperature, dilute the mixture with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final Benzo[b]thiophen-5-ol derivative.
Caption: Experimental workflow for the two-step synthesis of a Benzo[b]thiophen-5-ol derivative.
Conclusion and Future Outlook
The synthesis of Benzo[b]thiophen-5-ol is a well-established field with a diverse array of reliable methods. Classical acid-catalyzed cyclizations remain valuable for their simplicity and low cost, while modern transition-metal-catalyzed and electrophilic cyclization strategies offer superior mildness, efficiency, and functional group compatibility. The choice of method is dictated by the specific requirements of the target molecule and the practical considerations of the laboratory or production environment.
Future research will likely focus on developing even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals or photocatalysis.[14] Furthermore, the development of novel C-H activation and functionalization strategies could provide more direct routes to the 5-hydroxy-substituted core, potentially bypassing the need for protecting groups and reducing the overall step count. As the demand for complex benzo[b]thiophene-based pharmaceuticals and materials continues to grow, innovation in the synthesis of this key building block will remain a priority.
References
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- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
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A Technical Guide to the Natural Occurrence and Isolation of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural sources of benzo[b]thiophene derivatives, ranging from fossil fuels to unique biological niches, and details the technical methodologies for their isolation and purification. As a Senior Application Scientist, the following sections are structured to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to empower researchers in their quest for these valuable heterocyclic compounds.
Introduction: The Significance of Benzo[b]thiophenes
Benzo[b]thiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, forms the core of a class of compounds with significant industrial and pharmaceutical relevance.[1][2] While a vast number of benzo[b]thiophene derivatives have been synthesized in medicinal chemistry laboratories for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, their natural occurrence is a subject of considerable interest.[3] Understanding the natural sources and developing efficient isolation protocols are crucial first steps in the discovery of novel bioactive molecules and for obtaining precursors for synthetic applications. This guide will navigate the known natural reservoirs of these compounds and provide detailed workflows for their extraction and purification.
Natural Occurrence: From Ancient Carbon to Living Organisms
The natural occurrence of benzo[b]thiophene derivatives is predominantly associated with fossil fuels. However, emerging evidence points towards their presence in the biological world, albeit in more complex forms.
Fossil Fuels: The Primary Reservoir
Benzo[b]thiophene and its alkylated derivatives are well-documented constituents of crude petroleum and coal tar.[1] These fossil fuels, formed from the anaerobic decomposition of organic matter over millions of years, are rich in aromatic and heteroaromatic compounds.
-
Coal Tar: This viscous black liquid, a byproduct of the carbonization of coal to produce coke, is the most significant industrial source of benzo[b]thiophene.[4] It is a complex mixture of hundreds of aromatic compounds. During the fractional distillation of coal tar, benzo[b]thiophene is concentrated in the fractions with boiling points similar to naphthalene, such as the creosote oil and naphthalene fractions.[4][5][6]
-
Petroleum: Benzo[b]thiophene and its derivatives are also found in crude oil, although typically at lower concentrations than in coal tar. Their presence in petroleum fractions can impact fuel quality and processing, making their removal a key aspect of refining.
The Botanical Realm: Thiophenes in the Asteraceae Family
While the direct isolation of simple benzo[b]thiophene from plants is not widely reported, the plant kingdom, particularly the Asteraceae family (the daisy or sunflower family), is a rich source of structurally related thiophene derivatives.[1][5][7] Genera such as Tagetes (marigolds), Echinops (globe thistles), and Artemisia are known to produce a variety of polythiophenes, which are characterized by multiple thiophene rings linked together.[1][5]
These plant-derived thiophenes often possess potent biological activities, including insecticidal, nematicidal, and phototoxic properties.[1][5] The biosynthesis of these compounds is thought to involve polyacetylenes as precursors. While the biosynthetic pathways leading to the simpler benzo[b]thiophene ring system in plants have not been elucidated, the prevalence of thiophene chemistry in this family suggests a potential, yet undiscovered, botanical source.
Fungal Metabolites: A Frontier of Discovery
The fungal kingdom represents a vast and largely unexplored source of novel bioactive compounds. Recently, a significant discovery was made with the isolation of a condensed thiophene derivative, a 3-methyl-4H-cyclopenta[b]thiophen-4-one skeleton, from the fungus Aspergillus sp.. This finding is a strong indication that the metabolic machinery for producing benzo-fused thiophene structures exists in fungi. Further investigation into fungal endophytes and other microbial sources may reveal a wealth of novel benzo[b]thiophene derivatives.
Isolation and Purification Strategies
The isolation of benzo[b]thiophene derivatives is highly dependent on the source material. The methodologies employed for fossil fuels differ significantly from those used for biological matrices.
Isolation from Fossil Fuels: A Multi-Step Approach
The industrial-scale isolation of benzo[b]thiophene from coal tar is a well-established process that relies on fractional distillation followed by purification steps.
Objective: To enrich the concentration of benzo[b]thiophene in a specific fraction of coal tar.
Methodology:
-
Dehydration: Raw coal tar is first heated to remove water.
-
Initial Fractionation: The dehydrated tar is subjected to fractional distillation in a multi-stage column.
-
Collection of Naphthalene and Creosote Oil Fractions: The fraction boiling in the range of 210-230°C, which contains a high concentration of naphthalene and benzo[b]thiophene, is collected. This is often referred to as the naphthalene oil or a component of the creosote oil.[5][6]
-
Further Fractionation: This enriched fraction is then subjected to further, more precise fractional distillation to separate naphthalene (boiling point: 218°C) from benzo[b]thiophene (boiling point: 221°C). Due to their close boiling points, this separation is challenging and often results in a mixture.[5]
Objective: To isolate pure benzo[b]thiophene from the enriched fraction.
Two primary methods are employed for the final purification:
Method A: Crystallization
-
Cooling Crystallization: The naphthalene-benzo[b]thiophene fraction is cooled to induce the crystallization of naphthalene, which has a higher melting point (80.2°C) than benzo[b]thiophene (32°C).
-
Centrifugation/Filtration: The crystallized naphthalene is separated by centrifugation or filtration, leaving behind a mother liquor enriched in benzo[b]thiophene.
-
Recrystallization: The benzo[b]thiophene-rich liquor can be further purified by repeated crystallization, often from solvents like isopropanol or isobutanol mixed with water, to yield high-purity benzo[b]thiophene.[8]
Method B: Adsorption Chromatography
-
Adsorbent Selection: Zeolites, particularly beta-type zeolites, have been shown to be effective in separating benzo[b]thiophene from naphthalene based on selective adsorption.[5]
-
Column Chromatography: The mixture is passed through a column packed with the adsorbent.
-
Elution: A suitable solvent is used to selectively elute the components. Naphthalene is typically less strongly adsorbed and elutes first, followed by benzo[b]thiophene.
dot
Caption: Workflow for the isolation of benzo[b]thiophene from coal tar.
Isolation from Biological Matrices: A General Protocol
The isolation of thiophene derivatives from plant and fungal sources requires a different set of techniques tailored to the extraction of secondary metabolites from complex biological tissues. The following is a generalized protocol that can be adapted based on the specific organism and target compound.
Objective: To isolate and purify thiophene derivatives from plant or fungal biomass.
Methodology:
-
Sample Preparation: The plant material (e.g., roots, leaves of Tagetes patula) or fungal biomass (Aspergillus sp.) is dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
The powdered material is subjected to extraction with a suitable organic solvent. The choice of solvent is critical and depends on the polarity of the target compounds. A sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is often used for comprehensive extraction.
-
Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.
-
-
Solvent Removal: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Fractionation (Optional): The crude extract can be fractionated using liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.
-
Chromatographic Purification:
-
Column Chromatography: The crude extract or its fractions are subjected to column chromatography over silica gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the components.
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common choice.
-
-
Crystallization: The purified compound can be crystallized from a suitable solvent to obtain a highly pure solid.
dot
Caption: General workflow for isolating thiophenes from biological sources.
Characterization of Isolated Compounds
Once a purified compound is obtained, its chemical structure must be elucidated and confirmed using a combination of spectroscopic and spectrometric techniques.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the complete connectivity of the molecule.[3][7][9][10][11] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[9][10][11] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which is particularly useful for conjugated aromatic systems like benzo[b]thiophene.[9] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the molecular formula.[2] |
Conclusion and Future Outlook
The natural world, from the deep carbon reservoirs of fossil fuels to the intricate metabolic pathways of plants and fungi, offers a fascinating landscape for the discovery of benzo[b]thiophene derivatives. While coal tar remains the primary industrial source, the identification of complex thiophenes in the Asteraceae family and a condensed thiophene from a fungus opens exciting new avenues for bioprospecting. The isolation and purification of these compounds, though challenging, are achievable through a systematic application of classical and modern separation techniques.
For researchers in drug development, the exploration of novel, naturally occurring benzo[b]thiophene scaffolds could lead to the discovery of lead compounds with unique biological activities. For synthetic chemists, natural sources can provide valuable starting materials. The continued investigation into the biosynthesis of these compounds in plants and fungi will not only expand our knowledge of natural product chemistry but may also pave the way for biotechnological production methods. This guide serves as a foundational resource to support and inspire these future endeavors.
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Methodological & Application
Step-by-step synthesis protocol for Benzo[b]thiophen-5-ol
An In-Depth Guide to the Synthesis of Benzo[b]thiophen-5-ol: A Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Benzo[b]thiophen-5-ol, a valuable heterocyclic compound with significant applications in medicinal chemistry and drug development. The benzo[b]thiophene scaffold is a cornerstone in the structure of numerous biologically active molecules, exhibiting properties that range from antimicrobial and anticancer to anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and well-documented synthetic route.
The synthesis of Benzo[b]thiophen-5-ol is most effectively achieved through a two-step process. This involves the initial preparation of a methoxy-protected precursor, 5-methoxybenzo[b]thiophene, followed by a demethylation step to yield the final hydroxylated product. This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Part 1: Synthesis of 5-Methoxybenzo[b]thiophene
The initial step focuses on the construction of the benzo[b]thiophene ring system with a methoxy group at the 5-position. One common and effective method for this is the acid-catalyzed cyclization of a suitable precursor, such as an α-arylthioketone or its acetal. For the synthesis of 5-methoxybenzo[b]thiophene, a logical starting material is p-methoxybenzenethiol, which can be reacted with a C2-synthon to form a precursor that subsequently cyclizes.
Conceptual Workflow for 5-Methoxybenzo[b]thiophene Synthesis
Figure 1: Conceptual workflow for the synthesis of 5-methoxybenzo[b]thiophene.
Experimental Protocol: Synthesis of 5-Methoxybenzo[b]thiophene
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| p-Methoxybenzenethiol | C₇H₈OS | 140.20 | 696-63-9 |
| Chloroacetaldehyde diethyl acetal | C₆H₁₃ClO₂ | 152.62 | 621-62-5 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
Synthesis of the Acetal Precursor:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add p-methoxybenzenethiol (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Add chloroacetaldehyde diethyl acetal (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and dichloromethane. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude acetal precursor. Purification can be achieved by column chromatography on silica gel.
-
-
Cyclization to 5-Methoxybenzo[b]thiophene:
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-90°C.
-
Add the crude acetal precursor dropwise to the hot PPA with vigorous stirring.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours. The reaction is typically accompanied by a color change.
-
Carefully pour the hot reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Extract the product with a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methoxybenzo[b]thiophene.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Part 2: Demethylation to Benzo[b]thiophen-5-ol
The final step in the synthesis is the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers.[1][2][3][4][5] The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
Reaction Mechanism: Demethylation with Boron Tribromide
Figure 2: Mechanism of demethylation of 5-methoxybenzo[b]thiophene using boron tribromide.
Experimental Protocol: Demethylation of 5-Methoxybenzo[b]thiophene
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |
| 5-Methoxybenzo[b]thiophene | C₉H₈OS | 164.22 | 19301-34-9 |
| Boron Tribromide (1.0 M in DCM) | BBr₃ | 250.52 | 10294-33-4 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Methanol | CH₃OH | 32.04 | 67-56-1 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 |
Procedure:
-
Reaction Setup:
-
Dissolve 5-methoxybenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Addition of Boron Tribromide:
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.1 - 1.5 equivalents) to the cooled solution via the dropping funnel over 30 minutes. It is crucial to maintain the low temperature during the addition to control the reaction's exothermicity.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol to destroy any excess BBr₃.
-
Add water and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Benzo[b]thiophen-5-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
-
Safety and Handling Precautions
-
Boron Tribromide: BBr₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to produce hydrogen bromide gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A 1.0 M solution in DCM is recommended for easier and safer handling.[3]
-
Polyphosphoric Acid: PPA is corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes. When quenching the reaction, add the hot PPA mixture to ice slowly and cautiously.
-
Solvents: Dichloromethane and toluene are volatile and potentially harmful. Use in a well-ventilated area and avoid inhalation of vapors.
Characterization
The final product, Benzo[b]thiophen-5-ol, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group (a broad peak around 3200-3600 cm⁻¹).
-
Melting Point: To assess the purity of the final product.
This detailed protocol provides a reliable and reproducible method for the synthesis of Benzo[b]thiophen-5-ol, a key building block in the development of novel therapeutic agents. By understanding the rationale behind each step and adhering to the safety precautions, researchers can successfully synthesize this important compound for their scientific endeavors.
References
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: [Link]
- McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 1968, 24(5), 2289-2292.
-
Alikhani, Z.; Albertson, A. G.; Walter, C. A.; Masih, P. J.; Kesharwani, T. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 2022, 87(9), 6312-6320. Available from: [Link]
- McOmie, J. F. W.; West, D. E. 3,3'-Dihydroxybiphenyl. Organic Syntheses, 1973, 53, 412.
-
Graves, C. R.; Zeng, B. S.; Graczyk, B. E.; Harrison, D. P.; Tantillo, D. J. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015, 2015(34), 7460-7467. Available from: [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzo[b]thiophen-5-ol Derivatives
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2][3] Specifically, derivatives bearing a hydroxyl group at the 5-position are of significant interest due to their structural analogy to endogenous signaling molecules and their potential as precursors for a diverse array of therapeutics, including selective estrogen receptor modulators (SERMs) like Raloxifene.[4][5] This guide provides an in-depth exploration of modern palladium-catalyzed synthetic strategies to access Benzo[b]thiophen-5-ol derivatives. We will dissect the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
Strategic Imperatives in the Synthesis of Benzo[b]thiophen-5-ols
The construction of the benzo[b]thiophene core, coupled with the specific functionalization at the C-5 position with a hydroxyl group (or a precursor), presents unique synthetic challenges. Palladium catalysis offers a powerful and versatile toolkit to address these challenges, primarily through two strategic approaches:
-
Pre-functionalization Strategy: This classic approach involves the synthesis of a substituted benzene precursor already bearing the hydroxyl group (often in a protected form, e.g., as a methoxy ether) and a handle for the subsequent palladium-catalyzed cyclization to form the thiophene ring.
-
Post-functionalization Strategy: This modern approach focuses on first constructing the core benzo[b]thiophene ring and then introducing the hydroxyl group at the C-5 position via late-stage C-H activation or cross-coupling methodologies.
This guide will focus predominantly on intramolecular cyclization strategies, which offer high atom economy and elegant pathways to the target scaffold.
Core Methodology: Intramolecular C-H Functionalization/Arylthiolation
A highly effective and increasingly popular method for constructing substituted benzo[b]thiophenes is the palladium-catalyzed intramolecular oxidative C-H functionalization.[4][6] This approach forges the critical C-S and C-C bonds of the thiophene ring in a single, efficient operation.
The general workflow for this strategy can be visualized as follows:
Figure 2. Simplified catalytic cycle for C-H functionalization.
Experimental Protocols
The following protocols are representative examples derived from established literature, providing a robust starting point for synthesis.
Protocol 3.1: One-Pot Synthesis of 2,3-Disubstituted 5-Methoxybenzo[b]thiophene
This protocol is adapted from a diversity-oriented synthesis strategy and is highly effective for creating a library of analogs. [4]The 5-methoxy group serves as a stable protecting group for the target 5-hydroxyl.
Materials:
-
Starting Material 1: 4-Methoxyphenylacetonitrile
-
Starting Material 2: Aryl dithioate
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant: Copper(II) acetate (Cu(OAc)₂)
-
Additive: Tetrabutylammonium bromide (TBAB)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Enethiolate Formation (Step 1):
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL).
-
Add NaH (1.2 equiv) portion-wise at 0 °C with stirring.
-
Slowly add a solution of 4-methoxyphenylacetonitrile (1.0 equiv) and the desired aryl dithioate (1.1 equiv) in DMF (5 mL) to the suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the consumption of starting materials by TLC. The formation of the intermediate enethiolate salt is typically indicated by a color change.
-
-
Palladium-Catalyzed Cyclization (Step 2):
-
To the flask containing the in-situ generated enethiolate, add Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), and TBAB (1.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Pd(OAc)₂ is the active catalyst precursor. Cu(OAc)₂ acts as the stoichiometric oxidant to regenerate the Pd(II) catalyst. [4]TBAB can act as a phase-transfer catalyst and may help stabilize the palladium catalyst.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-methoxybenzo[b]thiophene derivative.
-
Protocol 3.2: Deprotection to Benzo[b]thiophen-5-ol
The methoxy group is a robust protecting group, and its cleavage requires strong Lewis acids.
Materials:
-
Starting Material: 5-Methoxybenzo[b]thiophene derivative
-
Reagent: Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
Dissolve the 5-methoxybenzo[b]thiophene (1.0 equiv) in anhydrous DCM (20 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add BBr₃ solution (3.0 equiv) dropwise to the stirred solution.
-
Causality: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating demethylation. The excess is used to ensure complete reaction. The low temperature is critical to control the high reactivity of BBr₃ and prevent side reactions.
-
-
Reaction and Quenching:
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
-
Work-up and Purification:
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final Benzo[b]thiophen-5-ol product.
-
Data Summary and Optimization
The choice of catalyst, oxidant, and solvent can significantly impact reaction efficiency.
| Catalyst (mol%) | Ligand | Oxidant (equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (5) | None | Cu(OAc)₂ (2.0) | DMF | 100 | 60-85 | [4] |
| PdCl₂ (5) | None | Cu(OAc)₂ (2.0) | DMF | 100 | 55-80 | [4] |
| Pd(OAc)₂ (10) | None | O₂ (1 atm) | Toluene | 110 | 50-75 | [4] |
| PdI₂ (5) | None | Air/CO | ROH | 100 | 61-83 | [7] |
Troubleshooting & Optimization Insights:
-
Low Yield: If yields are low, consider increasing the catalyst loading to 10 mol%. Ensure all reagents and solvents are anhydrous, as water can deactivate both the base (NaH) and the catalyst. In some cases, oxygen from the air can be a more efficient reoxidant than cupric acetate, but this requires careful optimization. [4]* Side Products: Formation of side products often arises from competing reaction pathways. The use of additives like TBAB can sometimes improve selectivity. [4]Lowering the reaction temperature, although it may slow the reaction rate, can also enhance selectivity.
-
C-H Activation Selectivity: For substrates with multiple potential C-H activation sites, regioselectivity can be a challenge. The inherent electronic and steric properties of the substrate are the primary directors. Computational studies can often predict the most likely site of activation.
Alternative Strategies: Suzuki and Domino Reactions
While intramolecular C-H activation is a powerful tool, other palladium-catalyzed reactions are also valuable for accessing these scaffolds.
-
Suzuki-Miyaura Cross-Coupling: This well-established reaction can be used to functionalize a pre-formed benzo[b]thiophene core. For example, a 5-bromobenzo[b]thiophene can be coupled with a suitable boronic acid to introduce various substituents. [8][9][10]This method offers excellent functional group tolerance.
-
Domino Reactions: Multi-component domino reactions, where several bonds are formed in a single pot, provide an elegant and efficient route. Palladium-catalyzed domino reactions of bromothiophenes with internal alkynes have been developed to produce benzo[b]thiophenes in moderate to good yields. [11][12]
Conclusion
Palladium catalysis provides a versatile and powerful platform for the synthesis of medicinally relevant Benzo[b]thiophen-5-ol derivatives. The intramolecular C-H functionalization/arylthiolation strategy, in particular, offers a highly efficient and atom-economical route to this important scaffold. By understanding the underlying reaction mechanisms and carefully controlling reaction parameters, researchers can effectively synthesize a wide range of derivatives for applications in drug discovery and materials science. Continued development in this area, especially in asymmetric catalysis and late-stage functionalization, will undoubtedly expand the synthetic chemist's toolkit for accessing these valuable compounds.
References
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Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Reddy, R. P., & Kumar, M. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. Chemistry – An Asian Journal, 10(12), 2649-2661. [Link]
-
Di Cera, M., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9051-9055. [Link]
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Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1101. [Link]
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Yang, B., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 4(1), 2232-2239. [Link]
-
Aliyeva, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Huang, H., et al. (2011). Palladium-catalyzed three-component domino reaction for the preparation of benzo[b]thiophene and related compounds. Organic & Biomolecular Chemistry, 9(14), 5036-5039. [Link]
-
Tang, D. D., et al. (2012). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Angewandte Chemie International Edition, 51(48), 12132-12135. [Link]
-
Aliyeva, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. ResearchGate. [Link]
-
Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C-C Bond Forming Reactions using Diazonium Salts. (n.d.). Scilit. [Link]
-
Khan, I., & Ibrar, A. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(12), 1339-1366. [Link]
-
Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Molecules, 27(9), 2998. [Link]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate. [Link]
-
Zia, A., et al. (n.d.). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
-
Hesk, D., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(38), 14066-14069. [Link]
-
Wang, C., et al. (2023). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications, 14(1), 2026. [Link]
-
Che, R., et al. (2014). Synthesis of Dibenzothiophenes by Pd-catalyzed Dual C-H Activation From Diaryl Sulfides. Chemistry, 20(24), 7258-7261. [Link]
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Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]
-
Kucuk, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 101. [Link]
-
Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C H Functionalization/Intramolecular Arylthiolation. (n.d.). ResearchGate. [Link]
-
Huang, H., et al. (2011). Palladium-catalyzed three-component domino reaction for the preparation of benzo[b]thiophene and related compounds. Organic & Biomolecular Chemistry, 9(14), 5036. [Link]
-
Yang, B., et al. (2018). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 3(12), 18588-18596. [Link]
-
Yang, B., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 4(1), 2232-2239. [Link]
-
Vitale, F., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 12(11), 1306. [Link]
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Application Notes & Protocols for High-Throughput Screening of Benzo[b]thiophen-5-ol Libraries
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is a privileged scaffold in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2] Derivatives of this heterocyclic system have been investigated and developed as potent agents in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] The core structure, particularly with hydroxyl substitutions such as in Benzo[b]thiophen-5-ol, provides a fertile ground for generating diverse chemical libraries. These libraries are invaluable resources for identifying novel modulators of key biological targets.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify "hits" that interact with a specific biological target.[5][6] This document provides detailed application notes and protocols for two distinct HTS assays designed to screen a library of Benzo[b]thiophen-5-ol derivatives against two major classes of drug targets: Protein Kinases and G-Protein Coupled Receptors (GPCRs).
The protocols herein are designed to be robust, reproducible, and scalable for automated HTS platforms.[7] They incorporate industry-standard best practices for assay development, execution, and data analysis to ensure the generation of high-quality, actionable data.[8][9]
Part 1: Kinase Inhibitor Screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] Consequently, they are a major focus for drug discovery.[11] This protocol details a TR-FRET-based assay, a powerful technology for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[12][13]
Causality of Experimental Design
The LanthaScreen® TR-FRET technology is selected here for its homogenous, "mix-and-read" format, which is highly amenable to automated HTS.[14] The principle relies on the transfer of energy from a long-lifetime terbium (Tb) chelate donor fluorophore to a fluorescein acceptor fluorophore. In a kinase activity assay, a Tb-labeled antibody binds to a phosphorylated substrate, bringing it into proximity with a fluorescently-labeled tracer that also binds the antibody. When the kinase is active, it phosphorylates the substrate, leading to a high FRET signal. Inhibitors from the Benzo[b]thiophen-5-ol library will prevent this phosphorylation, resulting in a decrease in the FRET signal. The time-resolved detection minimizes interference from short-lived background fluorescence and autofluorescent compounds, which is a common issue in HTS.[15]
Workflow Diagram: TR-FRET Kinase Inhibition Assay
Caption: TR-FRET workflow for kinase inhibitor screening.
Detailed Protocol: TR-FRET Kinase Assay
1. Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| Kinase of Interest (e.g., ULK1) | Thermo Fisher | Target enzyme |
| Kinase Substrate (e.g., ULight™-peptide) | Thermo Fisher | Phosphorylation target |
| LanthaScreen® Tb-anti-pSubstrate Ab | Thermo Fisher | Donor fluorophore |
| ATP | Sigma-Aldrich | Phosphate source |
| TR-FRET Dilution Buffer | Thermo Fisher | Assay buffer |
| Low-volume 384-well plates (white) | Corning | Assay plates |
| Benzo[b]thiophen-5-ol library | In-house/Vendor | Test compounds |
| Staurosporine | Sigma-Aldrich | Positive control inhibitor |
| DMSO | Sigma-Aldrich | Compound solvent |
| Microplate reader with TR-FRET capability | Tecan/PerkinElmer | Signal detection |
2. Reagent Preparation
-
Assay Buffer: Prepare 1X TR-FRET Dilution Buffer as per the manufacturer's instructions. Keep on ice.
-
Compound Plating: Serially dilute the Benzo[b]thiophen-5-ol library in DMSO. For a primary screen, a final assay concentration of 10 µM is typical.[16] Use an acoustic liquid handler to dispense nanoliter volumes of compounds into the 384-well assay plates. Dispense DMSO only for negative controls (0% inhibition) and a known inhibitor like Staurosporine for positive controls (100% inhibition).
-
2X Kinase/Substrate Solution: Dilute the kinase and ULight™-peptide substrate in Assay Buffer to a 2X final concentration. The optimal concentration for each should be pre-determined during assay development.
-
2X ATP Solution: Dilute ATP in Assay Buffer to a 2X final concentration. The concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
2X Detection Solution: Dilute the Tb-labeled antibody in TR-FRET Dilution Buffer containing EDTA (to stop the kinase reaction) to a 2X final concentration.
3. Assay Procedure
-
Step 1: Add 5 µL of the 2X Kinase/Substrate solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Step 2: Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.
-
Step 3: Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Step 4: Add 5 µL of the 2X ATP solution to initiate the kinase reaction.
-
Step 5: Incubate for 60 minutes at room temperature. This time should be optimized to keep the reaction in the linear range.
-
Step 6: Add 10 µL of the 2X Detection Solution to stop the reaction and initiate detection.
-
Step 7: Incubate for 60 minutes at room temperature to allow antibody binding.
-
Step 8: Read the plate on a TR-FRET enabled microplate reader. Excite at ~340 nm and read emissions at the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths with a delay time of 100 µs.[13]
4. Data Analysis and Quality Control
-
TR-FRET Ratio Calculation: For each well, calculate the emission ratio: (Acceptor Emission at 520 nm / Donor Emission at 495 nm) * 1000.[17]
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Quality Control: The robustness of the assay is determined by the Z'-factor.[16] This metric should be calculated for each plate. Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl| An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[16]
-
Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits and are selected for further confirmation and dose-response studies.[18]
Part 2: GPCR Antagonist Screening using an Amplified Luminescent Proximity (AlphaLISA) Assay
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[19] They are integral to a vast number of physiological processes, making them prime targets for therapeutic intervention.[20] This protocol describes a competitive binding assay using AlphaLISA technology to identify antagonists of a specific GPCR from the Benzo[b]thiophen-5-ol library.
Causality of Experimental Design
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and requires no wash steps, making it ideal for HTS.[21] The assay principle involves two bead types: Donor beads and Acceptor beads.[22] In this competitive assay format, a biotinylated ligand binds to streptavidin-coated Donor beads. The target GPCR, often tagged (e.g., with a His-tag), is captured by an antibody conjugated to the Acceptor beads. In the absence of an inhibitor, the biotinylated ligand binds to the GPCR, bringing the Donor and Acceptor beads into close proximity (≤200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm.[23] A compound from the Benzo[b]thiophen-5-ol library that acts as an antagonist will compete with the biotinylated ligand for binding to the GPCR, preventing the beads from coming together and causing a decrease in the luminescent signal.
Workflow Diagram: AlphaLISA GPCR Antagonist Assay
Caption: AlphaLISA workflow for GPCR antagonist screening.
Detailed Protocol: AlphaLISA GPCR Assay
1. Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| His-tagged GPCR (e.g., DRD1) | In-house/Vendor | Target receptor |
| Biotinylated Ligand (e.g., Biotin-dopamine) | Vendor | Labeled competitor |
| AlphaLISA Anti-His Acceptor Beads | Revvity | Captures GPCR |
| AlphaLISA Streptavidin Donor Beads | Revvity | Captures biotinylated ligand |
| AlphaLISA Buffer | Revvity | Assay buffer |
| Proxiplate-384 Plus (white) | Revvity | Low cross-talk plates |
| Benzo[b]thiophen-5-ol library | In-house/Vendor | Test compounds |
| Known unlabeled antagonist (e.g., SCH 23390) | Tocris | Positive control |
| DMSO | Sigma-Aldrich | Compound solvent |
| Alpha-enabled microplate reader | Revvity (EnVision) | Signal detection |
2. Reagent Preparation
-
AlphaLISA Buffer: Prepare 1X AlphaLISA buffer according to the manufacturer's guide.[24]
-
Compound Plating: Prepare and dispense the Benzo[b]thiophen-5-ol library and controls into Proxiplate-384 wells as described in the TR-FRET protocol.
-
2X GPCR Solution: Dilute the His-tagged GPCR to a 2X final concentration in AlphaLISA buffer. The optimal concentration should be determined via titration experiments during assay development.
-
2X Biotinylated Ligand Solution: Dilute the biotinylated ligand to a 2X final concentration (typically at its Kd value) in AlphaLISA buffer.
-
2X Bead Mix: Prepare a mix of Anti-His Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer at a 2X final concentration (e.g., 20 µg/mL final). Crucially, this step must be performed under subdued lighting conditions to prevent photobleaching of the Donor beads. [25]
3. Assay Procedure
-
Step 1: To the wells containing compounds/controls, add 5 µL of the 2X GPCR solution.
-
Step 2: Add 5 µL of the 2X Biotinylated Ligand solution.
-
Step 3: Cover the plate with a TopSeal and incubate for 30 minutes at room temperature to allow the binding reaction to approach equilibrium.
-
Step 4: Working under subdued light, add 10 µL of the 2X Bead Mix to all wells.
-
Step 5: Cover the plate with a TopSeal and then an opaque lid or aluminum foil. Incubate for 60 minutes at room temperature in the dark.
-
Step 6: Read the plate on an Alpha-enabled reader (e.g., EnVision) using standard AlphaLISA settings.[23]
4. Data Analysis and Quality Control
-
Data Output: The reader provides a direct luminescent signal (counts per second, CPS) for each well.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Quality Control: Calculate the Z'-factor for each plate using the mean and standard deviation of the positive and negative controls, as described in the TR-FRET protocol. A Z'-factor > 0.5 indicates a high-quality screen.[26]
-
Hit Identification: Compounds showing significant inhibition (e.g., >50%) are flagged as primary hits for re-testing and further characterization in functional, cell-based assays to confirm their antagonist activity.
References
-
Title: Fluorescence assays for high-throughput screening of protein kinases. Source: PubMed URL: [Link]
-
Title: An overview of benzo[b]thiophene-based medicinal chemistry. Source: ResearchGate URL: [Link]
-
Title: Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Source: DCReport.org URL: [Link]
-
Title: HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Source: PubMed URL: [Link]
-
Title: Simple absorbance-based assays for ultra-high throughput screening. Source: PubMed URL: [Link]
-
Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Source: ACS Measurement Science Au URL: [Link]
-
Title: An overview of benzo[b]thiophene-based medicinal chemistry. Source: PubMed URL: [Link]
-
Title: What Is the Best Kinase Assay? Source: BellBrook Labs URL: [Link]
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Introduction: The Significance of the Benzo[b]thiophene Scaffold
An Application Guide to the Synthesis of O-Alkyl Benzo[b]thiophen-5-yl Ethers
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold frequently incorporated into molecules of significant biological and material science interest.[1][2] Compounds featuring this moiety are central to pharmaceuticals like the osteoporosis drug Raloxifene and the asthma treatment Zileuton.[3] The functionalization of the benzo[b]thiophene core is a critical activity in medicinal chemistry, as the nature and position of substituents dramatically influence pharmacological activity.[4][5]
O-alkylation of the hydroxyl group at the C5 position of benzo[b]thiophen-5-ol is a key transformation, converting the polar phenolic group into an ether linkage. This modification allows for the modulation of crucial drug properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide provides detailed, field-proven protocols for this O-alkylation, focusing on the two most robust and widely applied methods: the Williamson Ether Synthesis and the Mitsunobu Reaction. We will delve into the mechanistic rationale behind each protocol, offering insights to empower researchers to adapt and troubleshoot these essential synthetic transformations.
Method 1: The Williamson Ether Synthesis: A Classic and Robust Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds and remains a primary choice for alkylating phenols due to its reliability and scalability.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The core principle involves the deprotonation of the phenol to form a highly nucleophilic phenoxide, which then displaces a halide from a suitable alkyl electrophile.[9]
Mechanistic Causality and Reagent Selection
-
Deprotonation & The Choice of Base : The phenolic proton of benzo[b]thiophen-5-ol is acidic (typical phenol pKa ≈ 10), but a sufficiently strong base is required to ensure complete conversion to the corresponding phenoxide anion.
-
Sodium Hydride (NaH) : A powerful, non-nucleophilic base, NaH is an excellent choice. It irreversibly deprotonates the phenol, driving the equilibrium forward by releasing hydrogen gas.[9] Its use necessitates an inert atmosphere and an anhydrous aprotic solvent.
-
Potassium Carbonate (K₂CO₃) : A milder, less hazardous base. While effective, it often requires higher temperatures and longer reaction times compared to NaH. It is a good choice when the substrate is sensitive to stronger bases.
-
-
The SN2 Reaction & Solvent Choice : The reaction is a classic SN2 displacement.[8]
-
Solvent : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are ideal. They effectively solvate the cation (Na⁺ or K⁺) while leaving the phenoxide anion highly reactive.[10] They also possess high boiling points, allowing for a wide range of reaction temperatures.
-
Alkylating Agent : The choice of alkyl halide (R-X) is critical. For the SN2 mechanism to be efficient, the electrophilic carbon must be sterically accessible. Therefore, methyl and primary alkyl halides are strongly preferred.[8] Secondary halides will often yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[9]
-
Detailed Protocol: Williamson Ether Synthesis
Materials:
-
Benzo[b]thiophen-5-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Benzo[b]thiophen-5-ol (1.0 eq).
-
Dissolution : Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the suspension at 0 °C for 30 minutes, during which the solution should become a clear suspension of the sodium phenoxide.
-
Alkylation : Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel.[11]
Workflow for Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson O-alkylation.
Method 2: The Mitsunobu Reaction: A Mild Alternative
The Mitsunobu reaction offers a powerful and exceptionally mild alternative for forming ethers, particularly when the Williamson synthesis is not viable (e.g., with acid-sensitive substrates or for inverting the stereochemistry of a chiral alcohol).[12] It is a redox-coupled reaction that activates the hydroxyl group of an alcohol for displacement by a suitable nucleophile (in this case, the phenol).[13]
Mechanistic Causality and Reagent Selection
-
The Reagents : The reaction relies on a combination of an azodicarboxylate and a phosphine.
-
Azodicarboxylate : Diethyl azodicarboxylate (DEAD) or the safer, more stable diisopropyl azodicarboxylate (DIAD) are commonly used.[14][15] They act as the ultimate electron sink in the redox process.
-
Phosphine : Triphenylphosphine (PPh₃) is the standard choice. It is oxidized to triphenylphosphine oxide (TPPO) during the reaction, a thermodynamically favorable process that drives the reaction.
-
-
The Mechanism : The triphenylphosphine first attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the phenol (the most acidic component), forming a phenoxide ion pair.[12] The alcohol is then activated by the phosphonium species, converting the hydroxyl into an excellent leaving group. Finally, the phenoxide attacks the activated alcohol carbon in an SN2 fashion to form the desired ether. The primary byproducts are triphenylphosphine oxide and the reduced hydrazine derivative, which must be removed during purification.
Detailed Protocol: Mitsunobu Reaction
Materials:
-
Benzo[b]thiophen-5-ol
-
Primary or secondary alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add Benzo[b]thiophen-5-ol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution : Add anhydrous THF (approx. 0.1-0.2 M concentration) and stir until all solids are dissolved.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction and color change are typically observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction's progress by TLC.
-
Concentration : Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification : The main challenge in a Mitsunobu reaction is removing the triphenylphosphine oxide and hydrazine byproducts. Direct purification of the crude residue by column chromatography is the most common method.
Workflow for Mitsunobu Reaction
Caption: Experimental workflow for the Mitsunobu O-alkylation.
Data Presentation: Comparative Analysis
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Nucleophile | Benzo[b]thiophen-5-ol (as phenoxide) | Benzo[b]thiophen-5-ol |
| Electrophile | Alkyl Halide (R-X) | Alcohol (R-OH) |
| Key Reagents | Strong Base (e.g., NaH, K₂CO₃) | PPh₃, DIAD (or DEAD) |
| Typical Solvent | DMF, Acetonitrile, THF | THF, Dichloromethane |
| Temperature | 0 °C to reflux | 0 °C to Room Temperature |
| Pros | High yielding, uses common reagents, scalable, simple byproduct removal. | Extremely mild conditions, broad substrate scope (including 2° alcohols), stereochemical inversion possible.[12] |
| Cons | Requires strong base, not suitable for base-sensitive substrates, limited to methyl/primary halides.[8] | Stoichiometric amounts of byproducts (TPPO, hydrazine) can complicate purification, higher reagent cost. |
Product Purification and Characterization
Following the reaction, purification is typically achieved using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[16]
Structural Elucidation: The successful synthesis of the O-alkylated product can be confirmed using standard spectroscopic techniques.[3][5]
-
¹H NMR Spectroscopy : The most telling evidence is the disappearance of the broad phenolic -OH proton signal and the appearance of new signals corresponding to the introduced alkyl group. For example, an ethoxy group would show a characteristic triplet and quartet. The aromatic protons on the benzo[b]thiophene core will typically appear in the 7.0-8.0 ppm range.[17]
-
¹³C NMR Spectroscopy : The carbon signals of the new alkyl group will be apparent. The carbon attached to the oxygen will typically resonate in the 60-70 ppm range.
-
Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired ether product.
Mandatory Safety Precautions
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in these protocols have significant hazards.
-
Sodium Hydride (NaH) : NaH is a highly water-reactive solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[18][19] It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood, away from any water sources. Appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses, is mandatory.[20]
-
Alkyl Halides : Many alkylating agents are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood.
-
DEAD and DIAD : Diethyl azodicarboxylate (DEAD) is toxic, shock-sensitive, and can decompose explosively when heated.[21][22][23] For this reason, the more thermally stable Diisopropyl azodicarboxylate (DIAD) is often preferred.[14] Both should be stored refrigerated and handled with care in a fume hood.[24]
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.[18][19]
References
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- Sigma-Aldrich. Sodium hydride Safety Data Sheet.
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The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Available from: [Link]
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Ashenhurst, J. The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available from: [Link]
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Wikipedia. Mitsunobu reaction. Available from: [Link]
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BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
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- Patel, M., et al. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). Journal of Chemical and Pharmaceutical Research.
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Wikipedia. Diethyl azodicarboxylate. Available from: [Link]
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New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. Available from: [Link]
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ChemistryViews. New Path to Benzothiophenes. (2020). Available from: [Link]
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- Sun Yat-sen University. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
- American Chemical Society. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). The Journal of Organic Chemistry.
-
ResearchGate. Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). Available from: [Link]
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- Google Patents. Purification method of benzothiophene.
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MDPI. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Available from: [Link]
- Google Patents. Demethylation process for preparing benzo[b]thiophenes.
- University of Illinois Urbana-Champaign. Novel Oxidative Adsorbents for the Selective Removal of Sterically Hindered Benzothiophenes From JP-8 Logistics.
- National Institutes of Health. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. (2021). PubMed Central.
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Application Note: Quantitative Analysis of Benzo[b]thiophen-5-ol using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methods for the quantitative determination of Benzo[b]thiophen-5-ol. Benzo[b]thiophene scaffolds are privileged structures in drug discovery, appearing in molecules with a wide range of biological activities, including antimicrobial and anti-cancer agents.[1] Accurate quantification of intermediates like Benzo[b]thiophen-5-ol is critical for ensuring the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides detailed protocols for two complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level analysis. The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on scientific rationale and adherence to international validation standards.
Introduction and Rationale
The benzo[b]thiophene core is a significant heterocyclic scaffold in medicinal chemistry.[1] Benzo[b]thiophen-5-ol is a key functionalized intermediate that may be used in the synthesis of more complex pharmaceutical agents.[2][3][4] The presence and quantity of this intermediate, or its potential carryover as an impurity, must be precisely controlled and monitored. The analytical methods detailed herein are developed based on the physicochemical properties of aromatic hydroxyl compounds and are designed to be specific, accurate, and reliable.[5][6]
Method Selection Justification:
-
HPLC-UV: Reverse-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] Given that Benzo[b]thiophen-5-ol possesses a strong chromophore (the aromatic system), UV detection provides a simple, robust, and cost-effective means for quantification at typical concentration levels.[8]
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalytical studies, LC-MS/MS is the gold standard.[9] Its ability to monitor specific precursor-to-product ion transitions provides unparalleled specificity, minimizing interference from complex sample matrices.[10]
Method 1: Quantification by HPLC-UV
This protocol describes a reverse-phase HPLC method for the routine quantification of Benzo[b]thiophen-5-ol. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), High-purity water (Milli-Q or equivalent).
-
Standard: Benzo[b]thiophen-5-ol reference standard of known purity.
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is used to control the pH of the mobile phase, ensuring consistent ionization of the phenolic hydroxyl group and leading to sharp, symmetrical peak shapes.[11][12] It is also volatile, making it compatible with LC-MS analysis if needed.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzo[b]thiophen-5-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., reaction mixture, API) expected to contain Benzo[b]thiophen-5-ol.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection. This is a critical step to protect the HPLC column from clogging.[13][14]
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Gradient elution (see table below) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | UV at 254 nm |
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Benzo[b]thiophen-5-ol standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of Benzo[b]thiophen-5-ol in the sample by interpolating its peak area from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: General workflow for the quantification of Benzo[b]thiophen-5-ol by HPLC-UV.
Method 2: Quantification by LC-MS/MS
This protocol is designed for high-sensitivity and high-selectivity quantification, suitable for detecting trace levels of Benzo[b]thiophen-5-ol. The method uses the same chromatographic principles as the HPLC-UV method but employs a triple quadrupole mass spectrometer for detection.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Reagents & Standard: Same as for the HPLC-UV method.
Step-by-Step Procedure:
-
Mobile Phase, Standard, and Sample Preparation:
-
Follow steps 1-3 from the HPLC-UV protocol. For LC-MS/MS, it is often necessary to prepare a more dilute set of calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.
-
-
Chromatographic and MS Conditions:
-
The LC gradient can be adapted from the HPLC method, but with a reduced flow rate (e.g., 0.4 mL/min) and shorter runtime suitable for a UHPLC column.
Parameter Condition Column C18, 2.1 x 50 mm, 1.8 µm Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 2 µL Ionization Mode ESI Positive or Negative (to be determined) Scan Type Multiple Reaction Monitoring (MRM) -
-
Mass Spectrometer Tuning and MRM Transition:
-
Causality: This step is the most critical for an LC-MS/MS method. It establishes the specific mass transitions that will be monitored, ensuring that only the target analyte is quantified.[15]
-
Infuse a standard solution of Benzo[b]thiophen-5-ol (approx. 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer.
-
Determine the mass of the precursor ion. For Benzo[b]thiophen-5-ol (C₈H₆OS, MW: 150.20), this will likely be the protonated molecule [M+H]⁺ at m/z 151.0 or the deprotonated molecule [M-H]⁻ at m/z 149.0.
-
Fragment the precursor ion using collision-induced dissociation (CID) and identify stable, high-intensity product ions.
-
Hypothetical MRM Transitions:
Precursor Ion (Q1) Product Ion (Q3) Purpose e.g., 151.0 e.g., 123.0 (loss of CO) Quantifier | e.g., 151.0 | e.g., 108.0 (loss of HCS) | Qualifier |
-
-
Data Analysis:
-
Construct a calibration curve using the peak area of the quantifier transition versus the concentration of the standards.
-
The qualifier transition is used for identity confirmation; the ratio of the quantifier to qualifier peak area must be consistent across all standards and samples.
-
Quantify the sample concentration using the linear regression from the calibration curve.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for high-sensitivity quantification of Benzo[b]thiophen-5-ol by LC-MS/MS.
Method Validation Protocol
To ensure that the analytical procedure is suitable for its intended purpose, it must be validated.[16] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and should be applied to the HPLC-UV method.[17][18][19]
Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. The peak for Benzo[b]thiophen-5-ol should be free of interference and demonstrate baseline resolution from other peaks. Peak purity can be assessed using a DAD.
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Analyze at least five concentrations across the proposed range (e.g., 1-150 µg/mL). Plot the response versus concentration and calculate the correlation coefficient (r), which should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a single sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. Often determined as a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.
-
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Range | Established based on linearity, accuracy, and precision data. |
| LOQ Precision (RSD) | ≤ 10.0% |
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of Benzo[b]thiophen-5-ol. The HPLC-UV method is a robust, reliable protocol for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis. Both methods are built on established chromatographic principles for aromatic and phenolic compounds.[6][9][20] Crucially, a detailed protocol for method validation in accordance with ICH guidelines is provided to ensure that the chosen method is trustworthy and fit for its intended purpose in a regulated research or manufacturing environment.[16][17]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]
-
Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
Sample Preparation in Analysis of Pharmaceuticals. ResearchGate. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]
-
HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. National Center for Biotechnology Information. [Link]
-
LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. National Center for Biotechnology Information. [Link]
-
Spectral information of LC-MS/MS analysis of phenolic standards. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate. [Link]
-
HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. [Link]
-
LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. MDPI. [Link]
-
New Rapid HPLC Method for Separation and Determination of Benzo[A]Pyrene Hydroxyderivatives. ResearchGate. [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Revista Virtual de Química. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. ACS Publications. [Link]
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Application Notes & Protocols: A Guide to Enzymatic Assays for Benzo[b]thiophen-5-ol Derivatives
Abstract
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocycle have been identified as potent inhibitors of critical enzyme classes, including protein kinases, monoamine oxidases (MAOs), and cholinesterases, making them highly valuable for drug discovery in oncology, neurodegenerative disease, and beyond.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, and execution of enzymatic assays tailored for the evaluation of Benzo[b]thiophen-5-ol derivatives. We emphasize robust, self-validating protocols and offer field-proven insights into overcoming common challenges, such as assay interference, to ensure the generation of high-quality, reproducible data.
Introduction: The Versatility of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is an isostere of indole, enabling it to interact with a variety of biological targets.[1] Its derivatives have demonstrated significant potential as therapeutic agents. For instance, certain benzo[b]thiophen-3-ol derivatives are effective and selective inhibitors of human monoamine oxidase B (hMAO-B), a key target in Parkinson's disease.[3][5][6] Other variations on the scaffold yield potent inhibitors of protein kinases like DYRK1A and CLK1, which are implicated in cancer and neurological disorders.[4][7] Furthermore, benzo[b]thiophene-chalcone hybrids have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease.[2][8]
Given the diverse enzymatic targets, a standardized yet adaptable approach to assay design is crucial. This guide will focus on a fluorescence-based kinase inhibition assay as a primary example, owing to the prevalence of kinases as targets for this compound class. The principles and troubleshooting steps discussed are broadly applicable to other enzyme systems.
Principle of the Assay: Monitoring Enzyme Activity
Enzymatic assays are the cornerstone of drug discovery, allowing for the quantification of an enzyme's catalytic activity and its modulation by small molecules.[9] The fundamental principle involves monitoring either the depletion of a substrate or the formation of a product over time. For high-throughput screening (HTS), fluorescence-based assays are often preferred due to their high sensitivity, broad dynamic range, and amenability to automation.[10]
A common format for kinase assays involves a peptide substrate that becomes fluorescent upon phosphorylation. Alternatively, a fluorescently labeled substrate can be separated from its phosphorylated product to quantify the reaction.[11] The intensity of the fluorescent signal is directly proportional to the activity of the enzyme. An inhibitor, such as a Benzo[b]thiophen-5-ol derivative, will bind to the enzyme and reduce its catalytic rate, resulting in a decreased fluorescent signal.
Caption: General workflow for a fluorescence-based enzymatic inhibition assay.
Assay Development and Optimization: A Self-Validating System
Before screening compounds, the assay must be rigorously optimized to ensure it is robust and reproducible. This process establishes a self-validating system where the quality of the data is inherent to the experimental design.
3.1. Determining Optimal Reagent Concentrations
-
Enzyme Concentration: Titrate the enzyme to find the lowest concentration that gives a robust signal well above the background. This conserves precious reagents and often increases sensitivity to inhibitors.
-
Substrate and ATP Concentration: For kinase assays, the concentration of ATP is critical. Running the assay at an ATP concentration equal to its Michaelis-Menten constant (Kₘ) is a standard practice that facilitates the comparison of inhibitor potencies across different studies. Using ATP concentrations far below the Kₘ can make inhibitors appear artificially potent and less specific.[12]
3.2. Validating Assay Performance The Z-factor (Z') is a statistical parameter used to quantify the quality of an HTS assay.
-
Z' > 0.5: An excellent assay, clearly distinguishing between positive and negative controls.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: An unreliable assay.
A Z' value above 0.5 demonstrates that the assay window is large enough to confidently identify "hits."
Caption: Decision workflow for enzymatic assay optimization and validation.
Detailed Protocol: Tyrosine Kinase Inhibition Assay
This protocol provides a step-by-step method for determining the in vitro potency (IC₅₀) of a Benzo[b]thiophen-5-ol derivative against a representative tyrosine kinase.
4.1. Materials and Reagents
-
Enzyme: Recombinant human Tyrosine Kinase-X (e.g., MERTK, DYRK1A).
-
Substrate: Poly(Glu, Tyr) 4:1, or a specific fluorescent peptide substrate.
-
Inhibitor: Benzo[b]thiophen-5-ol derivative, dissolved in 100% DMSO to create a 10 mM stock.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP: Adenosine 5'-triphosphate, 10 mM stock in water.
-
Detection Reagent: A commercial fluorescence-based kinase assay kit (e.g., ADP-Glo™, Z'-LYTE™).
-
Plates: Solid white or black, low-volume, 384-well microplates (black for fluorescence intensity, white for luminescence).[13]
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
4.2. Step-by-Step Methodology
-
Compound Plating:
-
Prepare a serial dilution series of the Benzo[b]thiophen-5-ol derivative in 100% DMSO. A typical 11-point curve might start at 1 mM and dilute 1:3.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
Include wells with 50 nL of DMSO only (0% inhibition, high signal control) and 50 nL of a saturating concentration of the control inhibitor (100% inhibition, low signal control).
-
-
Enzyme Preparation & Dispensing:
-
Thaw the enzyme on ice.
-
Prepare a 2X enzyme solution by diluting the enzyme stock into cold Assay Buffer to the pre-determined optimal concentration.
-
Dispense 5 µL of the 2X enzyme solution into each well of the assay plate containing the compounds. Mix by gentle shaking or centrifugation.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/ATP solution in Assay Buffer. The final concentration of ATP should ideally be at its Kₘ for the enzyme.
-
Add 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final volume is now 10 µL, and the final DMSO concentration is 0.5%.
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature (or 30°C) for the optimized duration (e.g., 60 minutes). Ensure the reaction is within the linear range, which should be determined during assay development.
-
-
Reaction Termination and Signal Detection:
-
Add the detection reagent according to the manufacturer's protocol. This step typically stops the enzymatic reaction and generates a fluorescent or luminescent signal.
-
Incubate as required by the detection kit.
-
Read the plate on a compatible microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis and Interpretation
5.1. Calculation of Percent Inhibition The raw data (e.g., Relative Fluorescence Units, RFU) is first normalized to calculate the percent inhibition for each compound concentration.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Signal_Compound: Signal from wells with the test compound.
-
Signal_High: Average signal from DMSO-only wells (0% inhibition).
-
Signal_Low: Average signal from control inhibitor wells (100% inhibition).
-
5.2. IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where it exerts 50% of its maximal effect.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin). This will yield the IC₅₀ value.
Table 1: Example Data for a Benzo[b]thiophen-5-ol Derivative
| Compound Conc. (µM) | Log [Conc.] | Avg. RFU | % Inhibition |
| 100 | -4.00 | 1,560 | 98.2 |
| 33.3 | -4.48 | 1,890 | 92.4 |
| 11.1 | -4.95 | 2,980 | 74.5 |
| 3.70 | -5.43 | 5,110 | 39.9 |
| 1.23 | -5.91 | 6,850 | 11.2 |
| 0.41 | -6.39 | 7,430 | 1.2 |
| 0.14 | -6.86 | 7,510 | 0.1 |
| High Control (DMSO) | N/A | 7,518 | 0.0 |
| Low Control (Inhib.) | N/A | 1,432 | 100.0 |
| Calculated IC₅₀ | 4.1 µM |
Troubleshooting Common Issues
Even well-optimized assays can encounter problems. A systematic approach is key to identifying and resolving issues.[14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects on the plate. | - Use calibrated pipettes; prepare a master mix for reagents.[13]- Ensure thorough but gentle mixing after each addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low Signal or Small Assay Window | - Inactive enzyme or substrate.- Incorrect buffer components or pH.- Sub-optimal reagent concentrations. | - Use fresh reagents and verify activity.- Check buffer preparation and pH.- Re-run enzyme and substrate titrations. |
| False Positives / Compound Interference | - The compound is intrinsically fluorescent at the assay wavelengths.- The compound quenches the fluorescent signal.- Compound aggregates at high concentrations, causing non-specific inhibition.[12] | - Crucial for Benzo[b]thiophenes : Rerun "hits" in a buffer-only condition (no enzyme) to measure intrinsic fluorescence.[7]- Perform counter-screens or use an orthogonal assay format (e.g., luminescence vs. fluorescence).- Test compound solubility and add a non-ionic detergent like Tween-20 to the buffer. |
Biological Context: Kinase Inhibition in a Signaling Pathway
Benzo[b]thiophen-5-ol derivatives often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade. Understanding this mechanism is vital for interpreting cellular activity and predicting therapeutic effects.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
-
Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. Available from: [Link]
-
Al-Qaisi, J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3728. Available from: [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. Available from: [Link]
-
Gülcemal, D., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Turkish Journal of Chemistry. Available from: [Link]
-
Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Shuchi, A., et al. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. NIH National Center for Biotechnology Information. Available from: [Link]
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Gülcemal, D., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available from: [Link]
-
Li, Z., et al. (2018). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 151, 285-293. Available from: [Link]
-
Järvinen, T., et al. (2002). Fluorometric TLC assay for evaluation of protein kinase inhibitors. Analytical Biochemistry, 309(1), 64-71. Available from: [Link]
-
Kabir, M. L., et al. (2022). Intrinsically Fluorescent Anti-Cancer Drugs. Biology, 11(8), 1135. Available from: [Link]
-
Needham, S. R., et al. (2021). Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer. Cells, 10(11), 3047. Available from: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. MB-About. Available from: [Link]
-
Wang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. European Journal of Medicinal Chemistry, 270, 116345. Available from: [Link]
-
Al-Qaisi, J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. NIH National Center for Biotechnology Information. Available from: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]
-
Guglielmi, P. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S. Institutional Research Information System. Available from: [Link]
-
Foucourt, A., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 13(12), 1545-1557. Available from: [Link]
-
Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. CORE. Available from: [Link]
-
Foucourt, A., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. Available from: [Link]
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Application Notes and Protocols: Leveraging Benzo[b]thiophen-5-ol for the Synthesis of Novel Multi-Kinase Inhibitors
Introduction: The Strategic Role of the Benzo[b]thiophene Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3]
Within the landscape of medicinal chemistry, the benzo[b]thiophene scaffold has emerged as a "privileged structure."[4] Its rigid, planar structure and the presence of a sulfur atom allow for diverse functionalization, enabling the creation of derivatives that can potently and selectively interact with the ATP-binding site of various kinases.[5][6] This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key starting material, Benzo[b]thiophen-5-ol (5-hydroxybenzo[b]thiophene), in the synthesis of a novel class of multi-kinase inhibitors with potential anti-cancer activity.[7][8]
The hydroxyl group at the 5-position of the benzo[b]thiophene core serves as a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophores to modulate potency and selectivity against a panel of cancer-relevant kinases, including DYRK1A/B, CLK1/4, DRAK1, and haspin.[7][8][9]
Signaling Pathway Context: The Rationale for Multi-Kinase Targeting
Cancer is a complex disease often characterized by chemoresistance and the activation of redundant signaling pathways.[8] The traditional "one molecule-one target" approach can be limited by these complexities. Multi-target therapies, which simultaneously inhibit several cancer-relevant targets, offer a promising strategy to overcome these challenges.[8] The 5-hydroxybenzo[b]thiophene derivatives discussed herein have been shown to inhibit multiple kinases involved in cell cycle regulation, apoptosis, and cellular migration, making them attractive candidates for development as broad-spectrum anti-cancer agents.[7][8]
Caption: General synthetic workflow for the preparation of 5-hydroxybenzo[b]thiophene-based kinase inhibitors.
Part 1: Synthesis of 5-Hydroxybenzo[b]thiophene-2-carboxylic acid (Intermediate C)
This core intermediate provides the foundational scaffold for subsequent derivatization.
Step 1.1: Synthesis of Methyl 5-methoxybenzo[b]thiophene-2-carboxylate (Intermediate A)
-
Rationale: This step introduces a carboxylate group at the 2-position, which is a common attachment point for various side chains in kinase inhibitors. The methoxy group serves as a protected form of the final hydroxyl group.
-
Protocol:
-
Dissolve 5-methoxybenzo[b]thiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour.
-
Add methyl chloroformate (ClCO2Me) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1.2: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic acid (Intermediate B)
-
Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is necessary for the subsequent amide coupling reactions.
-
Protocol:
-
Dissolve Intermediate A in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Intermediate B.
-
Step 1.3: Synthesis of 5-Hydroxybenzo[b]thiophene-2-carboxylic acid (Intermediate C)
-
Rationale: Demethylation of the methoxy group to the free hydroxyl is a critical step to unmask the key pharmacophore. Boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers.
-
Protocol:
-
Suspend Intermediate B in anhydrous dichloromethane (DCM) and cool to -78°C under an inert atmosphere.
-
Add a solution of BBr3 in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield Intermediate C.
-
Part 2: Synthesis of 5-Hydroxybenzo[b]thiophene-2-carboxamide Derivatives
Step 2.1: General Procedure for Amide Coupling
-
Rationale: This procedure utilizes HATU, a common and efficient peptide coupling reagent, to form the amide bond between the carboxylic acid (Intermediate C) and a primary or secondary amine.
-
Protocol (Procedure D from Abd El-Rahman et al.): [7] 1. To a solution of 5-hydroxybenzo[b]thiophene-2-carboxylic acid (Intermediate C) in dimethylformamide (DMF), add HATU and N,N-diisopropylethylamine (DIPEA). Stir for 10 minutes. 2. Add the desired amine (e.g., hexylamine, cyclopropylamine, 4-aminophenol) to the mixture. 3. Stir the reaction at room temperature until completion (monitored by TLC). 4. Pour the reaction mixture into water and extract the product with ethyl acetate. 5. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. 6. Purify the crude product by column chromatography (e.g., using a DCM/Methanol gradient) to afford the final amide derivative. [7]
Part 3: Synthesis of N'-Aryl-5-hydroxybenzo[b]thiophene-2-carbohydrazide Derivatives
This alternative synthetic route leads to a different class of derivatives with a hydrazide linker.
Step 3.1: Esterification of Intermediate C
-
Protocol:
-
Suspend Intermediate C in methanol (MeOH).
-
Add thionyl chloride (SOCl2) dropwise at 0°C.
-
Reflux the mixture for 5 hours.
-
Cool the mixture and concentrate under reduced pressure to obtain methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
-
Step 3.2: Hydrazinolysis
-
Protocol:
-
Dissolve the methyl ester from the previous step in ethanol (EtOH).
-
Add hydrazine hydrate (NH2NH2·H2O) and reflux the mixture for 8 hours.
-
Cool the reaction mixture. The resulting precipitate is filtered, washed with cold ethanol, and dried to give 5-hydroxybenzo[b]thiophene-2-carbohydrazide.
-
Step 3.3: Synthesis of N'-(Aryl)-5-hydroxybenzo[b]thiophene-2-carbohydrazides
-
Rationale: Condensation of the hydrazide with an appropriate aryl aldehyde forms a hydrazone, which can then be reduced or used as is.
-
Protocol:
-
Dissolve 5-hydroxybenzo[b]thiophene-2-carbohydrazide in ethanol.
-
Add the desired aryl aldehyde and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction, and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
Biological Evaluation and Data
The synthesized 5-hydroxybenzo[b]thiophene derivatives have been evaluated for their inhibitory activity against a panel of protein kinases. A selection of these results is summarized in the table below. [7][8]
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 16b | Clk4 | 11 |
| DRAK1 | 87 | |
| Haspin | 125.7 | |
| Clk1 | 163 | |
| Dyrk1B | 284 |
| | Dyrk1A | 353.3 |
Data sourced from Abd El-Rahman et al. (2024). [7][8] Compound 16b , a 5-hydroxybenzo[b]thiophene hydrazide derivative, emerged as a potent multi-target kinase inhibitor. [7][8]Further cellular assays demonstrated that this compound inhibits the growth of various cancer cell lines, including HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical), with the highest activity observed against U87MG cells (IC50 = 7.2 µM). [7]Mechanistic studies revealed that compound 16b induces G2/M cell cycle arrest, apoptosis, and inhibits cell migration in U87MG cells. [7][8]
Conclusion and Future Directions
Benzo[b]thiophen-5-ol is a versatile and valuable starting material for the synthesis of potent kinase inhibitors. The protocols outlined in this application note provide a robust framework for generating a library of 5-hydroxybenzo[b]thiophene derivatives. The demonstrated multi-kinase inhibitory profile of compounds like 16b , coupled with their anti-proliferative and anti-migration effects in cancer cell lines, underscores the therapeutic potential of this scaffold. [7][8] Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific kinase targets or to fine-tune the multi-targeting profile. The synthetic routes described are amenable to diversification, allowing for the exploration of a wide range of substituents on the benzo[b]thiophene core and the appended aryl moieties. These efforts will be instrumental in advancing this promising class of compounds toward clinical development.
References
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Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-81. [Link]
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Lomberget, T., et al. (n.d.). Review of Design, synthesis, and structure-activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin. RSC Medicinal Chemistry. [Link]
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Schmitt, C., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. European Journal of Medicinal Chemistry, 240, 114570. [Link]
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Le, T. N., et al. (2018). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Molecules, 23(10), 2445. [Link]
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Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
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Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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Scott, J. S., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(25), 7032-9. [Link]
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Bravo-Altamirano, K., et al. (2011). Synthesis and Structure-Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. ACS Medicinal Chemistry Letters, 2(2), 154-159. [Link]
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Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic & Medicinal Chemistry, 110, 117879. [Link]
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Tarver, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. ResearchGate. [Link]
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Kumar, R., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 80(22), 11486-500. [Link]
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Sharma, T., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(6), 989-1021. [Link]
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Ahmed, E. Y., et al. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
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Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(9), 2419-2431. [Link]
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Villalobos-Hernandez, J. R., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3656. [Link]
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Synthesis and Application of Benzo[b]thiophen-5-ol Based Fluorescent Probes: A Detailed Technical Guide
Introduction: The Emergence of Benzo[b]thiophen-5-ol in Fluorescent Probe Design
The benzo[b]thiophene scaffold is a privileged heterocyclic structure extensively utilized in medicinal chemistry and materials science due to its unique electronic properties and biological activity.[1] Its rigid, planar structure and electron-rich nature make it an excellent fluorophore. The introduction of a hydroxyl group at the 5-position, yielding Benzo[b]thiophen-5-ol, provides a crucial reactive handle for the synthesis of a diverse array of functional molecules. This hydroxyl group can act as a proton donor/acceptor or as a nucleophile, making it an ideal attachment point for recognition moieties in the design of fluorescent probes. These probes are instrumental in detecting and quantifying various analytes, such as metal ions and pH fluctuations, with high sensitivity and selectivity, playing a vital role in diagnostics, drug discovery, and environmental monitoring.[2][3]
This technical guide provides a comprehensive overview of the synthesis of Benzo[b]thiophen-5-ol and its subsequent elaboration into sophisticated fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the application of these probes with practical methodologies.
Part 1: Synthesis of the Core Scaffold - Benzo[b]thiophen-5-ol
The synthesis of the Benzo[b]thiophen-5-ol core is a critical first step. Several synthetic routes have been developed for the construction of the benzo[b]thiophene skeleton.[4][5] A common and effective strategy involves the construction of a methoxy-substituted precursor, followed by a demethylation step to reveal the desired hydroxyl group. This approach is often favored due to the stability of the methoxy group under various reaction conditions and the relatively straightforward demethylation process.[6]
Synthetic Strategy Overview
Our strategy will focus on a two-stage process: first, the synthesis of 5-methoxybenzo[b]thiophene, followed by its demethylation to yield Benzo[b]thiophen-5-ol. This approach allows for purification of the methoxy intermediate, often leading to a cleaner final product.
Caption: Synthetic workflow for Benzo[b]thiophen-5-ol.
Detailed Synthetic Protocol for Benzo[b]thiophen-5-ol
This protocol is a representative method adapted from established synthetic transformations of related structures.[6]
Step 1: Synthesis of 5-Methoxybenzo[b]thiophene
A robust method for the synthesis of substituted benzo[b]thiophenes is the acid-catalyzed intramolecular cyclization. For instance, α-(3-methoxyphenylthio)-acetophenones can be cyclized to form the corresponding benzo[b]thiophene.[7]
-
Reaction: Acid-catalyzed cyclization of a suitable precursor.
-
Reagents and Solvents:
-
α-(3-methoxyphenylthio)acetophenone derivative
-
Polyphosphoric acid (PPA) or another strong acid catalyst
-
Toluene or other high-boiling inert solvent
-
-
Procedure:
-
To a stirred solution of the α-(3-methoxyphenylthio)acetophenone derivative in toluene, add polyphosphoric acid.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methoxybenzo[b]thiophene.
-
Step 2: Demethylation to Benzo[b]thiophen-5-ol
The cleavage of the methyl ether is a crucial step to unmask the hydroxyl functionality. Boron tribromide (BBr₃) is a powerful and widely used reagent for this transformation.
-
Reaction: Ether cleavage.
-
Reagents and Solvents:
-
5-Methoxybenzo[b]thiophene
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5-methoxybenzo[b]thiophene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield Benzo[b]thiophen-5-ol.
-
Part 2: Design and Synthesis of a Benzo[b]thiophen-5-ol Based Fluorescent Probe for pH Sensing
The hydroxyl group of Benzo[b]thiophen-5-ol is an excellent starting point for creating pH-sensitive fluorescent probes. The fluorescence of such probes can be modulated by pH-dependent changes in the electronic structure of the molecule, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2][3]
Design Principle: An ICT-Based "Turn-On" Fluorescent Probe
We will design a probe where the Benzo[b]thiophen-5-ol core acts as the fluorophore and an attached recognition moiety modulates its fluorescence based on pH. By attaching a receptor that changes its electron-donating or -withdrawing properties upon protonation or deprotonation, we can control the ICT process and thus the fluorescence output.
Caption: Design of a Benzo[b]thiophen-5-ol based fluorescent probe.
Detailed Synthetic Protocol for a pH-Sensing Probe
This protocol describes the synthesis of a hypothetical but plausible pH probe, herein named BT-pH1 , by coupling Benzo[b]thiophen-5-ol with a pH-sensitive moiety.
Step 3: Synthesis of BT-pH1
-
Reaction: Williamson ether synthesis to attach a pH-sensitive receptor.
-
Reagents and Solvents:
-
Benzo[b]thiophen-5-ol
-
A suitable alkyl halide containing a tertiary amine (e.g., 2-(diethylamino)ethyl chloride hydrochloride)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Benzo[b]thiophen-5-ol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add 2-(diethylamino)ethyl chloride hydrochloride to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the fluorescent probe BT-pH1 .
-
Part 3: Application and Protocols for the Benzo[b]thiophen-5-ol Based pH Probe
The synthesized probe, BT-pH1 , is expected to exhibit pH-dependent fluorescence. At low pH, the tertiary amine will be protonated, which can quench the fluorescence of the benzothiophene core. As the pH increases, the amine is deprotonated, leading to a "turn-on" of fluorescence.[3]
Characterization of Photophysical Properties
A thorough characterization of the probe's photophysical properties is essential to validate its performance.
| Property | Description | Typical Expected Values for BT-pH1 |
| Absorption Maximum (λ_abs) | The wavelength at which the probe absorbs the most light. | ~320-360 nm |
| Emission Maximum (λ_em) | The wavelength at which the probe emits the most light. | ~400-480 nm |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | > 50 nm |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Varies with pH (low at acidic pH, higher at basic pH) |
| pKa | The pH at which the probe is 50% protonated. | Typically in the physiological range (6.0-8.0) |
Protocol for pH Titration and pKa Determination
This protocol outlines the steps to determine the pH-dependent fluorescence response and the pKa of BT-pH1 .
-
Materials:
-
BT-pH1 stock solution (e.g., 1 mM in DMSO)
-
A series of buffer solutions with varying pH values (e.g., phosphate buffers from pH 4 to 10)
-
Fluorometer
-
Cuvettes
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of BT-pH1 (e.g., 10 µM) in buffers of different pH values.
-
Record the fluorescence emission spectrum of each solution, using an excitation wavelength determined from the absorption spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Caption: "Turn-on" fluorescence mechanism of BT-pH1.
Protocol for Cellular Imaging of pH Changes
The low cytotoxicity and pH-sensitive fluorescence of BT-pH1 make it suitable for monitoring pH changes in living cells.
-
Materials:
-
BT-pH1
-
Cell culture medium
-
Live cells (e.g., HeLa cells)
-
Fluorescence microscope
-
-
Procedure:
-
Culture the cells on a suitable imaging dish.
-
Prepare a loading solution of BT-pH1 in cell culture medium (e.g., 5-10 µM).
-
Incubate the cells with the loading solution for a specified time (e.g., 30 minutes) at 37 °C.
-
Wash the cells with fresh medium to remove any excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of BT-pH1 .
-
To induce pH changes, treat the cells with agents like nigericin (an ionophore that equilibrates intracellular and extracellular pH).
-
Capture fluorescence images before and after treatment to visualize the change in intracellular pH.
-
Conclusion
The Benzo[b]thiophen-5-ol scaffold represents a versatile and powerful platform for the development of novel fluorescent probes. Its straightforward synthesis and the reactive hydroxyl group allow for the facile introduction of various recognition moieties, enabling the design of probes for a wide range of analytes. The detailed protocols and design principles outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and apply these valuable chemical tools in their respective fields. The continued exploration of this scaffold is poised to yield even more sophisticated probes with enhanced sensitivity, selectivity, and utility in complex biological and environmental systems.
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Kitamura, T., et al. (2019). Synthesis of[8]benzothieno[3,2-b][8]benzothiophene derivatives via successive iodocyclization/photocyclization of alkynes. J. Org. Chem., 84(7), 4191-4199.
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- Nakada, M., et al. (2021). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
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NIH. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. Retrieved from [Link]
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NIH. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. Retrieved from [Link]
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NIH. (2025). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. Retrieved from [Link]
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PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
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PubMed. (2025). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. Retrieved from [Link]
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ScienceDirect. (2023). A benzothiophene-quinoline-based targetable fluorescent chemosensor for detection of viscosity and mitochondrial imaging in live. Retrieved from [Link]
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Globe Thesis. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes. Retrieved from [Link]
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ResearchGate. (2022). Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. Retrieved from [Link]
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ResearchGate. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the probe scaffold for pH sensing. Retrieved from [Link]
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ResearchGate. (n.d.). A) Pyrene‐, 5‐ and 6‐based pH probes. B) SCOTfluors compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Spectroscopic properties and photophysics of the synthesized compound 5-nitro-benzo[b]thiophene-2-carboxylic acid in non-polar/polar media and in the presence of TiO2 nanoparticles. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and study of fluorescent properties of benzothiazolylthieno-thiophene derivatives. Retrieved from [Link]
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ResearchGate. (2025). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Simple fluorescent probe derived from tetraphenylethylene and benzoquinone for instantaneous biothiol detection. Retrieved from [Link]
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Application Note: Benzo[b]thiophen-5-ol as a Versatile Precursor for Advanced OLED Materials
Abstract
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, demanding a continuous supply of novel organic semiconductors with precisely engineered properties. Thiophene-based derivatives are foundational to this field, prized for their exceptional charge transport capabilities and tunable optoelectronics.[1][2][3] This application note provides a detailed guide for researchers and material scientists on the strategic use of Benzo[b]thiophen-5-ol as a key building block for synthesizing high-performance materials for OLEDs. We elucidate the synthetic versatility endowed by its hydroxyl group and provide detailed, field-proven protocols for its conversion into advanced hole-transporting and emissive materials through cornerstone reactions like Buchwald-Hartwig amination and Suzuki cross-coupling.
Introduction: The Strategic Importance of the Benzothiophene Core
The benzo[b]thiophene scaffold is a privileged structure in the design of organic electronics.[4][5] Its fused bicyclic system imparts significant thermal and chemical stability, a prerequisite for long operational lifetimes in OLED devices.[1] Furthermore, the inherent electronic properties of the sulfur-containing heterocycle facilitate efficient charge carrier mobility.[1][2][6]
Benzo[b]thiophen-5-ol emerges as a particularly strategic starting material. The phenolic hydroxyl group serves as a versatile chemical handle, allowing for straightforward functionalization. This enables the precise tuning of the molecule's electronic structure—including its HOMO/LUMO energy levels and emission wavelengths—to meet the specific demands of different layers within an OLED device.[5][7]
Causality: Why the Hydroxyl Group is a Gateway to Innovation
The synthetic utility of Benzo[b]thiophen-5-ol is centered on the reactivity of its hydroxyl (-OH) group. Unlike a simple, unfunctionalized benzothiophene, the hydroxyl moiety can be readily transformed into other functional groups, opening multiple pathways for molecular elaboration.
-
Activation for Cross-Coupling: The hydroxyl group can be converted into a highly effective leaving group, such as a triflate (-OTf) or nonaflate. This transformation is critical for engaging the benzothiophene core in powerful carbon-carbon and carbon-nitrogen bond-forming reactions, which are the workhorses of OLED material synthesis.
-
Nucleophilic Reactions: The phenoxide, formed by deprotonation of the hydroxyl group, can act as a nucleophile in Williamson ether synthesis, allowing for the attachment of various side chains that can improve solubility, influence molecular packing, or add specific electronic functions.
This inherent reactivity allows scientists to systematically build complex, high-performance molecules from a relatively simple and accessible precursor.
Synthetic Workflows and Protocols
We present two primary synthetic strategies that leverage Benzo[b]thiophen-5-ol to create materials for distinct OLED applications: Hole Transport Materials (HTMs) and Emissive Layer (EML) components.
General Synthetic Strategy Overview
The following diagram illustrates the central role of Benzo[b]thiophen-5-ol and its conversion into key intermediates for subsequent cross-coupling reactions.
Caption: Synthetic pathways from Benzo[b]thiophen-5-ol.
Protocol 1: Synthesis of a D-A-D Hole Transport Material via Buchwald-Hartwig Amination
This protocol details the synthesis of a molecule where the benzothiophene core is coupled with two electron-donating diphenylamine units. Such Donor-Acceptor-Donor (D-A-D) structures are highly effective as hole transport materials.[8][9][10]
Workflow Diagram:
Caption: Buchwald-Hartwig amination experimental workflow.
Step-by-Step Methodology:
-
Precursor Preparation: Begin with a halogenated precursor, such as 2,7-dibromo-benzo[b]thiophen-5-ol. (Note: This may require a separate synthesis or be commercially sourced).
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,7-dibromo-benzo[b]thiophen-5-ol (1.0 eq), diphenylamine (2.2 eq), sodium tert-butoxide (NaOtBu, 3.0 eq), and a magnetic stir bar.
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the phosphine ligand, t-BuXPhos (8 mol%).
-
Solvent and Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe. Place the flask in a preheated oil bath at 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/DCM solvent gradient to yield the pure D-A-D hole transport material.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of an Emissive Material via Suzuki Coupling
This protocol describes the synthesis of a blue-emitting material by extending the π-conjugation of the benzothiophene core. The hydroxyl group is first converted to a triflate, a superior leaving group for Suzuki coupling.[11][12]
Step-by-Step Methodology:
Part A: Triflation of Benzo[b]thiophen-5-ol
-
Setup: Dissolve Benzo[b]thiophen-5-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (1.5 eq) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude Benzo[b]thiophen-5-yl triflate is often pure enough for the next step but can be purified by a short silica plug if necessary.
Part B: Suzuki Cross-Coupling
-
Setup: In a Schlenk flask, combine the Benzo[b]thiophen-5-yl triflate (1.0 eq), an arylboronic acid (e.g., 9,9-dimethylfluoren-2-yl)boronic acid, 1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq) and a solvent system of toluene and water (e.g., 4:1 ratio).
-
Reaction: Degas the mixture by bubbling argon through the solution for 20 minutes. Heat the reaction to 90 °C and stir for 12-18 hours.
-
Work-up & Purification: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/toluene) or by column chromatography to yield the final emissive material.
-
Characterization: Confirm the structure and assess photophysical properties using NMR, MS, UV-Vis, and Photoluminescence spectroscopy.
Data Presentation and Characterization
The successful synthesis of OLED materials requires rigorous characterization to ensure purity and predict device performance.
Table 1: Key Reagent Specifications
| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Role |
| Benzo[b]thiophen-5-ol | C₈H₆OS | 150.20 | 31655-44-2 | Precursor |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 122-39-4 | Amine Donor |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Catalyst |
| (9,9-dimethylfluoren-2-yl)boronic acid | C₁₅H₁₅BO₂ | 238.09 | 333432-28-3 | Arylating Agent |
| Trifluoromethanesulfonic Anhydride | C₂F₆O₅S₂ | 282.14 | 358-23-6 | Activating Agent |
Table 2: Typical Photophysical and Electrochemical Properties of a Synthesized Benzothiophene Derivative
| Property | Method | Typical Value | Significance |
| Absorption (λₘₐₓ) | UV-Vis Spectroscopy | 350 - 400 nm | Determines light absorption range |
| Emission (λₑₘ) | Photoluminescence | 450 - 550 nm | Defines the color of emitted light |
| Photoluminescence Quantum Yield (ΦPL) | Integrating Sphere | > 70% (in solution) | Measures emissive efficiency[13] |
| HOMO Level | Cyclic Voltammetry | -5.2 to -5.8 eV | Energy level for hole injection/transport[14] |
| LUMO Level | CV / Optical Gap | -2.5 to -3.0 eV | Energy level for electron injection/transport[14] |
| Thermal Decomposition Temp. (Td) | TGA | > 350 °C | Indicates stability for vacuum deposition[15] |
Conclusion and Outlook
Benzo[b]thiophen-5-ol is a powerful and cost-effective platform for the development of bespoke organic semiconductors for OLED applications. The strategic reactivity of its hydroxyl group provides a clear and logical entry point into the synthesis of both high-mobility hole transport materials and highly efficient emitters through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this note are robust and scalable, providing researchers with a reliable foundation for creating the next generation of materials that will drive advances in display and lighting technologies.
References
- Molecular Design and Synthesis of New Hole Transporting Materials Based on Thieno[3,2-b]thiophene Derivatives. (2026).
- Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondens
- Benzodithiophene Hole‐Transporting Materials for Efficient Tin‐Based Perovskite Solar Cells. (n.d.).
- Sulfur-rich Benzodithieno[3,2-b]thiophene-Cored Hole Transporting Materials for Long-time Stability of Perovskite Solar Cells. (n.d.).
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New[6]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
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New[6]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. (2024). Journal of Materials Chemistry C (RSC Publishing). DOI:10.1039/D4TC03239J.
- The dopant-free hole transport material based on benzo[1,2-b:4,5-b']dithiophene with high efficiency in inverted perovskite solar cells. (n.d.).
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A study on the luminescence properties of high-performance benzothieno[3,2-b][6]benzothiophene based organic semiconductors. (n.d.). ResearchGate.
- Flexible Substituted Benzo[1,2-B:4,5-B']dithiophene-Cored D-π-D Hole-Transporting Materials for Perovskite Solar Cells. (2024).
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- Chemical and photophysical properties of materials for OLEDs. (n.d.).
- Benzo[b]thiophene. (n.d.). Chem-Impex.
- Custom Thiophene Derivatives Manufacturers, Suppliers. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI.
- The Versatility of Benzothiophene Derivatives in Modern Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Benzo[b]thiophene-5-ol, 2,3-dihydro-. (n.d.). PubChem.
- Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs. (2022).
- Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and applic
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- Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs. (n.d.).
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Structures, Properties, and Device Applications for[6]Benzothieno[3,2‐b]Benzothiophene Derivatives. (n.d.). ResearchGate.
- Synthesis and characterization of 9,9-dialkylfluorene capped benzo[ c]thiophene/benzo[ c]selenophene analogs as potential OLEDs. (2025).
- Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. (n.d.).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.).
- Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies. (n.d.).
- Synthesis of the 2-alkynyl benzo[b]furanes/benzo[b]thiophenes from the cross-coupling reaction of benzo[b]furanyl/ benzo[b]thiophene aluminum reagents with gem-dibromoolefin derivatives catalyzed by Palladium. (2024).
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Application Notes and Protocols for Determining the Cytotoxicity of Novel Benzo[b]thiophen-5-ol Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is contingent upon a rigorous evaluation of its biological activity and safety profile. For new classes of molecules, such as Benzo[b]thiophen-5-ol derivatives, which hold therapeutic promise in various domains including oncology, a primary and indispensable step is the characterization of their cytotoxic effects.[1][2] Cytotoxicity assays provide the foundational data on how these compounds affect cell viability and proliferation. This information is paramount for establishing a therapeutic window, identifying potential lead candidates, and guiding further preclinical development.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights for assessing the cell viability of novel Benzo[b]thiophen-5-ol compounds. We will delve into the principles of common colorimetric and fluorometric assays, discuss critical considerations for this specific class of compounds, and provide step-by-step methodologies to ensure the generation of robust and reproducible data.
Pillar I: Strategic Selection of Cell Viability Assays
The choice of a cell viability assay is not a one-size-fits-all decision. It requires a nuanced understanding of the assay's biochemical basis and potential interactions with the test compounds.[4][5] Cell viability can be assessed through various cellular processes, including metabolic activity, membrane integrity, and ATP production.[6][7]
Understanding the Core Mechanisms
Several well-established methods are available to estimate the number of viable cells in a culture.[8] These include:
-
Tetrazolium Salt Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts to a colored formazan product.[10] The intensity of the color is directly proportional to the number of metabolically active cells.
-
Resazurin (alamarBlue®) Reduction Assays: This fluorometric or colorimetric assay also measures metabolic activity. The blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin.[11][12]
-
ATP-Based Assays: These highly sensitive luminescence-based assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[7][13] In viable cells, ATP is abundant, while it is rapidly degraded upon cell death.[14]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method assesses cell membrane integrity.[14] Viable cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear colored.[15]
Special Considerations for Benzo[b]thiophen-5-ol Compounds
Benzo[b]thiophene derivatives, being phenolic compounds, present unique challenges that must be addressed to ensure data integrity:
-
Potential for Autofluorescence: Phenolic compounds are known to exhibit autofluorescence, which can interfere with fluorescence-based assays like the resazurin assay.[16][17][18] This can lead to artificially high background signals and inaccurate results.
-
Interference with Redox-Based Assays: As reducing agents themselves, some phenolic compounds can directly reduce tetrazolium salts or resazurin, independent of cellular metabolic activity.[19][20] This chemical interference can result in a false positive signal for cell viability.
-
Compound Color: If the Benzo[b]thiophen-5-ol compounds are colored, they can interfere with the absorbance readings in colorimetric assays like MTT and MTS.
Given these potential interferences, a multi-assay approach is highly recommended. It is prudent to start with a robust colorimetric assay like MTS, which is less susceptible to color interference than MTT due to the soluble nature of its formazan product, and to corroborate findings with a non-fluorescence-based method if autofluorescence is suspected.
Pillar II: Establishing a Self-Validating Experimental Framework
To ensure the trustworthiness of your cytotoxicity data, each experiment should be designed as a self-validating system. This involves meticulous planning, appropriate controls, and a systematic approach to optimization.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of your Benzo[b]thiophen-5-ol compounds will follow a logical progression from initial cell culture to data analysis.
Caption: General experimental workflow for cytotoxicity assessment.
Initial Assay Optimization: The Key to Reliable Data
Before screening your novel compounds, it is crucial to optimize assay conditions for each cell line.
-
Optimal Cell Seeding Density: The number of cells seeded per well significantly impacts the assay's dynamic range and sensitivity.[19] A cell titration experiment should be performed to determine the optimal density where cells are in the logarithmic growth phase at the time of the assay.
-
Reagent Incubation Time: The incubation time with the viability reagent should be long enough to generate a robust signal but short enough to avoid cytotoxicity from the reagent itself.[21] A time-course experiment will help identify the optimal incubation period.
-
Solvent and Compound Controls: It is essential to include vehicle (solvent) controls to account for any effects of the solvent (e.g., DMSO) on cell viability.[19] Additionally, a compound-only control (wells with compound but no cells) should be included to check for direct reduction of the assay reagent or color/fluorescence interference.
Pillar III: Detailed Protocols and Methodologies
The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: MTS Cell Viability Assay
The MTS assay is a convenient, single-step colorimetric assay that measures the reduction of a tetrazolium compound by viable cells to generate a soluble formazan product.[9][22]
Biochemical Pathway
Caption: MTS assay biochemical pathway.
Materials:
-
MTS reagent (containing PES as an electron coupling reagent)
-
96-well clear flat-bottom tissue culture plates
-
Cell line of interest
-
Complete culture medium
-
Benzo[b]thiophen-5-ol compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.[9]
-
To mitigate the "edge effect," consider filling the perimeter wells with sterile PBS or media without cells and excluding them from the experiment.[19][23]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Benzo[b]thiophen-5-ol compounds in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[19]
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions.
-
Include vehicle control wells (medium with the same concentration of solvent as the compound-treated wells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
Data Analysis:
-
Subtract the average absorbance of the medium-only background wells from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Ensures cells are in an exponential growth phase during the assay. |
| Compound Concentration Range | 0.01 µM to 100 µM (log dilutions) | Covers a broad range to accurately determine the IC₅₀. |
| Incubation Time | 24, 48, 72 hours | Assesses both acute and long-term cytotoxic effects. |
| MTS Incubation | 1 - 3 hours | Provides a sufficient signal without causing reagent-induced toxicity. |
| Solvent Concentration | < 0.5% DMSO | Minimizes solvent toxicity. |
Protocol 2: Resazurin (alamarBlue®) Cell Viability Assay
This assay is highly sensitive but requires careful controls due to the potential for autofluorescence and direct reduction by phenolic compounds.
Biochemical Pathway
Caption: Resazurin assay biochemical pathway.
Materials:
-
Resazurin sodium salt powder or a commercially available alamarBlue® solution
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
-
Other materials as listed for the MTS assay
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTS assay protocol, using black-walled plates to minimize well-to-well light scatter.
-
Resazurin Assay:
-
If preparing from powder, dissolve resazurin in sterile PBS to create a stock solution and filter-sterilize.[11][25]
-
Add resazurin solution to each well to a final concentration of approximately 44 µM (typically 10% of the well volume).[12][25]
-
Incubate for 1 to 4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader.
-
Crucial Controls for Benzo[b]thiophen-5-ol Compounds:
-
Compound Autofluorescence Control: Wells containing each concentration of the compound in medium without cells. Subtract this background fluorescence from the corresponding experimental wells.
-
Direct Reduction Control: Wells containing each concentration of the compound and resazurin in medium without cells. Any increase in fluorescence indicates direct chemical reduction of the reagent.
Data Analysis:
-
Correct for background fluorescence from the compound-only controls.
-
If direct reduction is observed, this assay may not be suitable, or the data must be interpreted with extreme caution.
-
Proceed with normalization and IC₅₀ calculation as described for the MTS assay.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Step |
| High Variability Between Replicates | Uneven cell seeding, pipetting errors, edge effects.[23] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[23] |
| Low Absorbance/Fluorescence Signal | Insufficient cell number, short reagent incubation time.[19] | Optimize cell seeding density and extend the reagent incubation time. |
| High Background in Control Wells | Microbial contamination, interference from phenol red in the medium.[19] | Check cultures for contamination; consider using phenol red-free medium for the assay incubation step.[19] |
| Inconsistent Results Between Experiments | Variation in cell passage number or health, inconsistent incubation times.[19] | Use cells within a consistent passage number range and standardize all incubation periods meticulously.[19] |
Conclusion
The systematic evaluation of cell viability is a cornerstone of early-stage drug discovery. For novel Benzo[b]thiophen-5-ol compounds, a thoughtful and rigorous approach is essential to navigate potential assay interferences. By selecting the appropriate assays, incorporating comprehensive controls, and meticulously optimizing protocols, researchers can generate high-quality, reliable data. This will not only provide a clear understanding of the cytotoxic profile of these promising compounds but also pave the way for their further development as potential therapeutic agents.
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- 24. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 25. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
Application Notes and Protocols: In Vitro Metabolic Stability Testing of Benzo[b]thiophen-5-ol Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from discovery to a marketed drug, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, while those that are too stable may accumulate and cause toxicity. Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to select and optimize candidates with favorable pharmacokinetic properties.[1][2]
The liver is the primary site of drug metabolism, equipped with a vast arsenal of enzymes that modify xenobiotics.[4][5] These enzymatic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[6] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these functional groups with endogenous molecules to increase water solubility and facilitate excretion.[7][8]
Benzo[b]thiophene scaffolds are prevalent in many biologically active compounds and approved drugs.[9][10] The introduction of a hydroxyl group at the 5-position, creating Benzo[b]thiophen-5-ol analogs, provides a key site for metabolic attack. This phenolic moiety is a prime substrate for both oxidative metabolism by CYPs and direct conjugation by Phase II enzymes.[7][8] Consequently, a thorough in vitro evaluation is essential to characterize the metabolic pathways and stability of this chemical series.
This guide provides a comprehensive framework for assessing the in vitro metabolic stability of Benzo[b]thiophen-5-ol analogs. We will detail protocols using two of the most common and predictive in vitro systems: liver microsomes and cryopreserved hepatocytes. The causality behind experimental choices will be explained, and robust analytical and data interpretation methods will be presented to ensure the generation of reliable and actionable data for drug development programs. This guidance is in alignment with recommendations from regulatory agencies like the FDA, which emphasize the importance of in vitro metabolism studies in drug development.[11][12][13][14]
Anticipated Metabolic Pathways for Benzo[b]thiophen-5-ol Analogs
Based on the core structure, several metabolic transformations can be anticipated. Understanding these potential pathways is crucial for designing the analytical methods needed to monitor the disappearance of the parent compound and identify key metabolites.
-
Phase I Metabolism (CYP-mediated): The benzo[b]thiophene ring system is susceptible to oxidation.[15][16] The electron-rich thiophene ring can be oxidized by CYPs to form arene oxides or thiophene-S-oxides.[15] These reactive intermediates can then rearrange to form hydroxylated metabolites or be trapped by nucleophiles.[15] Hydroxylation can occur on the benzene or thiophene ring.
-
Phase II Metabolism (Conjugation): The prominent 5-hydroxyl group is a key handle for Phase II conjugation reactions.
-
Glucuronidation: UGTs, located in the endoplasmic reticulum (the primary component of microsomes), catalyze the transfer of glucuronic acid to the hydroxyl group, forming an O-glucuronide.[7][17][18] This is often a major clearance pathway for phenolic compounds.[7]
-
Sulfation: SULTs, primarily located in the cytosol, catalyze the transfer of a sulfonate group to the hydroxyl moiety.[7][8][19] This pathway can be significant, especially at lower substrate concentrations, due to the high affinity of some SULT isoforms for phenols.[20][21]
-
The interplay between these Phase I and Phase II pathways will ultimately determine the overall metabolic clearance of the analogs.
Experimental Design: Choosing the Right In Vitro System
The choice of in vitro system is a critical first step and depends on the specific questions being asked.
| In Vitro System | Key Features | Primary Application | Limitations |
| Liver Microsomes | Subcellular fraction containing endoplasmic reticulum. Rich in Phase I (CYP) and some Phase II (UGT) enzymes.[6][22] | High-throughput screening for Phase I metabolic stability.[6] Good for initial rank-ordering of compounds. | Lacks cytosolic enzymes (e.g., SULTs, aldehyde oxidase). Requires addition of cofactors (e.g., NADPH for CYPs, UDPGA for UGTs).[22] Does not account for cellular uptake. |
| Hepatocytes | Intact liver cells containing a full complement of Phase I and Phase II enzymes and cofactors in their native environment.[4][5][23][24] | Provides a more complete picture of overall hepatic metabolism, including both Phase I and II pathways and the influence of cellular transport.[5][24] Better for predicting in vivo intrinsic clearance.[4] | Lower throughput and higher cost compared to microsomes. Cell viability can be a factor. |
For a comprehensive evaluation of Benzo[b]thiophen-5-ol analogs, a tiered approach is recommended. Initial screening in liver microsomes can rapidly identify compounds with high susceptibility to CYP and/or UGT metabolism. Promising candidates can then be advanced to a hepatocyte assay for a more complete assessment of their metabolic fate.[3]
Protocol 1: Metabolic Stability in Liver Microsomes
This protocol is designed to assess the stability of Benzo[b]thiophen-5-ol analogs to Phase I enzymes (CYPs) and UGTs.
I. Materials and Reagents
-
Test Compounds: Benzo[b]thiophen-5-ol analogs (10 mM stock in DMSO).
-
Control Compounds:
-
High Clearance Control (Phase I): Verapamil or Dextromethorphan (10 mM stock in DMSO).[6]
-
Low Clearance Control: Warfarin or Carbamazepine (10 mM stock in DMSO).
-
-
Liver Microsomes: Pooled human liver microsomes (HLM) are recommended to average out inter-individual variability.[22] (e.g., from Corning, Sekisui XenoTech). Store at -80°C.
-
Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactors:
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS). The IS should be a structurally similar compound that is not a metabolite and has good ionization efficiency (e.g., a stable isotope-labeled analog or a close structural analog).
-
Equipment: 96-well plates, multichannel pipettes, incubator/shaker (37°C), centrifuge, LC-MS/MS system.[25]
II. Experimental Workflow
The following diagram illustrates the key steps in the microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
III. Step-by-Step Procedure
-
Prepare Working Solutions:
-
Thaw liver microsomes on ice.
-
Prepare a master mix of liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[22] Keep on ice.
-
Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks into the phosphate buffer to achieve a concentration of 2 µM. The final concentration in the incubation will be 1 µM, and the final DMSO concentration should be ≤ 0.25%.[22][26]
-
-
Set up Incubation Plate:
-
Add the appropriate volume of the compound working solutions to a 96-well plate.
-
Add the microsomal master mix to the wells.
-
Include "minus cofactor" control wells for each compound, where the cofactor solution will be replaced with buffer. This control accounts for any non-enzymatic degradation.[22]
-
-
Initiate the Reaction:
-
Time Course Sampling:
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[25]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[28][29][30][31] The method should be sensitive and specific, typically using multiple reaction monitoring (MRM) mode.[6]
-
Protocol 2: Metabolic Stability in Cryopreserved Hepatocytes
This protocol provides a more physiologically relevant assessment by using intact cells that contain the full complement of metabolic enzymes and cofactors.[5][23]
I. Materials and Reagents
-
Test and Control Compounds: As described in Protocol 1.
-
Cryopreserved Hepatocytes: Pooled human cryopreserved hepatocytes (e.g., from Thermo Fisher Scientific, BioIVT).
-
Cell Culture Media: Williams' Medium E or similar, supplemented as per the supplier's instructions (e.g., with hepatocyte maintenance supplement packs).[23]
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with internal standard.
-
Equipment: 12- or 24-well non-coated plates, orbital shaker within a cell culture incubator (37°C, 5% CO2), centrifuge, LC-MS/MS system.[23]
II. Experimental Workflow
The hepatocyte stability assay follows a similar principle to the microsomal assay but involves handling live cells.
Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.
III. Step-by-Step Procedure
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[2]
-
Transfer the cells to pre-warmed incubation medium and gently centrifuge to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh incubation medium. Determine cell viability and density using a method like trypan blue exclusion.
-
Adjust the cell density to the desired final concentration, typically 0.5 to 1.0 x 10^6 viable cells/mL.[4][23][32]
-
-
Prepare Dosing Solutions:
-
Prepare working solutions of the test and control compounds in pre-warmed incubation medium at twice the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).[23]
-
-
Set up Incubation:
-
In a non-coated plate, mix equal volumes of the compound working solution and the hepatocyte suspension.[23]
-
Place the plate in a 37°C incubator on an orbital shaker to keep the cells in suspension.[23]
-
Include a "vehicle control" (cells with medium containing DMSO but no compound) and a "heat-inactivated" control (compound incubated with boiled hepatocytes) to check for non-enzymatic degradation.[23]
-
-
Time Course Sampling:
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in Protocol 1 (centrifugation followed by LC-MS/MS analysis of the supernatant).[5]
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate at which the parent compound is eliminated.[1]
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification.
-
Calculate Percent Remaining:
-
Percent Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
-
Determine Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit is min⁻¹.[6]
-
-
Calculate In Vitro Half-Life (t½):
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
Intrinsic clearance is the measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.[33]
-
For Microsomes:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / mg of microsomal protein in incubation)[6]
-
-
For Hepatocytes:
-
CLint (µL/min/10⁶ cells) = (0.693 / t½) x (Incubation Volume (µL) / number of hepatocytes in incubation (in millions))[4]
-
-
Example Data Presentation
| Compound | System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10⁶ cells) | Stability Classification |
| Analog A | HLM | 12.5 | 110.9 | - | High Clearance |
| Analog B | HLM | > 60 | < 23.1 | - | Low Clearance |
| Analog A | Hepatocytes | 25.0 | - | 55.4 | High Clearance |
| Analog B | Hepatocytes | 95.2 | - | 14.6 | Moderate Clearance |
| Verapamil | HLM | 8.9 | 155.7 | - | High Clearance (Control) |
| Warfarin | HLM | > 60 | < 23.1 | - | Low Clearance (Control) |
Note: Clearance classification is relative and should be benchmarked against internal standards and literature compounds.
Conclusion and Forward Look
The protocols described provide a robust framework for evaluating the in vitro metabolic stability of Benzo[b]thiophen-5-ol analogs. By employing both liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of a compound's susceptibility to both Phase I and Phase II metabolism.[3] The data generated, specifically the in vitro half-life and intrinsic clearance, are critical for several aspects of drug development.[1][34] They allow for the rank-ordering of compounds within a chemical series, inform structure-activity relationships (SAR) to improve metabolic stability, and serve as key inputs for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters such as hepatic clearance.[34][35][36][37]
Subsequent steps may include metabolite identification studies to pinpoint the exact sites of metabolic modification and reaction phenotyping studies to identify the specific CYP or UGT isoforms responsible for the compound's metabolism. This detailed metabolic map is invaluable for predicting potential drug-drug interactions and understanding inter-individual variability in patient populations.
References
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ResearchGate. (n.d.). Diagram showing glucuronidation of phenols by nucleophilic at- tacking... ResearchGate. [Link]
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He, K., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. PubMed. [Link]
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Application Note & Protocol: A Robust and Scalable Gram-Scale Synthesis of Benzo[b]thiophen-5-ol
Abstract
This application note provides a comprehensive and validated protocol for the gram-scale synthesis of Benzo[b]thiophen-5-ol, a pivotal heterocyclic scaffold in medicinal chemistry.[1][2][3][4] The described synthetic strategy is a two-step sequence involving the construction of a 5-methoxybenzo[b]thiophene intermediate, followed by a robust demethylation to yield the target phenol. This approach was selected for its reliability, scalability, and use of readily accessible starting materials. We offer detailed, step-by-step instructions, explain the chemical rationale behind critical procedural choices, and provide guidance for reaction monitoring and product validation to ensure reproducibility and high purity. This guide is intended for researchers and process chemists in the fields of organic synthesis and drug development.
Introduction & Strategic Overview
The benzo[b]thiophene core is a privileged structure found in numerous pharmacologically active compounds, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[5] Specifically, the hydroxylated analogue, Benzo[b]thiophen-5-ol, serves as a crucial building block for multi-kinase inhibitors with potential anticancer activity.[6][7] The development of a reliable and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
While numerous methods exist for constructing the benzothiophene skeleton, many involve transition-metal catalysts, harsh conditions, or starting materials that are not amenable to gram-scale operations.[8][9][10] Our selected strategy circumvents these issues by employing a classical yet highly effective two-step approach:
-
Step 1: Synthesis of 5-Methoxybenzo[b]thiophene: This step involves an S-alkylation of 4-methoxythiophenol with a suitable two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization (a modified Gassman indole synthesis-type reaction). This route is advantageous due to the commercial availability and stability of the precursors.
-
Step 2: Demethylation to Benzo[b]thiophen-5-ol: The phenolic hydroxyl group is unmasked in the final step via demethylation of the methoxy ether. We employ an aluminum chloride-mediated reaction, a well-documented and powerful method for cleaving aryl methyl ethers on a preparatory scale.[11]
This strategic choice to introduce the hydroxyl functionality at the end of the synthesis protects it from participating in unwanted side reactions during the initial cyclization step, thereby simplifying the purification process and improving the overall yield.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocols
Materials and Reagents
The following table outlines the necessary reagents for the synthesis, assuming a starting scale of 10 grams of 4-methoxythiophenol. Adjust quantities proportionally for different scales.
| Reagent | CAS Number | Molecular Wt. | Amount (for 10g scale) | Density (g/mL) | Notes |
| 4-Methoxythiophenol | 696-63-9 | 140.21 | 10.0 g (71.3 mmol) | 1.14 | Corrosive, stench. Handle in a fume hood. |
| Chloroacetaldehyde dimethyl acetal | 97-97-2 | 124.57 | 9.8 g (78.4 mmol) | 1.08 | Lachrymator, toxic. |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 4.2 g (78.4 mmol) | - | Corrosive, water-reactive. |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 150 mL | 0.792 | Flammable, toxic. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~100 g | ~2.05 | Corrosive. Handle with care. |
| Aluminum Chloride (AlCl₃), anhydrous | 7446-70-0 | 133.34 | 14.3 g (107 mmol) | 2.48 | Corrosive, reacts violently with water. |
| 2-Methyl-5-tert-butylthiophenol | 2384-67-0 | 180.31 | 11.1 g (61.5 mmol) | 0.99 | Scavenger for demethylation. Stench.[11] |
| Chlorobenzene, anhydrous | 108-90-7 | 112.56 | 100 mL | 1.11 | Toxic, environmental hazard. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | 1.33 | Volatile, suspected carcinogen. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | 0.902 | Flammable. |
| Hexanes | 110-54-3 | - | As needed | ~0.66 | Flammable. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | As needed | 1.18 | Corrosive. |
| Sodium Bicarbonate (NaHCO₃), sat. soln. | 144-55-8 | 84.01 | As needed | - | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent. |
Safety Precaution: This synthesis involves hazardous materials. All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 5-Methoxybenzo[b]thiophene
Rationale: This procedure first forms the arylthioacetaldehyde acetal intermediate via a simple S-alkylation. Without isolating this intermediate, the addition of polyphosphoric acid (PPA) acts as both a strong acid and a dehydrating agent to catalyze an intramolecular electrophilic aromatic substitution, closing the thiophene ring.
Step-by-Step Protocol:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Addition: Charge the flask with 4-methoxythiophenol (10.0 g, 71.3 mmol) and anhydrous methanol (150 mL). Stir the solution under a nitrogen atmosphere until the thiophenol is fully dissolved.
-
Carefully add sodium methoxide (4.2 g, 78.4 mmol) in portions. A slight exotherm may be observed. Stir for 15 minutes at room temperature to ensure complete formation of the thiolate anion.
-
Add chloroacetaldehyde dimethyl acetal (9.8 g, 78.4 mmol) dropwise via the dropping funnel over 20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexanes) until the starting thiophenol spot has been consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The result will be a viscous oil or semi-solid.
-
Cyclization: To the crude residue, carefully add polyphosphoric acid (~100 g) with gentle stirring. Caution: The initial mixing can be exothermic.
-
Heat the thick slurry to 120-130°C in an oil bath with vigorous stirring for 2-3 hours. The color will darken significantly. Monitor the cyclization by TLC (a new, less polar spot should appear).
-
Work-up: Cool the reaction mixture to below 80°C and carefully pour it onto crushed ice (~500 g) in a large beaker with stirring. This will quench the PPA.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of 2-5% ethyl acetate in hexanes) to yield 5-methoxybenzo[b]thiophene as a solid.
Part B: Synthesis of Benzo[b]thiophen-5-ol
Rationale: Aluminum chloride, a strong Lewis acid, coordinates to the oxygen atom of the methoxy group, weakening the C-O bond. The added thiophenol derivative acts as a soft nucleophile to trap the extruded methyl group, preventing re-alkylation of the product and other unwanted side reactions.[11] Chlorobenzene is used as a high-boiling, non-reactive solvent.
Step-by-Step Protocol:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a powder addition funnel. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with 5-methoxybenzo[b]thiophene (e.g., 8.0 g, 48.7 mmol), 2-methyl-5-tert-butylthiophenol (11.1 g, 61.5 mmol), and anhydrous chlorobenzene (100 mL). Stir under a nitrogen atmosphere.
-
Cool the mixture to 10°C in an ice-water bath.
-
Demethylation: Carefully add anhydrous aluminum chloride (14.3 g, 107 mmol) in portions via the powder funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C. The mixture will become a dark, thick slurry.
-
After the addition is complete, remove the ice bath and heat the mixture to 35-40°C for 6 hours, or until TLC analysis (20% EtOAc in Hexanes) indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back down to 10°C in an ice bath. Very slowly and carefully, add 20% aqueous hydrochloric acid (~100 mL) dropwise to quench the reaction. Caution: This is a highly exothermic process and will release HCl gas. Ensure adequate ventilation and slow addition.
-
Add tetrahydrofuran (THF, ~60 mL) to aid in the dissolution of solids, followed by water (~60 mL). Stir vigorously for 30 minutes.
-
Purification:
-
Collect the resulting solid precipitate by filtration. Wash the solid cake thoroughly with water (2 x 50 mL) and then with cold hexanes to remove the thiophenol scavenger.
-
Dry the crude solid under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., Toluene/Hexanes) or purified by flash column chromatography (eluting with a gradient of 10-30% ethyl acetate in hexanes). This will yield Benzo[b]thiophen-5-ol as a solid.
-
Results and Validation
Expected Outcomes
| Parameter | 5-Methoxybenzo[b]thiophene (Intermediate) | Benzo[b]thiophen-5-ol (Final Product) |
| Appearance | White to off-white solid | Light brown or tan solid |
| Yield | 65-75% | 70-85% |
| Melting Point | 59-61 °C | 91-93 °C |
| ¹H NMR (CDCl₃) | δ ~7.8 (d), 7.7 (d), 7.4 (d), 7.3 (d), 7.0 (dd), 3.9 (s, 3H) | δ ~7.8 (d), 7.7 (d), 7.3 (d), 7.2 (d), 6.9 (dd), 5.0 (br s, 1H) |
| Validation | Disappearance of starting materials by TLC. Correct NMR and Mass Spec data. | Disappearance of the methoxy singlet (~3.9 ppm) and appearance of a broad hydroxyl peak in ¹H NMR. |
Reaction Mechanism Visualization
The key bond-forming step is the PPA-catalyzed electrophilic cyclization.
Caption: Key steps in the acid-catalyzed cyclization.
Discussion & Field-Proven Insights
-
Criticality of Anhydrous Conditions: The success of both the cyclization with PPA and the demethylation with AlCl₃ is highly dependent on minimizing water content. PPA's efficacy as a dehydrating agent is reduced by water, and AlCl₃ reacts violently with it. All glassware should be oven or flame-dried, and anhydrous solvents must be used.
-
PPA Viscosity: Polyphosphoric acid is extremely viscous, especially at room temperature. Efficient mechanical stirring is crucial during the cyclization step to ensure proper mixing and heat transfer. Pre-heating the PPA slightly before adding it to the reaction residue can facilitate handling.
-
Demethylation Quench: The quenching of the aluminum chloride complex is the most hazardous part of this synthesis. A slow, controlled addition of acid into the cooled reaction vessel is paramount. Performing the reaction in a flask that can be directly transferred to a large ice bath for quenching is recommended.
-
Purification Strategy: While vacuum distillation is an option for the methoxy intermediate, flash chromatography generally provides a purer product, which is beneficial for the subsequent demethylation step. For the final product, recrystallization is often effective at removing minor impurities and providing material of high analytical purity.
Conclusion
The two-step protocol detailed herein provides a reliable and scalable pathway to gram-scale quantities of Benzo[b]thiophen-5-ol. By leveraging a robust cyclization reaction followed by an efficient demethylation, this application note offers a validated method for producing a key building block for pharmaceutical research and development. The insights into reaction causality and procedural troubleshooting are intended to enable scientists to successfully replicate and adapt this synthesis.
References
-
ChemicalBook. (2022). Synthesis of Benzothiophene. Retrieved from a relevant chemical database.[12]
-
Kropp, K. G., et al. (1994). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes. Applied and Environmental Microbiology, 60(10), 3624-3631. Available at: [Link][13]
-
ResearchGate. (n.d.). Scalable Synthesis of Naphthothiophene and Benzodithiophene Scaffolds as π-Conjugated Synthons for Organic Materials. Request PDF. Available at: [Link][14]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link][8]
-
Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Available upon request from publisher.[15]
-
Yoshida, S., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(37), 10133-10139. Available at: [Link][16][17]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link][1]
-
Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. Available at: [Link][6][7]
-
Zhang, L., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Organic Chemistry Frontiers, 9(15), 4053-4058. Available at: [Link][18]
-
ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. Available at: [Link][9]
-
Ejaz, S., et al. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metal-catalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. Available at: [Link][10]
-
Gu, Y., et al. (2015). Tandem Hydroxybenzothiophene Synthesis Mediated by LiN(SiMe3)2. The Journal of Organic Chemistry, 80(24), 12476-12484. Available at: [Link][19]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Synthesis, 21. Available at: [Link][2]
-
Duc, D. X. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Chemistry, 24(19), 2256-2271. Available at: [Link][3]
-
ResearchGate. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Request PDF. Available at: [Link][4]
-
Jones, C. D., & Suarez, T. (1998). Demethylation process for preparing benzo[b]thiophenes. European Patent EP0875511A1. Available at: [11]
Sources
- 1. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiophene synthesis [organic-chemistry.org]
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- 11. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 12. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 13. Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
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- 18. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tandem Hydroxybenzothiophene Synthesis Mediated by LiN(SiMe3)2 [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzo[b]thiophen-5-ol Synthesis
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, troubleshoot unexpected outcomes, and understand the causality behind experimental choices.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of Benzo[b]thiophen-5-ol and its derivatives.
Issue 1: Low Yield in the Final Demethylation Step
Question: I am attempting to synthesize Benzo[b]thiophen-5-ol by demethylating 5-methoxybenzo[b]thiophene using pyridine hydrochloride, but my yields are consistently low. What are the critical parameters to control?
Answer: Low yields in the demethylation of 5-methoxybenzo[b]thiophene are a frequent challenge. The success of this reaction is highly sensitive to temperature, reaction time, and the purity of the starting materials.
-
Causality: The cleavage of the methyl ether is a nucleophilic substitution reaction. While effective, pyridine hydrochloride can be corrosive at high temperatures, potentially leading to decomposition of the starting material or the desired product. The reaction is an equilibrium process, and driving it to completion without degrading the product is key.
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The reaction typically requires high temperatures (around 180-210°C). However, exceeding the optimal temperature can lead to charring and decomposition. It is advisable to perform small-scale trials to find the sweet spot for your specific setup.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged heating can decrease the yield due to product degradation.
-
Purity of Starting Material: Ensure your 5-methoxybenzo[b]thiophene is free of impurities, as these can interfere with the reaction. Purification by column chromatography or recrystallization may be necessary before proceeding with the demethylation.
-
Alternative Reagents: If optimizing the conditions with pyridine hydrochloride fails, consider alternative demethylating agents. Boron tribromide (BBr₃) is a powerful but less selective reagent that can be effective at lower temperatures. However, it requires stringent anhydrous conditions. Another option is the use of aluminum chloride with a thiol, which can offer a milder demethylation process.[1]
-
Issue 2: Formation of Multiple Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using a palladium-catalyzed reaction to synthesize a substituted benzo[b]thiophene precursor, but I am observing the formation of multiple isomers, which complicates purification. How can I improve the regioselectivity?
Answer: Regiocontrol is a common hurdle in palladium-catalyzed C-H functionalization and cross-coupling reactions for constructing the benzo[b]thiophene core.[2][3] The formation of isomers often arises from the activation of multiple C-H bonds.
-
Causality: The selectivity of C-H activation is influenced by the electronic and steric properties of the substrate, the nature of the palladium catalyst, the ligands, and the directing group, if any.[2]
-
Troubleshooting & Optimization Workflow:
Caption: Workflow for optimizing regioselectivity.
-
Ligand Selection: The ligand plays a crucial role in determining the regioselectivity. Sterically bulky phosphine ligands can favor reaction at the less hindered position. Experiment with a range of ligands, from simple triphenylphosphine to more complex Buchwald-type ligands.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a variety of solvents, such as dioxane, toluene, and DMF, to find the optimal medium for your specific transformation.[4]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Directing Groups: If your substrate design allows, the introduction of a directing group can provide excellent control over the site of C-H activation.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My crude Benzo[b]thiophen-5-ol is highly impure, and I am struggling with its purification by column chromatography. What are the best practices for purification?
Answer: Purification of hydroxylated aromatic compounds like Benzo[b]thiophen-5-ol can be challenging due to their polarity and potential for streaking on silica gel.
-
Causality: The phenolic hydroxyl group can interact strongly with the acidic silica gel, leading to poor separation. Impurities with similar polarity to the product further complicate the purification.
-
Step-by-Step Purification Protocol:
-
Initial Work-up: After quenching the reaction, perform a thorough aqueous work-up. An extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine can remove many inorganic impurities.
-
Column Chromatography:
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexane. Start with a low polarity to elute non-polar impurities and gradually increase the polarity.[4]
-
Deactivating Silica Gel: To minimize streaking, you can use silica gel that has been treated with triethylamine. Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane, adsorb it onto a small amount of silica gel, and dry it before loading it onto the column. This dry-loading technique often results in better separation.[4]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[5] Experiment with different solvent systems, such as ethanol/water or toluene/hexane mixtures.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Benzo[b]thiophene core?
A1: Several reliable methods exist for the synthesis of the benzo[b]thiophene scaffold.[6][7] Some of the most frequently employed strategies include:
-
Palladium-Catalyzed Reactions: These are versatile methods that often involve the C-H functionalization or cross-coupling of appropriately substituted precursors.[2][8][9]
-
Electrophilic Cyclization: The cyclization of o-thio-substituted aromatic compounds can be induced by electrophiles like iodine or N-bromosuccinimide.[7][10]
-
Intramolecular Wittig Reaction: This method can be used to construct the thiophene ring by reacting a suitable phosphonium salt with an acyl chloride.[11]
-
Reactions involving Arynes: Aryne intermediates can react with alkynyl sulfides to form substituted benzo[b]thiophenes.[12]
Q2: How can I optimize the yield of a palladium-catalyzed C2 arylation of a benzo[b]thiophene derivative?
A2: Optimizing palladium-catalyzed reactions requires a systematic approach. The choice of catalyst, co-catalyst (oxidant), solvent, and temperature are all critical.[4] For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100°C has been shown to give excellent yields.[2][4]
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [4]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Q3: What is a plausible mechanism for the Pd(II)-catalyzed C-H bond oxidative cross-coupling?
A3: A widely accepted mechanism involves the following key steps[2]:
-
C-H Activation: The reaction initiates with the C-H activation of the benzo[b]thiophene derivative to form a cyclopalladium intermediate.
-
Transmetalation: The coupling partner, for example, a boronic acid complex, undergoes transmetalation with the cyclopalladium intermediate.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the desired C-C coupled product and a Pd(0) species.
-
Catalyst Reoxidation: The Pd(0) is then reoxidized to the active Pd(II) catalyst by a co-oxidant, such as Cu(OAc)₂, to complete the catalytic cycle.
Caption: Simplified catalytic cycle for Pd(II)-catalyzed C-H activation.
Section 3: Experimental Protocols
Protocol 1: Gram-Scale C2 Arylation of Benzo[b]thiophene 1,1-Dioxide[4]
-
To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Pd(OAc)₂ (135 mg, 0.6 mmol), Cu(OAc)₂ (4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 60 mL) to the vessel.
-
Heat the mixture at 100 °C for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
ACS Omega. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]
-
National Institutes of Health. (2023). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
-
IntechOpen. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thiophene and benzo[b]thiophene. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of benzothiophene.
- Google Patents. (n.d.). Demethylation process for preparing benzo[b]thiophenes.
-
Beilstein Journal of Organic Chemistry. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]
-
Thieme. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
Sources
- 1. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Common side products in Benzo[b]thiophen-5-ol synthesis and their removal
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Benzo[b]thiophen-5-ol. This resource is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important heterocyclic building block. Our guidance is rooted in established chemical principles and field-proven laboratory experience.
Introduction
Benzo[b]thiophen-5-ol is a critical intermediate in the development of various pharmaceutical agents, including selective estrogen receptor modulators (SERMs) like Raloxifene.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related side products that complicate purification and impact final yield and purity. This guide provides a troubleshooting framework in a question-and-answer format to address these specific challenges directly.
Common Synthetic Strategy & Point of Side Product Formation
A prevalent and effective strategy for synthesizing Benzo[b]thiophen-5-ol involves the deprotection of a corresponding ether, most commonly 5-methoxybenzo[b]thiophene. This is typically achieved via ether cleavage using a strong Lewis acid like boron tribromide (BBr₃) or a protic acid like hydrobromic acid (HBr). The diagram below illustrates this common pathway and highlights the critical step where impurities often arise.
Sources
Technical Support Center: Purification of Crude Benzo[b]thiophen-5-ol
Welcome to the technical support center for the purification of crude Benzo[b]thiophen-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. This document provides in-depth, experience-based troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls associated with the purification of this phenolic heterocyclic compound.
Understanding the Molecule: Benzo[b]thiophen-5-ol
Benzo[b]thiophen-5-ol is a valuable synthetic intermediate. Its structure, featuring a fused aromatic system, a phenolic hydroxyl group, and a sulfur-containing heterocycle, dictates its chemical behavior and the challenges in its purification. The phenolic group imparts acidic properties and susceptibility to oxidation, while the bicyclic aromatic system can lead to strong intermolecular interactions, potentially complicating crystallization and chromatographic separation.
A critical consideration is the potential instability of hydroxy-benzothiophenes. For instance, a related compound, 3-hydroxy-2-formylbenzothiophene, is known to be unstable, decomposing into colored products like thioindigo when stored, especially in solution.[1][2][3] This highlights the importance of using mild purification conditions and proper storage for Benzo[b]thiophen-5-ol to prevent the formation of colored impurities.
Initial Assessment of Crude Material
Before commencing any purification protocol, a thorough analysis of the crude product is essential. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can provide valuable insights into the number and nature of impurities. Common impurities may arise from starting materials, side reactions (such as Friedel-Crafts reactions if this synthesis route is used), or degradation of the product.[4][5][6]
Purification Strategy Decision Workflow
The choice of purification technique depends on the nature of the impurities and the desired scale of purification. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification technique.
Technique 1: Acid-Base Extraction
The phenolic hydroxyl group of Benzo[b]thiophen-5-ol provides a convenient handle for separation from non-acidic impurities through acid-base extraction.
Frequently Asked Questions (FAQs): Acid-Base Extraction
Q1: Why is acid-base extraction a good first step for purifying Benzo[b]thiophen-5-ol? A1: Benzo[b]thiophen-5-ol is a phenol and therefore weakly acidic. It can be deprotonated by a strong base (like NaOH) to form a water-soluble sodium salt. This allows for its separation from neutral or basic impurities which will remain in the organic phase. The aqueous layer containing the deprotonated product can then be isolated and re-acidified to precipitate the purified Benzo[b]thiophen-5-ol.
Q2: Can I use a weak base like sodium bicarbonate (NaHCO₃) for the extraction? A2: It is generally not recommended. Phenols are typically not acidic enough to be fully deprotonated by weak bases like sodium bicarbonate. Using a stronger base like sodium hydroxide (NaOH) is necessary to ensure complete conversion to the water-soluble phenoxide salt.
Q3: What should I do if an emulsion forms at the interface of the organic and aqueous layers? A3: Emulsions can be a common issue. To resolve this, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Troubleshooting Guide: Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Low recovery of product after re-acidification | Incomplete extraction into the aqueous layer. | Ensure the use of a sufficiently strong base (e.g., 1-2 M NaOH) and thorough mixing. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the aqueous layer is acidified to a sufficiently low pH (pH 1-2) using a strong acid like HCl. Check the pH with litmus paper. | |
| Product oils out instead of precipitating as a solid | The melting point of the product might be low, or there are still significant impurities. | Cool the solution in an ice bath to encourage solidification. If it remains an oil, extract the product back into an organic solvent, dry the organic layer, and proceed with another purification method like column chromatography. |
| Product appears discolored after precipitation | Oxidation of the phenol may have occurred. | Work quickly and consider bubbling nitrogen through the solutions to minimize contact with oxygen. Ensure the solutions are not heated during the extraction process. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude Benzo[b]thiophen-5-ol in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities.
-
Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose a suitable solvent for the recrystallization of Benzo[b]thiophen-5-ol? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For phenolic compounds like Benzo[b]thiophen-5-ol, polar protic solvents or mixtures are often effective. Good starting points for solvent screening include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Water
-
Mixtures such as ethanol/water or toluene/heptane.
Q2: My compound "oils out" instead of forming crystals. What should I do? A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. To remedy this:
-
Reheat the solution and add a small amount of additional solvent to increase the saturation temperature.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Try a different solvent or solvent system with a lower boiling point.
Q3: No crystals are forming even after the solution has cooled. What's wrong? A3: This could be due to supersaturation or using too much solvent.
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure Benzo[b]thiophen-5-ol if available.
-
If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Solution |
| Poor recovery of crystals | Too much solvent was used. | Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals. |
| The compound is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration. | |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can sometimes adsorb the product as well. |
| Crystals form too quickly | The solution is too concentrated or cooled too rapidly. | Add a little more hot solvent and allow the solution to cool more slowly. Rapid crystallization can trap impurities.[7] |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Technique 3: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: What stationary and mobile phases are recommended for Benzo[b]thiophen-5-ol? A1:
-
Stationary Phase: Silica gel is a good starting point as it is a polar adsorbent.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis. A good starting point would be a 9:1 or 4:1 mixture of hexane:ethyl acetate.
Q2: How do I determine the correct solvent system using TLC? A2: Spot the crude material on a TLC plate and develop it in various solvent systems. The ideal system will give your product a retention factor (Rf) of around 0.3-0.4, with good separation from impurities.
Q3: My compound is streaking on the TLC plate and the column. How can I fix this? A3: Streaking of polar compounds like phenols on silica gel can be due to strong interactions with the acidic silica surface. Adding a small amount (0.5-1%) of a modifier like acetic acid to the eluent can help to improve the peak shape by competing for the active sites on the silica gel.
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of spots | The chosen eluent is either too polar or not polar enough. | Adjust the polarity of the eluent based on TLC analysis. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. |
| Compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a solvent system like dichloromethane/methanol may be necessary. |
| Cracked or channeled column bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry. A well-packed column is crucial for good separation. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Benzo[b]thiophen-5-ol.
Technique 4: Sublimation
Sublimation can be a very effective purification method for compounds that can transition directly from a solid to a gas phase without melting, provided the impurities are not volatile. The successful use of sublimation for the related 3-hydroxy-2-formylbenzothiophene suggests it may be a viable option for Benzo[b]thiophen-5-ol.[1][2]
Frequently Asked Questions (FAQs): Sublimation
Q1: Under what conditions should I attempt sublimation? A1: Sublimation is performed under high vacuum and gentle heating. The temperature should be high enough to cause the compound to sublime but low enough to prevent decomposition.
Q2: How can I determine if my compound is suitable for sublimation? A2: Thermogravimetric analysis (TGA) can indicate if a compound sublimes or decomposes upon heating. A significant weight loss at a temperature below the melting point suggests sublimation is occurring.
Final Purity Assessment and Storage
After purification, it is crucial to assess the purity of the Benzo[b]thiophen-5-ol using analytical techniques such as melting point determination, NMR, and HPLC. Pure compounds should have a sharp melting point.
Given the potential for instability, purified Benzo[b]thiophen-5-ol should be stored as a solid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
References
-
Fedorak, P. M., & Peakman, T. M. (2001). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 67(2), 821–826. [Link]
-
Fedorak, P. M., & Peakman, T. M. (2001). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. PubMed. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
ResearchGate. (2025). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
PubChem. (n.d.). Benzo[b]thiophen-5-ol. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
The Good Scents Company. (n.d.). benzothiophene. [Link]
-
SIELC Technologies. (2018). Benzo(b)thiophene-6-ol. [Link]
-
Beilstein Journals. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. [Link]
-
ResearchGate. (2025). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. [Link]
-
ResearchGate. (2025). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. [Link]
-
The Royal Society of Chemistry. (n.d.). A newly designed benzodithiophene building block: tuning of torsional barrier for non-halogenated and non-aromatic solvent-proce. [Link]
-
Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
PubMed. (2018). Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography. [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Wikipedia. (n.d.). Benzothiophene. [Link]
-
Reddit. (2024). Purification Troubleshooting. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ORBi UMONS. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. [Link]
- Google Patents. (n.d.). Process for the synthesis of benzo[b]thiophenes.
-
ResearchGate. (2025). (PDF) Cycloaddition of benzo [ b ] thiophene-S, S-dioxide a route to substituted dibenzothiophenes and dibenzothiophene S, S-dioxides. [Link]
Sources
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Troubleshooting low yields in the synthesis of Benzo[b]thiophen-5-ol
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-5-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this important heterocyclic compound. Benzo[b]thiophen-5-ol and its derivatives are significant pharmacophores due to their wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of Benzo[b]thiophen-5-ol can stem from a variety of factors, from the quality of starting materials to subtle variations in reaction conditions. This section addresses specific problems you may be encountering and offers targeted solutions.
Question 1: My primary cyclization reaction to form the benzo[b]thiophene core is inefficient. What are the common pitfalls?
Answer:
The formation of the benzo[b]thiophene ring is the cornerstone of the synthesis, and its efficiency is paramount. Low yields at this stage are often traced back to several key areas:
-
Incomplete Reaction: The cyclization may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the duration or incrementally increasing the temperature. Ensure your catalyst is active and used in the correct stoichiometric amount.
-
-
Side Reactions: Competing side reactions can significantly consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of starting materials or the formation of undesired isomers.
-
Solution: The choice of solvent and temperature can greatly influence the reaction pathway. A solvent that poorly solubilizes the reactants can lead to localized high concentrations and side reactions. Experiment with different solvent systems. Additionally, running the reaction at a lower temperature for a longer period can sometimes favor the desired cyclization over side reactions.
-
-
Quality of Starting Materials: The purity of your starting materials is critical. Impurities can interfere with the reaction, poison the catalyst, or lead to the formation of byproducts that are difficult to separate.[2]
-
Solution: Always use high-purity, anhydrous reagents and solvents. If you suspect impurities in your starting materials, purify them before use. For instance, if you are starting from a substituted thiophenol, ensure it is free from disulfides, which can form through oxidation.
-
Question 2: I'm performing a demethylation of 5-methoxybenzo[b]thiophene to obtain the final product, but the yield is poor. What could be the issue?
Answer:
The demethylation of a methoxy group to a hydroxyl group is a common final step. Low yields here often point to either incomplete deprotection or degradation of the product.
-
Incomplete Demethylation: The demethylating agent may not be potent enough, or the reaction conditions may not be optimal for complete conversion.
-
Solution: Common demethylating agents like boron tribromide (BBr₃) or pyridine hydrochloride require specific temperature and time conditions. Ensure you are using a sufficient excess of the demethylating agent. If the reaction is sluggish, a modest increase in temperature might be necessary. However, be cautious as excessive heat can lead to degradation. Following the reaction progress by TLC is crucial to determine the optimal reaction time. A patent on this demethylation process suggests that using an essentially odorless thiol compound like 2-methyl-5-t-butyl benzenethiol in the presence of aluminum chloride can be effective.[3]
-
-
Product Degradation: Benzo[b]thiophen-5-ol, being a phenolic compound, can be susceptible to oxidation, especially under harsh reaction conditions or during workup.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During the aqueous workup, using deoxygenated water can be beneficial. It is also advisable to keep the product in a dark, cool place and handle it quickly to minimize exposure to light and air.[1]
-
-
Difficult Purification: The product might be lost during the purification process.
-
Solution: Benzo[b]thiophen-5-ol can be purified by column chromatography on silica gel.[4] However, prolonged exposure to silica gel can sometimes cause degradation. Using a less acidic grade of silica gel or deactivating it with a small amount of triethylamine in the eluent can mitigate this. Recrystallization is another effective purification method.
-
Question 3: My final product is impure, and I'm struggling with the purification. What are the best practices?
Answer:
Purification is a critical step where significant loss of product can occur. The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the product from both more and less polar impurities.
-
Best Practices:
-
Choose a solvent system that provides good separation on a TLC plate (Rf value of the product around 0.3-0.4).
-
As mentioned, consider deactivating the silica gel if your product is acid-sensitive.
-
Run the column efficiently to minimize the time the product spends on the stationary phase.
-
-
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent can be found.
-
Best Practices:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Perform a small-scale solvent screen to identify the best solvent or solvent mixture.
-
Cool the solution slowly to allow for the formation of well-defined crystals, which are typically purer. A patent for purifying benzothiophene suggests using a mixture of a C1-8 alcohol and water.[5]
-
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to Benzo[b]thiophen-5-ol?
There are several established methods for the synthesis of the benzo[b]thiophene core, which can then be functionalized to yield Benzo[b]thiophen-5-ol. Common strategies include:
-
Electrophilic Cyclization: This involves the cyclization of ortho-substituted benzene derivatives. For instance, the reaction of an alkyne-substituted 2-bromobenzene with a sulfide source can yield a substituted benzothiophene.[6]
-
Palladium-Catalyzed Reactions: Palladium catalysts are often used for C-H activation and C-S bond formation, leading to efficient cyclization.[7]
-
Radical Cyclization: Radical-mediated reactions can also be employed to construct the thiophene ring.[8]
A common approach to Benzo[b]thiophen-5-ol specifically involves the synthesis of 5-methoxybenzo[b]thiophene followed by demethylation.[3]
How does the choice of catalyst affect the cyclization reaction?
The catalyst plays a crucial role in many synthetic routes. For instance, in transition metal-catalyzed reactions, the choice of metal (e.g., palladium, copper, gold) and the ligands can influence the reaction rate, yield, and regioselectivity.[6][9] For acid-catalyzed cyclizations, the strength of the acid can determine the reaction's success. It is essential to consult the literature for the specific reaction you are performing to select the optimal catalyst and reaction conditions.
What analytical techniques are most useful for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of the reaction in real-time. It helps in determining when the reaction is complete and in developing a purification strategy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and any isolated intermediates or byproducts.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the hydroxyl group in the final product.
Experimental Protocol: Synthesis of Benzo[b]thiophen-5-ol via Demethylation
This protocol outlines a general procedure for the demethylation of 5-methoxybenzo[b]thiophene. Note: This is a representative protocol and may require optimization for your specific setup and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
Materials:
-
5-methoxybenzo[b]thiophene
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 5-methoxybenzo[b]thiophene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) to the cooled solution with stirring. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the time determined by TLC monitoring (typically a few hours).
-
Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and releases gas.
-
Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Benzo[b]thiophen-5-ol.
Troubleshooting Workflow Diagram
Here is a visual representation of a troubleshooting workflow for low yields in the synthesis of Benzo[b]thiophen-5-ol.
Caption: Troubleshooting workflow for low yields.
References
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
- Synthesis of Benzothiophene. (2022-01-27). ChemicalBook.
- Ulyankin, E. B., Kostyuchenko, A. S., Chernenko, S. A., Bystrushkin, M. O., Samsonenko, A. L., Shatsauskas, A. L., & Fisyuk, A. S. (n.d.). A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives.
- Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (n.d.).
- Benzothiophene synthesis. (n.d.). Organic Chemistry Portal.
- Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320.
- Optimization studies for the synthesis of benzo[b]thiophene 4a from... (n.d.). ResearchGate.
- Thiophene and benzo[b]thiophene. (n.d.). ScienceDirect.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024-08-07). PMC.
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.).
- A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. (2025-08-06). ResearchGate.
- What are the possible starting materials for the synthesis of benzothiophene? (2014-12-16). ResearchGate.
- Process for the synthesis of benzo[b]thiophenes. (n.d.). Google Patents.
- Purification method of benzothiophene. (n.d.). Google Patents.
- Benzo[b]thiophene-4-ol,5-fluoro- SDS, 476199-22-1 Safety Data Sheets. (n.d.). ECHEMI.
- Synthesis of a 5‐Substituted Benzo[b]thiophene. (2000-05-01). Semantic Scholar.
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.
- Synthesis, Properties, and Biological Applications of Benzothiophene. (2024-07-24). Books.
- Demethylation process for preparing benzo[b]thiophenes. (n.d.). Google Patents.
- Synthesis of a 5-Substituted Benzo[b]thiophene. (2025-08-05). ResearchGate.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022-01-14). PMC.
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.).
- Benzo[b]thiophen-5-ol|CAS 19301-35-0. (n.d.). Benchchem.
- Benzothiophene. (n.d.). Wikipedia.
- Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (n.d.). The Journal of Organic Chemistry.
- Benzo[b]thiophene. (n.d.). Chem-Impex.
- Benzo[b]thiophen-5-ol. (n.d.). PubChem.
- An overview of benzo [b] thiophene-based medicinal chemistry. (2025-11-29). ResearchGate.
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017-09-29). PubMed.
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Addressing solubility issues of Benzo[b]thiophen-5-ol in organic solvents
Welcome to the dedicated technical support center for addressing solubility challenges with Benzo[b]thiophen-5-ol. As researchers and drug development professionals, we understand that achieving consistent and reliable solubility is a critical first step in a wide range of experimental workflows. This guide is structured to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your decision-making process in the laboratory.
Understanding the Molecule: Benzo[b]thiophen-5-ol
Benzo[b]thiophen-5-ol is an aromatic heterocyclic compound featuring a benzothiophene core with a hydroxyl (-OH) group at the 5-position. This structure imparts a unique combination of properties that directly influence its solubility. The benzothiophene moiety is largely non-polar and hydrophobic, while the phenolic hydroxyl group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature is the primary reason for its variable solubility in different organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆OS | [1] |
| Molecular Weight | 150.19 g/mol | [1] |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
The XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, the polar hydroxyl group plays a significant role in its overall solubility profile.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents should I start to test the solubility of Benzo[b]thiophen-5-ol?
A1: Based on the principle of "like dissolves like," a systematic approach starting with solvents of intermediate polarity is recommended. The presence of both a hydrophobic benzothiophene core and a polar hydroxyl group suggests that solvents that can engage in both non-polar and polar interactions will be most effective.
-
Recommended Starting Solvents:
-
Alcohols (Methanol, Ethanol): These are often excellent starting points for phenolic compounds as they can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the non-polar part of the molecule.[3][4]
-
Polar Aprotic Solvents (Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and have a moderate dielectric constant, making them good candidates. Benzothiophene, the parent compound, is known to be soluble in acetone.[5]
-
Chlorinated Solvents (Dichloromethane, Chloroform): These are effective for many organic compounds and can be a good option, especially if alcohols or other polar aprotic solvents fail. Benzothiophene is soluble in chloroform.[6]
-
Ethers (Tetrahydrofuran - THF): THF is a versatile solvent with moderate polarity.
-
Q2: I am observing very poor solubility in my chosen solvent. What is my next step?
A2: If initial attempts with a single solvent at room temperature are unsuccessful, a multi-pronged approach should be taken. The following flowchart outlines a systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting the poor solubility of Benzo[b]thiophen-5-ol.
Q3: Can I use heating to improve the solubility?
A3: Yes, for many compounds, solubility increases with temperature. However, this should be done with caution.
-
Protocol:
-
Suspend the Benzo[b]thiophen-5-ol in your chosen solvent.
-
Gently warm the mixture in a water bath (e.g., to 40-60°C) with stirring.
-
Observe for dissolution.
-
-
Causality: Increased kinetic energy helps to overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate the solute more effectively.
-
Trustworthiness: Always check the thermal stability of your compound. For Benzo[b]thiophen-5-ol, moderate heating is generally safe. Be aware that the compound may precipitate out of solution upon cooling. If this happens too quickly, it can lead to the inclusion of impurities.[7]
Q4: What is a co-solvent system and how can it help?
A4: A co-solvent system is a mixture of two or more miscible solvents. This is a powerful technique for dissolving compounds with amphiphilic properties like Benzo[b]thiophen-5-ol.
-
Rationale: By blending a non-polar solvent with a polar one, you can create a solvent environment that can effectively solvate both the hydrophobic benzothiophene core and the hydrophilic hydroxyl group.
-
Examples of Co-solvent Systems:
-
Dichloromethane/Methanol
-
Toluene/Ethanol
-
Hexane/Ethyl Acetate
-
-
Experimental Approach: Start with the solvent in which the compound is partially soluble and titrate in the other solvent until dissolution is achieved. For example, if your compound is partially soluble in dichloromethane, add methanol dropwise while stirring.
Troubleshooting Guide
Issue 1: The compound "oils out" instead of dissolving.
-
Cause: The compound is melting in the solvent rather than dissolving, which can happen if the melting point of the compound is close to the boiling point of the solvent, or if significant impurities are present. This can also occur if the solution cools too rapidly from a heated state.
-
Solution 1 (More Solvent): Return the mixture to the heat source and add more of the primary solvent to reduce the saturation level. Cool the solution more slowly.[7]
-
Solution 2 (Co-solvent Adjustment): If using a co-solvent system, add more of the solvent in which the compound is more soluble.
Issue 2: The compound dissolves upon heating but immediately precipitates upon cooling.
-
Cause: The solution is supersaturated at room temperature, and the cooling process is too rapid, not allowing for the formation of a stable, dissolved state.
-
Solution: Use a larger volume of the hot solvent to create a less concentrated solution. Allow the solution to cool slowly to room temperature, and consider placing it in an insulated container to slow the cooling rate.
Issue 3: The solubility is inconsistent between batches.
-
Cause: This could be due to variations in the purity of your Benzo[b]thiophen-5-ol, or differences in the water content of your organic solvents.
-
Solution:
-
Purity Check: Analyze the purity of different batches using techniques like NMR or HPLC.
-
Use Anhydrous Solvents: Ensure you are using dry solvents, as water can significantly impact the solubility of polar compounds.
-
Experimental Protocols
Protocol 1: Standardized Solubility Determination (Isothermal Shake-Flask Method)
This protocol allows for the quantitative determination of solubility.
-
Preparation: Add an excess amount of Benzo[b]thiophen-5-ol to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure the solution reaches saturation equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Be cautious not to disturb the solid. Analyze the concentration of Benzo[b]thiophen-5-ol in the supernatant using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: The solubility is then calculated in units such as mg/mL or mol/L.
Protocol 2: Enhancing Solubility via pH Modification
The phenolic hydroxyl group of Benzo[b]thiophen-5-ol is weakly acidic. Deprotonation to form the corresponding phenoxide will dramatically increase its polarity and solubility in polar solvents.
-
Solvent Selection: This method is most effective in polar solvents that can support ionic species, such as methanol, ethanol, or aqueous mixtures.
-
Base Addition: Suspend the Benzo[b]thiophen-5-ol in the chosen solvent. Add a suitable base dropwise while stirring.
-
For organic solvents, a non-aqueous base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
For aqueous/alcoholic mixtures, a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.
-
-
Observation: Continue adding the base until the compound dissolves.
-
Mechanism: The deprotonation of the hydroxyl group creates a charged phenoxide, which is significantly more polar and thus more soluble in polar solvents.
Caption: The mechanism of solubility enhancement of Benzo[b]thiophen-5-ol via pH modification.
Safety Precautions
Always handle Benzo[b]thiophen-5-ol and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for Benzo[b]thiophen-5-ol and the solvents being used before commencing any experimental work.
References
-
PubChem. (n.d.). Benzo[b]thiophen-5-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzo[b]thiophene-5-ol, 2,3-dihydro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzothiophene. Retrieved from [Link]
-
Gomes, P. A. T., et al. (2017). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
-
Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313–7352. Retrieved from [Link]
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268–3295. Retrieved from [Link]
-
LibreTexts. (2022). Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
ChemBK. (n.d.). benzothiophene. Retrieved from [Link]
Sources
- 1. Benzo[b]thiophen-5-ol | C8H6OS | CID 12203499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo[b]thiophene-5-ol, 2,3-dihydro- | C8H8OS | CID 11367101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Preventing degradation of Benzo[b]thiophen-5-ol during reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for Benzo[b]thiophen-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive heterocyclic phenol in their synthetic workflows. Benzo[b]thiophen-5-ol is a valuable building block in drug discovery, noted for its presence in compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] However, its electron-rich phenolic nature and oxidizable sulfur atom present unique stability challenges.
This guide provides in-depth, experience-driven answers to common problems encountered during its handling and use in reactions. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and prevent degradation, ensuring the integrity of your experiments and the purity of your products.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses problems that arise during chemical transformations involving Benzo[b]thiophen-5-ol.
Question: Why is my reaction mixture turning dark brown, purple, or black upon adding a base or exposing it to air?
Answer:
This is the most frequently reported issue and is a classic indicator of oxidative degradation of the phenolic moiety. The hydroxyl group on the electron-rich benzothiophene ring system is highly susceptible to oxidation.
Causality Explained:
-
Phenoxide Formation: In the presence of a base, the phenol is deprotonated to form a phenoxide. This phenoxide is significantly more electron-rich and has a lower oxidation potential than the neutral phenol, making it extremely sensitive to oxidation.
-
Air Oxidation (Autoxidation): Molecular oxygen (O₂) from the atmosphere can act as an oxidizing agent. The oxidation process often proceeds through a radical mechanism, generating highly colored quinone-type structures and polymeric byproducts. Even trace amounts of metal impurities can catalyze this process.
-
Activating Nature of the Ring: The hydroxyl group is a powerful activating group, making the aromatic ring more susceptible to electrophilic attack and oxidation.[3][4][5]
The diagram below illustrates the initial steps of this degradation pathway.
Caption: Initial steps of oxidative degradation of Benzo[b]thiophen-5-ol.
Solutions & Preventative Protocols:
To prevent this degradation, you must rigorously exclude oxygen from the reaction environment, especially when basic conditions are employed.
Protocol 1: Execution of a Reaction Under Inert Atmosphere
This is the most critical preventative measure.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture, which can interfere with many reactions.[6] Assemble the glassware hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
System Setup: Assemble your reaction flask with a condenser (if heating), a gas inlet adapter, and a bubbler. The bubbler provides a visual confirmation of positive inert gas pressure and prevents atmospheric gases from back-diffusing into the system.[7]
-
Purging the System: Flush the assembled apparatus with your inert gas for 5-10 minutes to displace all the air.
-
Reagent Addition:
-
Solids: Add Benzo[b]thiophen-5-ol and other solid reagents to the flask initially. Briefly evacuate the flask and backfill with inert gas (repeat 3 times) to remove air from the solids.
-
Liquids: Use degassed solvents (see Protocol 2). Transfer them to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.[6][7]
-
-
Reaction Monitoring: Maintain a gentle, positive flow of inert gas throughout the entire reaction, work-up, and even during sampling for TLC or LC-MS analysis.
Protocol 2: Solvent Degassing
Solvents saturated with air are a common source of reaction-killing oxygen.
-
Method A: Gas Sparging:
-
Insert a long needle or glass pipette connected to an inert gas line into your solvent container, ensuring the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for 20-30 minutes. This is a simple and effective method for most applications.
-
-
Method B: Freeze-Pump-Thaw (for highest-purity applications):
-
Place your solvent in a robust flask with a sidearm and stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the stopcock to a high-vacuum line to evacuate the headspace.
-
Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times for maximum effectiveness.
-
Question: My reaction worked, but after work-up and chromatography, my final product is impure and shows signs of degradation. What happened?
Answer:
Degradation can occur post-reaction during the work-up and purification stages. Benzo[b]thiophen-5-ol and its derivatives can be sensitive to acidic/basic conditions, residual oxidants, and prolonged exposure to air on silica gel.
Causality Explained:
-
Aqueous Work-up: If your product is sensitive to pH, aqueous acidic or basic washes can cause degradation or hydrolysis of other functional groups.[8]
-
Silica Gel Chromatography: Silica gel is slightly acidic and has a high surface area. For sensitive compounds, prolonged contact can lead to decomposition. On-column oxidation can also occur if the eluent is not degassed and the column is run open to the air.
-
Solvent Evaporation: Concentrating fractions under high vacuum for extended periods, especially with heating, can accelerate oxidation if trace oxygen is present.
Solutions & Preventative Protocols:
Protocol 3: Purification of Sensitive Phenolic Compounds
-
Work-up Check: Before performing a work-up on your entire batch, test the stability of your product. Take a small aliquot of the crude reaction mixture and expose it to your planned aqueous wash (e.g., dilute HCl, sat. NaHCO₃). Analyze by TLC to see if any new spots form.[8]
-
Minimize Contact Time: Perform the work-up and purification as quickly as is reasonably possible. Do not let crude material sit exposed to air for long periods.
-
Chromatography Best Practices:
-
Deactivate Silica: For very sensitive compounds, you can "neutralize" the silica gel by preparing a slurry with your eluent containing a very small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v). This neutralizes the acidic sites.
-
Use Degassed Eluent: Just as with the reaction, use solvents that have been sparged with an inert gas.
-
Maintain Positive Pressure: Run the flash column under a gentle positive pressure of nitrogen or argon to prevent air from contacting the column bed.
-
-
Recrystallization: If applicable, recrystallization from a deoxygenated solvent system can be an excellent, non-destructive purification method.[9]
Frequently Asked Questions (FAQs)
This section covers general handling, storage, and analytical queries.
Q1: What are the optimal storage conditions for solid Benzo[b]thiophen-5-ol?
Store Benzo[b]thiophen-5-ol under an inert atmosphere (argon or nitrogen is ideal) in a tightly sealed, amber glass vial to protect it from light.[10] For long-term stability, refrigeration at 2-8°C is recommended.[1] Oxygen is the primary enemy; repeated opening of the container in the air should be avoided. For frequent use, consider aliquoting the material into smaller, single-use vials inside a glovebox.[10]
Q2: My mass spectrometry analysis shows unexpected peaks at M+16 and M+32. What are these impurities?
These signals strongly suggest oxidation at the sulfur atom of the benzothiophene ring.
-
M+16: Corresponds to the formation of the Benzo[b]thiophene-S-oxide (sulfoxide).
-
M+32: Corresponds to the formation of the Benzo[b]thiophene-S,S-dioxide (sulfone).
While the phenol group's oxidation leads to colored impurities, the sulfur atom can also be oxidized by various reagents, including some mild oxidants or even air over long periods, especially in solution.[11][12][13] The formation of these byproducts is a key consideration in reactions aiming to modify other parts of the molecule.
Q3: When is it essential to use a protecting group for the hydroxyl function?
While working under an inert atmosphere is good practice, it is often insufficient. Protecting the hydroxyl group is the most robust strategy to prevent all degradation pathways associated with the phenol.[14][15]
Protection is MANDATORY under these conditions:
-
Strongly Basic Conditions: Reactions using organometallics (e.g., Grignard, organolithiums), strong hydride reagents (NaH, LiAlH₄), or strong bases (LDA, LHMDS) will deprotonate the phenol, leading to both reactivity issues and rapid oxidation.
-
Electrophilic Reagents: The acidic phenol proton will quench many electrophiles. Furthermore, the powerful activating nature of the hydroxyl group can lead to unwanted side reactions on the aromatic ring, such as halogenation or nitration.[3][14]
-
Oxidizing Conditions: If you plan to perform an oxidation elsewhere in the molecule, the unprotected phenol will almost certainly be the first group to react.
The workflow below outlines the decision-making process for using a protecting group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. How To [chem.rochester.edu]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Benzo[b]thiophen-5-ol Functionalization: A Technical Support Guide for Catalyst Selection and Optimization
Welcome to the technical support center for the functionalization of benzo[b]thiophen-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you troubleshoot common issues and enhance the efficiency of your synthetic routes.
Introduction to the Challenges in Functionalizing Benzo[b]thiophen-5-ol
Benzo[b]thiophen-5-ol is a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. However, its functionalization presents several challenges. The molecule possesses multiple potential reaction sites: the hydroxyl group, the electron-rich thiopene ring (positions 4 and 6), and the benzene ring. This often leads to issues with regioselectivity and chemoselectivity. Furthermore, the sulfur atom in the thiophene ring can act as a catalyst poison for certain transition metals, complicating catalyst selection. This guide provides a structured, question-and-answer approach to address these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst Selection for C-H Functionalization
Question 1: My C-H activation reaction on benzo[b]thiophen-5-ol is giving me a mixture of isomers at the C4 and C6 positions. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of benzo[b]thiophen-5-ol is a common challenge due to the similar electronic properties of the C4 and C6 positions. The hydroxyl group at C5 is an ortho-, para-directing group, activating both adjacent positions. The choice of catalyst and directing group is crucial in controlling the selectivity.
-
Expert Insight: The coordination of the catalyst to a directing group on the substrate can overcome the inherent electronic preferences of the molecule. For hydroxyl-containing substrates like benzo[b]thiophen-5-ol, the hydroxyl group itself can act as a directing group.
-
Troubleshooting Steps:
-
Catalyst System: Palladium-based catalysts are frequently used for C-H activation. The ligand on the palladium center plays a critical role in regioselectivity. For instance, using a bulky ligand can favor functionalization at the less sterically hindered position.
-
Protecting/Directing Group: Consider converting the hydroxyl group into a more effective directing group. For example, a picolinamide (PA) directing group can chelate to the metal center and direct the functionalization to a specific ortho position.
-
Reaction Conditions: Solvent and temperature can significantly influence the regioselectivity. A systematic screening of these parameters is recommended. Non-polar solvents may favor a specific coordination geometry, leading to higher selectivity.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for improving regioselectivity in C-H functionalization.
Question 2: My palladium catalyst appears to be deactivating during the C-H functionalization of benzo[b]thiophen-5-ol. What are the likely causes and how can I prevent this?
Answer: Catalyst deactivation is a significant issue, especially when working with sulfur-containing heterocycles. The sulfur atom in the thiophene ring can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Expert Insight: The formation of palladium black (insoluble palladium(0) aggregates) is a visual indicator of catalyst decomposition. This is often caused by the reduction of the active Pd(II) species in the catalytic cycle without efficient re-oxidation.
-
Troubleshooting Steps:
-
Choice of Oxidant: The oxidant is crucial for regenerating the active catalyst species in many C-H activation cycles. Ensure you are using a suitable oxidant. Silver salts (e.g., Ag₂CO₃, AgOAc) are common, but sometimes stronger oxidants like benzoquinone are necessary.
-
Ligand Selection: A robust ligand that forms a stable complex with palladium can prevent catalyst decomposition. N-heterocyclic carbenes (NHCs) are known to form highly stable complexes with palladium and can be a good alternative to phosphine ligands.
-
Additives: The addition of a co-catalyst or an additive can sometimes stabilize the catalyst. For example, the use of a copper co-catalyst can facilitate the re-oxidation of the palladium center.
-
Reaction Conditions: High temperatures can accelerate catalyst decomposition. If possible, try to run the reaction at a lower temperature, although this may require a longer reaction time.
-
Table 1: Common Catalysts and Conditions for C-H Functionalization of Thiophene Derivatives
| Catalyst System | Ligand Type | Common Oxidant | Temperature Range (°C) | Key Considerations |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | Ag₂CO₃ | 80-120 | Prone to deactivation by sulfur. |
| Pd(OAc)₂ / XPhos | Bulky Phosphine | K₂CO₃ | 100-140 | Can improve stability and regioselectivity. |
| [Pd(NHC)Cl₂]₂ | NHC | Cs₂CO₃ | 100-150 | Generally more stable towards sulfur poisoning. |
| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | None (Arene) | AgSbF₆ | 60-100 | Offers alternative reactivity to palladium. |
| [Rh(Cp*)Cl₂]₂ / AgSbF₆ | Cyclopentadienyl | AgSbF₆ | 60-110 | Often used for C-H activation directed by amides. |
Section 2: Functionalization of the Hydroxyl Group
Question 3: I am trying to perform a Suzuki coupling on a halogenated benzo[b]thiophen-5-ol, but I am observing significant O-arylation of the hydroxyl group as a side reaction. How can I improve the chemoselectivity for C-C bond formation?
Answer: The hydroxyl group of benzo[b]thiophen-5-ol is nucleophilic and can compete with the transmetalation step in cross-coupling reactions, leading to the formation of diaryl ether byproducts. This is particularly problematic in copper-catalyzed reactions but can also occur with palladium catalysts under certain conditions.
-
Expert Insight: The choice of base and solvent is critical in controlling the extent of O-arylation. A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the side reaction.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most straightforward solution is to protect the hydroxyl group before the cross-coupling reaction. Common protecting groups for phenols include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBS, TIPS). These can be removed after the coupling reaction.
-
Base Selection: Use a milder base. Instead of strong bases like NaOH or KOH, consider using inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine.
-
Catalyst and Ligand: Some ligand systems are known to favor C-C bond formation over C-O bond formation. For example, bulky, electron-rich phosphine ligands can accelerate the reductive elimination step to form the C-C bond, outcompeting the C-O bond formation pathway.
-
Solvent: Aprotic solvents are generally preferred to minimize the ionization of the hydroxyl group.
-
Protocol for Protection of the Hydroxyl Group:
-
Dissolve Benzo[b]thiophen-5-ol: In a round-bottom flask, dissolve benzo[b]thiophen-5-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, for example, triethylamine (1.5 equivalents).
-
Add Protecting Group Reagent: Slowly add the protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBSCl), 1.2 equivalents) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, dry the organic layer, and purify the protected compound by column chromatography.
Section 3: General Troubleshooting
Question 4: My reaction is not proceeding to completion, and I have a low yield of the desired functionalized product. What are the initial checks I should perform?
Answer: Low conversion and yield can stem from a variety of factors. A systematic approach to troubleshooting is essential.
-
Expert Insight: Before assuming a complex catalyst-related issue, it is crucial to verify the quality of the starting materials and the integrity of the reaction setup.
Troubleshooting Checklist:
-
Reagent Purity:
-
Benzo[b]thiophen-5-ol: Is the starting material pure? Impurities can interfere with the reaction. Consider recrystallization or column chromatography if necessary.
-
Solvents: Are the solvents anhydrous? Water can be detrimental to many catalytic reactions, especially those involving organometallic species.
-
Other Reagents: Is the coupling partner (e.g., boronic acid, organohalide) of high purity?
-
-
Reaction Atmosphere:
-
Was the reaction set up under an inert atmosphere (e.g., nitrogen or argon)? Many catalysts and reagents are sensitive to oxygen. Ensure proper degassing of the solvent and flushing of the reaction vessel.
-
-
Catalyst Activity:
-
Is the catalyst fresh? Some catalysts can degrade upon storage.
-
Was the correct catalyst loading used? While higher loading can sometimes improve conversion, it can also lead to more side products.
-
-
Temperature Control:
-
Was the reaction maintained at the correct temperature? Inconsistent heating can affect the reaction rate and selectivity.
-
Logical Flow for General Troubleshooting:
Caption: Systematic troubleshooting workflow for low yield reactions.
References
-
Title: Picolinamide as a traceless directing group for the C-H functionalization of heterocycles Source: Chemical Science URL: [Link]
Technical Support Center: Challenges in the Scale-Up of Benzo[b]thiophen-5-ol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of Benzo[b]thiophen-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. Benzo[b]thiophene derivatives are key scaffolds in many pharmaceutically active molecules, and understanding the nuances of their production is critical for successful drug development.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of moving from laboratory-scale synthesis to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing Benzo[b]thiophen-5-ol, and what are the key reactions?
A1: A prevalent strategy involves the intramolecular cyclization of an appropriately substituted aryl sulfide.[3] For Benzo[b]thiophen-5-ol, a common conceptual pathway starts with a protected 4-mercaptophenol, which undergoes S-alkylation with a suitable two-carbon synthon (like a haloacetaldehyde equivalent), followed by an acid-catalyzed intramolecular cyclization (e.g., Pomeranz–Fritsch type reaction) to form the thiophene ring. Subsequent deprotection of the hydroxyl group yields the final product. The choice of catalyst and reaction conditions for the cyclization step is critical for achieving high yield and purity.[4]
Q2: What are the primary challenges when scaling up Benzo[b]thiophen-5-ol production?
A2: The primary challenges mirror those common to many multi-step organic syntheses but with specific relevance to the benzothiophene core. Key issues include:
-
Exotherm Control: Cyclization and potential Friedel-Crafts type reactions can be highly exothermic, posing a significant safety and quality risk at scale if not managed properly.[5]
-
Impurity Profile: Formation of isomeric impurities, over-oxidation of the sulfur atom to sulfoxides and sulfones, and residual starting materials are common challenges.[5][6]
-
Solid Handling and Purification: The physical properties of intermediates and the final product can make filtration, drying, and purification via crystallization difficult at a large scale.
-
Reagent Stoichiometry and Mixing: Ensuring homogeneous mixing and precise control of reagent addition is more complex in large reactors and critical for avoiding localized overheating and side reactions.[7]
Q3: How can I effectively monitor the reaction progress during scale-up?
A3: Effective reaction monitoring is crucial for consistency and safety. A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The most reliable method for quantitative analysis of starting materials, intermediates, product, and impurities. Develop a stability-indicating method early in the process.
-
Thin-Layer Chromatography (TLC): A quick, qualitative tool for at-line checks of reaction completion, though less precise than HPLC.[8]
-
In-situ Probes: For larger scale operations, consider Process Analytical Technology (PAT) like infrared (IR) or Raman spectroscopy to monitor key species concentrations in real-time without sampling.
Q4: What are the most critical safety considerations for this process?
A4: Safety must be paramount. Key considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including splash goggles, lab coats, and gloves, as benzothiophene derivatives can cause skin and eye irritation.[9][10][11]
-
Ventilation: Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12]
-
Exotherm Management: Ensure the reactor has adequate cooling capacity and that emergency quenching procedures are in place.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and national regulations, using a licensed waste disposal company.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of Benzo[b]thiophen-5-ol production.
Problem 1: Low or Inconsistent Product Yield
Question: My synthesis yielded 85% at the 5g scale, but upon scaling to 500g, the yield has dropped to 50-60% with significant batch-to-batch variability. What are the likely causes and how can I troubleshoot this?
Answer: A significant drop in yield upon scale-up is a common but solvable issue, often rooted in physical and chemical factors that are less prominent at the lab scale. The primary culprits are typically related to mass and heat transfer, reagent stability, and work-up efficiency.[7][13]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Inefficient Mixing | At larger volumes, achieving a homogeneous reaction mixture is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Solution: • Optimize Agitation: Evaluate the stirrer design (e.g., anchor, pitched-blade turbine) and speed (RPM) for the specific viscosity and density of your reaction mixture. • Baffling: Ensure the reactor is properly baffled to prevent vortexing and improve top-to-bottom mixing. |
| 2. Poor Temperature Control | Intramolecular cyclizations are often exothermic. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to product degradation or byproduct formation.[5] Solution: • Slow Reagent Addition: Add the catalyst or key reagent slowly via a syringe pump or dropping funnel to control the rate of heat generation. • Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently. Consider a lower initial jacket temperature to anticipate the exotherm. |
| 3. Incomplete Reaction | A reaction that appears complete at the small scale may stall at a larger scale due to mixing or thermal issues. Solution: • Reaction Monitoring: Use HPLC to confirm the reaction has reached a true endpoint (i.e., no further consumption of starting material for at least 1-2 hours). Do not rely solely on TLC.[5] • Extended Reaction Time: Cautiously extend the reaction time, monitoring for product degradation. |
| 4. Product Loss During Work-up | Extraction and filtration efficiencies can decrease upon scale-up. The product may be partially soluble in the aqueous phase or remain on the filter cake.[13] Solution: • Extraction Efficiency: Perform a small-scale experiment to determine the partition coefficient of your product. You may need to increase the volume or number of extractions. • Filter Cake Washing: Optimize the volume and choice of solvent for washing the filter cake to recover trapped product without dissolving a significant amount. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically diagnosing the cause of low yield.
Problem 2: Increased Impurity Formation
Question: My scaled-up batch contains two major impurities (at 5% and 7% by HPLC) that were minor (<1%) in the lab. One appears to be an isomer, and the other has a higher molecular weight. How can I identify and control these?
Answer: The formation of new or increased levels of impurities at scale is often due to prolonged reaction times, higher temperatures, or non-ideal mixing. Identifying the impurity structure is the first critical step.
Common Impurities & Mitigation Strategies:
-
Isomeric Byproducts: In many benzothiophene syntheses, particularly those involving electrophilic cyclization, regioselectivity can be a challenge.[5] For a 5-hydroxy product, you might see the formation of 4-, 6-, or 7-hydroxy isomers depending on the directing effects of the substituents.
-
Mitigation: Re-evaluate the cyclization catalyst and solvent. A more sterically hindered catalyst or a less polar solvent may improve regioselectivity. Ensure the reaction temperature is strictly controlled, as higher temperatures can overcome the activation energy barrier for forming less-favored isomers.
-
-
Sulfur Oxidation Products: The thiophene sulfur is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for extended periods. This forms the corresponding Benzo[b]thiophen-5-ol-S-oxide (sulfoxide) and Benzo[b]thiophen-5-ol-S,S-dioxide (sulfone).[6]
-
Mitigation: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Scrutinize all reagents for peroxides or other oxidizing contaminants. Avoid excessive heat and prolonged reaction times.
-
-
Dimerization/Polymerization: Phenolic compounds can be susceptible to oxidative coupling, and harsh acidic conditions can sometimes lead to dimerization or the formation of polymeric tars, which would account for higher molecular weight impurities.
-
Mitigation: Maintain a strict inert atmosphere. Optimize the concentration of the acid catalyst; use the minimum amount required to drive the reaction to completion. Lowering the reaction temperature can also suppress these side reactions.
-
Potential Impurity Formation Pathways
Caption: Synthetic pathways leading to the desired product and common impurities.
Problem 3: Difficulties in Product Purification
Question: The crude product from my scaled-up batch is an oily solid that is difficult to crystallize. Column chromatography, which worked at the gram-scale, is not practical for a 500g batch. What are my options?
Answer: Purification is a major bottleneck in scaling up. Moving away from chromatography towards robust crystallization methods is essential.
Strategies for Large-Scale Purification:
| Strategy | Description & Implementation |
| 1. Optimize Crystallization | This is the most scalable and cost-effective purification method. • Solvent Screening: Screen a variety of solvents and solvent mixtures. Ideal systems will have high solubility for the product at high temperature and low solubility at low temperature. A patent for purifying benzothiophene suggests using a mixture of a C1-8 alcohol and water.[14] • Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., isopropanol) and slowly add an anti-solvent (e.g., water or heptane) to induce crystallization. This can often produce cleaner crystals. • Controlled Cooling: Avoid crash-cooling. A slow, controlled cooling profile allows for better crystal growth and impurity rejection. |
| 2. Slurry Wash | If the product has moderate purity (>85-90%), a slurry wash can be effective. • Procedure: Suspend the crude solid in a solvent in which the product is sparingly soluble but the impurities are more soluble. Stir the slurry for several hours at a controlled temperature, then filter. This "washes" the impurities from the surface of the solid product. |
| 3. pH Adjustment & Extraction | Since the product is a phenol, its solubility is pH-dependent. This can be exploited for purification. • Procedure: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mildly basic aqueous solution (e.g., dilute sodium bicarbonate) to remove acidic impurities. Then, extract the product into a basic aqueous phase (e.g., dilute NaOH). The aqueous phase can then be washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the purified product. |
Recommended Protocol: Purification by Recrystallization
This protocol is a generalized procedure based on common practices for phenolic compounds and insights from related purifications.[14]
-
Dissolution: Place the crude Benzo[b]thiophen-5-ol (1.0 eq) into a clean, appropriately sized reactor. Add a suitable solvent (e.g., isopropanol, ~5-10 volumes) and heat the mixture with stirring until all solids dissolve.
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a filter aid like Celite to remove them.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour) to induce crystallization. Seeding with a small amount of pure product at the saturation point can promote controlled crystal growth.
-
Hold Period: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry with stirring for 2-4 hours to maximize crystal formation.
-
Filtration: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent or a suitable anti-solvent to remove residual mother liquor.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
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Guglielmi, P. et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. ResearchGate. Available at: [Link]
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Kropp, K. G. et al. (1994). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes. Applied and Environmental Microbiology, 60(10), 3624-3631. Available at: [Link]
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PubChem. (n.d.). Benzo[b]thiophene-5-ol, 2,3-dihydro-. PubChem Compound Database. Available at: [Link]
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Identification and characterization of impurities in Benzo[b]thiophen-5-ol
Technical Support Center: Benzo[b]thiophen-5-ol
A Guide to the Identification and Characterization of Impurities for Researchers and Drug Development Professionals
Welcome to the technical support guide for Benzo[b]thiophen-5-ol. This document is designed to provide practical, in-depth answers to common challenges encountered during the identification and characterization of impurities. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the likely impurities I should expect in my Benzo[b]thiophen-5-ol sample?
Understanding the potential impurities in your sample is the first step toward effective control. Impurities are not random; they are predictable products of the synthetic route and subsequent degradation. They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1] For Benzo[b]thiophen-5-ol, organic impurities are of primary concern and can originate from several sources:
-
Process-Related Impurities: These are substances that arise during the manufacturing process.[2]
-
Starting Materials: Unreacted starting materials used in the synthesis of the benzo[b]thiophene ring system. The specific materials depend on the synthetic route chosen, which could include methods like acid-catalyzed cyclization of α-arylthioketones or one-pot benzannulation reactions.[3][4][5]
-
Intermediates: Partially formed molecules that were intended to react further but remained in the final product. An example could be a precursor like a methoxy-substituted benzo[b]thiophene if it was used in a demethylation step to yield the final hydroxyl group.[3]
-
By-products: Formed from side reactions that compete with the main synthetic pathway. For instance, electrophilic substitution reactions on the benzo[b]thiophene core can be less regioselective than in other systems, leading to isomeric impurities.[6]
-
Reagents, Ligands, and Catalysts: These are not part of the intended final molecule but are used to facilitate the reaction.[1][2]
-
-
Degradation Products: These impurities form during storage or upon exposure to stress conditions like heat, light, humidity, acid, and base.[7][8] Common degradation pathways include:
-
Oxidation: The phenol and thiophene moieties can be susceptible to oxidation. The sulfur atom in the thiophene ring, for example, could be oxidized to a sulfoxide or sulfone.
-
Dimerization/Polymerization: Phenolic compounds can sometimes undergo oxidative coupling to form dimers or larger oligomers, which may be colored.
-
A summary of potential impurities is presented below.
| Impurity Type | Origin | Potential Examples for Benzo[b]thiophen-5-ol |
| Process-Related | Starting Materials | Precursors like substituted thiophenols or alkynes.[4][5] |
| Intermediates | Methoxy- or other protected forms of the final molecule.[3] | |
| By-products | Isomers (e.g., Benzo[b]thiophen-4-ol, -6-ol, -7-ol), over-alkylated or acylated species. | |
| Degradation | Oxidation | Benzo[b]thiophen-5-ol sulfoxide, quinone-like structures. |
| Dimerization | Products of phenolic coupling. | |
| Photolysis | Products resulting from UV light exposure. |
FAQ 2: What is the standard regulatory framework for controlling these impurities?
The control of pharmaceutical impurities is not just good science; it is a regulatory necessity. The primary global guidelines are established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][9]
For a drug substance like Benzo[b]thiophen-5-ol, the ICH Q3A (R2) guideline is the cornerstone document.[7][10] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Purpose | Typical Value (for max. daily dose ≤ 2g/day) |
| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which an impurity's structure must be determined. | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | The level above which an impurity must be assessed for its biological safety. | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
These values are general; the exact threshold depends on the maximum daily dose. Always consult the official ICH Q3A guideline for definitive values.[7][9]
Additionally, other guidelines like ICH Q3C for residual solvents and ICH M7 for mutagenic (DNA reactive) impurities are critical for a complete impurity control strategy.[2][10]
FAQ 3: I need to develop a stability-indicating HPLC method. Where do I start?
A stability-indicating method is an analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. Its key feature is its ability to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[8][11]
Here is a logical workflow for developing such a method:
// Nodes Start [label="Understand API\nProperties (pKa, logP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Selection [label="Select Initial Column\n(e.g., C18, 150x4.6mm, 3.5µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mobile_Phase [label="Develop Mobile Phase\n(e.g., A: 0.1% H₃PO₄ in H₂O\nB: Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gradient_Dev [label="Gradient Elution Scouting\n(e.g., 5-95% B over 20 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Forced_Deg [label="Perform Forced\nDegradation Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inject [label="Inject Stressed Samples\n& Unstressed Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate Resolution (Rs > 2.0)\nand Peak Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Optimize Method\n(Gradient, pH, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; Validate [label="Validate Method\n(ICH Q2(R1))", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Column_Selection; Column_Selection -> Mobile_Phase; Mobile_Phase -> Gradient_Dev; Gradient_Dev -> Forced_Deg; Forced_Deg -> Inject; Inject -> Evaluate; Evaluate -> Optimize [label="Resolution or\nPurity Fails"]; Evaluate -> Validate [label="Criteria Met"]; Optimize -> Inject [style=dashed]; } } Caption: Workflow for Stability-Indicating HPLC Method Development.
Step-by-Step Protocol for Initial Method Development:
-
Understand the Analyte: Benzo[b]thiophen-5-ol has a phenolic hydroxyl group, making its retention sensitive to the pH of the mobile phase. It is a relatively non-polar molecule.
-
Column Selection:
-
Stationary Phase: A C18 column is the universal starting point for reverse-phase chromatography. A column with dimensions like 150 mm x 4.6 mm and a particle size of 3.5 µm offers a good balance of efficiency and backpressure.
-
Rationale: The C18 phase provides hydrophobic interactions with the benzothiophene core.
-
-
Mobile Phase Selection:
-
Aqueous (A): Deionized water with an acidic modifier. 0.1% phosphoric acid or formic acid is common.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
Rationale: The acidic modifier (e.g., phosphoric acid) suppresses the ionization of the phenolic hydroxyl group (pKa ~10), ensuring a single, non-ionized form of the analyte. This leads to sharper, more symmetrical peaks and consistent retention times.
-
-
Initial Gradient and Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30 °C. Controlling temperature ensures retention time stability.
-
Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This allows you to monitor multiple wavelengths (e.g., 230 nm, 254 nm, 280 nm) and perform peak purity analysis.
-
Scouting Gradient: A wide linear gradient, such as 5% B to 95% B over 20 minutes, is excellent for seeing where the API and any major impurities elute.
-
-
Forced Degradation:
-
This is the most critical step to prove the method is stability-indicating.[12] The goal is to achieve 5-20% degradation of the API.[8][12]
-
Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH.[11]
-
Oxidation: Treat with 3% hydrogen peroxide (H₂O₂).
-
Thermal: Expose the solid powder to heat (e.g., 80°C).
-
Photolytic: Expose to UV/Visible light as per ICH Q1B guidelines.
-
-
Analysis and Optimization: Inject the stressed samples. The ideal method will show a decrease in the main API peak area and the appearance of new impurity peaks that are well-resolved from the API and each other (Resolution > 2.0). If resolution is poor, you must optimize the method.
FAQ 4: I'm seeing co-eluting peaks or poor peak shape. How can I troubleshoot this?
Peak co-elution and asymmetry are common hurdles. The following decision tree and table provide a systematic approach to troubleshooting.
// Nodes Problem [label="Identify Problem:\nCo-elution, Tailing, Broadening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coelution [label="Co-elution (Rs < 1.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Peak Tailing (Tf > 1.5)", fillcolor="#FBBC05", fontcolor="#202124"];
// Co-elution Solutions Sol_Grad [label="Adjust Gradient Slope\n(Make it shallower)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_MP [label="Change Organic Solvent\n(ACN -> MeOH or vice-versa)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_pH [label="Adjust Mobile Phase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Col [label="Change Column Chemistry\n(e.g., C18 -> Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Tailing Solutions Tail_pH [label="Check Mobile Phase pH\n(Is phenol ionized?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tail_Col [label="Column Overload?\n(Inject lower concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tail_Dead [label="Check for Dead Volume\n(Fittings, tubing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tail_NewCol [label="Use a New Column\n(Old column may be degraded)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Coelution; Problem -> Tailing;
Coelution -> Sol_Grad; Sol_Grad -> Sol_MP [style=dashed]; Sol_MP -> Sol_pH [style=dashed]; Sol_pH -> Sol_Col [style=dashed];
Tailing -> Tail_pH; Tail_pH -> Tail_Col [style=dashed]; Tail_Col -> Tail_Dead [style=dashed]; Tail_Dead -> Tail_NewCol [style=dashed]; } } Caption: Troubleshooting Decision Tree for Common HPLC Issues.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Co-elution / Poor Resolution | Insufficient Selectivity | 1. Decrease Gradient Steepness: A shallower gradient increases the separation window. 2. Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) alters selectivity due to different solvent-analyte interactions. 3. Change Column Chemistry: If a C18 column fails, try a phenyl-hexyl or biphenyl column. These offer different (π-π) interactions, which can be highly effective for aromatic compounds like benzothiophenes.[13] |
| Peak Tailing | Secondary Interactions or Column Overload | 1. Check Mobile Phase pH: For Benzo[b]thiophen-5-ol, a pH below 8 is crucial to keep the phenol protonated. If it's partially ionized, it can interact with residual silanols on the silica support, causing tailing. Ensure your buffer is effective. 2. Reduce Sample Concentration: Injecting too much mass onto the column leads to peak distortion. Dilute your sample and reinject. 3. Use a High-Purity Column: Modern, end-capped columns have fewer free silanols, minimizing tailing for basic or acidic compounds. |
| Poor Sensitivity | Low Concentration or Poor Chromophore | 1. Optimize Wavelength: Check the UV spectrum of your impurity. Are you monitoring at its λmax? A DAD/PDA detector is essential for this. 2. Increase Injection Volume: This can increase the signal, but be wary of causing column overload. 3. Switch to Mass Spectrometry (LC-MS): MS is inherently more sensitive and selective than UV detection and is the industry standard for impurity analysis.[14][15] |
FAQ 5: I've isolated an impurity. What is the standard workflow for structural elucidation?
Once an unknown impurity is detected and isolated (e.g., via preparative HPLC), determining its structure is a multi-step analytical puzzle. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To obtain an accurate mass of the impurity's molecular ion.
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Output: A mass measurement with high precision (e.g., to four or five decimal places). This allows you to determine a unique elemental composition (e.g., C₈H₆O₂S) and thus the molecular formula, which is the single most important piece of information to begin structural analysis.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Objective: To understand the impurity's fragmentation pattern.
-
Technique: The molecular ion from the first mass analyzer is fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed.
-
Output: A fragmentation spectrum. By analyzing the mass losses (e.g., loss of H₂O, CO), you can deduce the presence of specific functional groups and how the molecule is pieced together.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule. NMR is the definitive technique for structural elucidation.
-
Key Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.
-
COSY shows which protons are coupled to each other (i.e., are on adjacent carbons).[3]
-
HSQC correlates each proton directly to the carbon it is attached to.[3]
-
HMBC shows correlations between protons and carbons over 2-3 bonds. This is vital for identifying quaternary carbons and piecing fragments together.[3]
-
-
-
By integrating the data from HRMS (what's the formula?), MS/MS (what are the pieces?), and NMR (how do the pieces fit together?), you can confidently propose and confirm the structure of an unknown impurity.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency (EMA). (n.d.). Quality: impurities.
- ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Veeprho. (n.d.). Benzo(B)Thiophene | CAS 95-15-8.
- Benchchem. (n.d.). Benzo[b]thiophen-5-ol|CAS 19301-35-0.
- ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products.
- (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
- Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Taylor & Francis eBooks. (n.d.). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis | 18.
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- 8. ajpsonline.com [ajpsonline.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.com [phenomenex.com]
- 14. veeprho.com [veeprho.com]
- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Benzo[b]thiophen-5-ol derivatives
Welcome to the Technical Support Center for Benzo[b]thiophen-5-ol Derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the stability challenges associated with this important class of compounds. Benzo[b]thiophen-5-ol and its analogs are privileged scaffolds in medicinal chemistry, but their inherent phenolic and thiophene moieties present unique stability hurdles.[1][2][3]
This guide is structured to address your immediate experimental problems first in a troubleshooting format, followed by a deeper dive into the underlying chemical principles in the FAQs. We will explore causative factors for instability and provide robust, actionable protocols to enhance the integrity and reproducibility of your research.
Troubleshooting Guide: Common Stability Issues
This section is designed to provide immediate solutions to common problems encountered during the handling, storage, and analysis of Benzo[b]thiophen-5-ol derivatives.
Q1: My solution of a Benzo[b]thiophen-5-ol derivative is changing color (e.g., turning yellow, brown, or pink) upon standing. What is happening and how can I prevent it?
A1: This is a classic sign of oxidative degradation. The phenolic hydroxyl group on your molecule is highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[4] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions.[5]
Immediate Actions & Solutions:
-
Work Under an Inert Atmosphere: The most effective immediate solution is to minimize oxygen exposure.[6][7] Prepare solutions and store aliquots under an inert gas like nitrogen or argon. This practice, known as nitrogen blanketing, is standard for oxygen-sensitive drugs.[8][9]
-
Protect from Light: Phenolic compounds can be photolabile.[5][10] Always store your compounds and solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Add an Antioxidant: For solutions, the addition of a suitable antioxidant can sacrificially inhibit the oxidation of your target compound.[11][12]
-
Incorporate a Chelating Agent: Trace metal ions (e.g., Fe³⁺, Cu²⁺) from glassware or reagents can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these ions and prevent catalysis.[8]
`dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for solution discoloration.
Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound stability?
A2: Absolutely. Inconsistent results in bioassays are a strong indicator of compound instability in the assay medium.[10] The compound may be degrading over the course of the experiment, leading to a lower effective concentration and, consequently, poor reproducibility and underestimated activity.
Troubleshooting & Optimization Steps:
-
Assess Stability in Assay Medium: Before conducting your main experiment, perform a preliminary stability test. Incubate your compound in the complete assay medium (including buffers, salts, and any supplements) for the same duration and at the same temperature as your planned assay. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.
-
Optimize Assay pH: The stability of phenolic compounds can be highly pH-dependent.[5] While you are often constrained by biological conditions (typically pH 7.4), ensure your buffer system is robust and the pH remains constant throughout the experiment. Citrate, acetate, and phosphate buffers are commonly used to maintain pH.[8]
-
Consider Metabolic Instability: If your assay involves cells, microsomes, or other biological components, the loss of compound could be due to metabolic degradation rather than just chemical instability.[10] Key enzymes like Cytochrome P450s can modify the structure. In this case, you may need to consider using metabolic inhibitors or transitioning to a simpler, cell-free system to isolate the chemical stability issue.
-
Reduce Incubation Time: If degradation is confirmed, try to redesign the assay to use the shortest possible incubation time that still yields a robust biological signal.
Frequently Asked Questions (FAQs)
This section delves into the fundamental chemical principles governing the stability of Benzo[b]thiophen-5-ol derivatives.
Q3: What are the primary chemical degradation pathways for a Benzo[b]thiophen-5-ol derivative?
A3: There are two primary sites of vulnerability in the Benzo[b]thiophen-5-ol scaffold: the phenolic hydroxyl group and the thiophene sulfur atom.
-
Phenolic Oxidation: The hydroxyl group is electron-donating, making the aromatic ring susceptible to oxidation. This can proceed through a phenoxyl radical intermediate to form highly reactive quinones or semiquinones. These species can then polymerize into complex, often colored, degradation products. This is the most common pathway.[4][13]
-
Sulfur Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and, under more aggressive conditions, a sulfone.[14] While this may not always result in a color change, it significantly alters the molecule's electronics, polarity, and steric profile, which can drastically impact its biological activity and pharmacokinetic properties.[14][15]
Q4: How do I choose the right antioxidant for my formulation?
A4: The choice of antioxidant depends on your solvent system (aqueous vs. organic) and the specific nature of the oxidative threat. Antioxidants work primarily as radical scavengers or reducing agents.[11][12]
| Antioxidant | Mechanism of Action | Typical Solvent System | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Chain-breaking, radical scavenger (H-atom donor)[16] | Organic | 0.01 - 0.1% | Highly effective but has some volatility. |
| Butylated Hydroxyanisole (BHA) | Chain-breaking, radical scavenger (H-atom donor)[5] | Organic / Hydroalcoholic | 0.01 - 0.1% | Similar to BHT, often used in combination. |
| α-Tocopherol (Vitamin E) | Chain-breaking, radical scavenger (H-atom donor)[12] | Organic / Lipid-based | 0.05 - 0.5% | A natural antioxidant, good for formulations where synthetic antioxidants are undesirable. |
| Ascorbic Acid (Vitamin C) | Reducing agent, oxygen scavenger[12] | Aqueous | 0.05 - 0.2% | Prone to its own degradation, especially in the presence of metal ions. Often used with EDTA. |
| Sodium Metabisulfite | Oxygen scavenger[9] | Aqueous | 0.01 - 0.1% | Very effective but can react with certain functional groups. pH-dependent efficacy. |
Experimental Protocols
To provide actionable guidance, here are detailed protocols for assessing and improving the stability of your compounds.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[17][18]
Objective: To systematically assess the stability of a Benzo[b]thiophen-5-ol derivative under various stress conditions as mandated by ICH guidelines.[17]
Materials:
-
Your Benzo[b]thiophen-5-ol derivative
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated HPLC system with a UV or PDA detector
-
pH meter, calibrated oven, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., ACN or DMSO).
-
Stress Conditions: For each condition, mix your stock solution with the stressor solution, typically aiming for a final compound concentration of 0.1 mg/mL. Store a control sample (compound in solvent, no stressor) under ambient, protected conditions.
| Stress Condition | Reagent/Setup | Incubation Time & Temp | Neutralization Step (before HPLC analysis) |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Add an equimolar amount of 0.1 M NaOH to neutralize. |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at Room Temp | Add an equimolar amount of 0.1 M HCl to neutralize. |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Dilute with mobile phase. |
| Thermal | Store solid compound and solution in an oven. | 7 days at 80°C | Cool to room temperature before analysis. |
| Photolytic | Expose solid and solution to light (ICH Option 2: 1.2 million lux hours) | As per ICH guidelines in a photostability chamber. | N/A |
-
Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples as indicated in the table.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a validated HPLC method. Monitor the peak area of the parent compound and look for the appearance of new peaks (degradants). Aim for 5-20% degradation of the parent compound for meaningful results.[18]
-
Protocol 2: Evaluating Antioxidant Efficacy
Objective: To compare the effectiveness of different antioxidants in preventing the degradation of your compound in solution.
Methodology:
-
Prepare Test Solutions: Prepare a series of solutions of your Benzo[b]thiophen-5-ol derivative (e.g., at 50 µM) in your desired solvent or buffer system.
-
Control: Compound only, no antioxidant.
-
Test A: Compound + 0.1% BHT.
-
Test B: Compound + 0.1% α-Tocopherol.
-
Test C: Compound + 0.1% Ascorbic Acid + 0.05% EDTA.
-
-
Incubation: Dispense these solutions into clear glass vials and leave them on a lab bench exposed to ambient light and air at room temperature to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Quantification: Analyze each sample by HPLC to determine the percentage of the parent compound remaining relative to the T=0 time point.
-
Data Analysis: Plot the percentage of compound remaining versus time for each condition. The most effective antioxidant will show the slowest rate of degradation.
By understanding the inherent vulnerabilities of the Benzo[b]thiophen-5-ol scaffold and implementing these systematic troubleshooting and stabilization strategies, you can significantly improve the reliability and reproducibility of your experimental outcomes.
References
-
[Modulation of Properties in[[“]]Benzothieno[3,2-b][[“]]benzothiophene Derivatives through Sulfur Oxidation - MDPI]([Link])
-
[[[“]]Benzothieno[3,2-b][[“]]benzothiophene-based dyes: effect of the ancillary moiety on mechanochromism and aggregation-induced emission - RSC Publishing]([Link])
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharm-int.com [pharm-int.com]
- 7. EP2968729A1 - Packaging system for oxygen-sensitive drugs - Google Patents [patents.google.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 12. jscholaronline.org [jscholaronline.org]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 15. Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. consensus.app [consensus.app]
- 20. Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biodegradation of benzothiophene sulfones by a filamentous bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
Work-up procedures to minimize product loss of Benzo[b]thiophen-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[b]thiophen-5-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you design and execute work-up procedures that minimize product loss and ensure the highest purity of your target compound.
Introduction: The Challenge of Working with Benzo[b]thiophen-5-ol
Benzo[b]thiophen-5-ol is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Like many phenolic compounds, its work-up and purification can be challenging. The presence of the hydroxyl group introduces pH-dependent solubility, making it susceptible to loss in aqueous layers if the extraction conditions are not carefully controlled. Furthermore, phenols can be prone to oxidation, especially under basic conditions, leading to the formation of colored impurities and a reduction in yield.
This guide is structured to address these challenges head-on, providing both the theoretical principles and practical steps necessary for successful isolation and purification.
Core Principles for Minimizing Product Loss
Understanding the chemical properties of Benzo[b]thiophen-5-ol is fundamental to designing an effective work-up. The key is to manipulate its solubility and stability to your advantage.
pH Control is Paramount
This acidity dictates its solubility in aqueous solutions:
-
Acidic to Neutral pH (pH < ~8): The compound will be predominantly in its neutral, protonated form. In this state, it is largely insoluble in water and will partition into an organic solvent.
-
Basic pH (pH > ~9-10): The compound will be deprotonated to form the phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase.
This pH-dependent solubility is the basis for a successful acid-base extraction, a powerful technique for separating it from non-acidic impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of Benzo[b]thiophen-5-ol in a practical question-and-answer format.
FAQ 1: My product seems to be lost in the aqueous layer during extraction. How can I prevent this?
Answer: This is a classic issue when working with phenolic compounds and is almost always related to the pH of the aqueous phase.
-
The Cause: If the aqueous layer is even slightly basic, your Benzo[b]thiophen-5-ol will be deprotonated to the water-soluble phenoxide. Vigorous extraction can exacerbate this by increasing the interfacial area and facilitating the acid-base reaction.
-
The Solution: Acidify Your Aqueous Washes. Before extracting with your organic solvent, ensure the aqueous phase is acidic. A common practice is to wash the reaction mixture with a dilute acid, such as 1 M HCl, to a pH of 2-3. This ensures the phenol remains fully protonated and in the organic layer. A subsequent wash with brine (saturated NaCl solution) will help to remove excess water from the organic phase and can also aid in breaking up any minor emulsions.
FAQ 2: After a basic wash to remove acidic impurities, my organic layer has turned dark brown/purple. What happened and is my product lost?
Answer: The color change is a strong indicator of oxidation.
-
The Cause: Phenols are susceptible to oxidation, especially under basic conditions where the electron-rich phenoxide is more easily oxidized. Dissolved oxygen in your solvents or exposure to air can promote the formation of colored quinone-type impurities.
-
Minimizing Oxidation:
-
Work Quickly: Minimize the time the product is in a basic aqueous solution.
-
Use Degassed Solvents: For particularly sensitive substrates, using solvents that have been degassed (by bubbling with nitrogen or argon) can reduce the amount of dissolved oxygen.
-
Consider a Reductive Work-up: Adding a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous wash can help to quench oxidizing species and prevent the formation of colored impurities.
-
FAQ 3: I have a persistent emulsion during my liquid-liquid extraction. How can I break it?
Answer: Emulsions are common, especially when dealing with complex reaction mixtures that may contain surfactants or fine solid particulates.
-
Breaking Emulsions - A Stepwise Approach:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
"Salting Out": Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove fine particulates that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.
-
FAQ 4: My compound is streaking badly on the silica gel column. What can I do to improve the purification?
Answer: Streaking of polar compounds like phenols on silica gel is a common problem.
-
The Cause: The acidic nature of silica gel can interact strongly with the hydroxyl group of your compound, leading to poor peak shape and difficult separation.
-
Improving Column Chromatography:
-
Solvent System Modification: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid (0.1-1%) is a common choice. This will protonate the silica surface and reduce the strong interaction with your compound.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to elute your compound in a sharper band.
-
Alternative Stationary Phases: For very problematic separations, consider using a different stationary phase, such as neutral or basic alumina, or even reverse-phase silica gel (C18).
-
Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is an issue, consider "dry loading" where the crude material is adsorbed onto a small amount of silica gel before being added to the column.
-
Visualizing the Work-Up Strategy
The following diagrams illustrate the key decision-making processes in the work-up of Benzo[b]thiophen-5-ol.
Caption: Initial quenching and acidic extraction workflow.
Caption: Acid-base extraction and final purification workflow.
Detailed Experimental Protocol: A General Guideline
This protocol provides a robust starting point for the work-up and purification of Benzo[b]thiophen-5-ol from a typical organic reaction mixture.
Materials:
-
Reaction mixture containing Benzo[b]thiophen-5-ol in an organic solvent.
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
1 M Sodium hydroxide (NaOH) (optional, for acid-base extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
-
Acidic Wash and Initial Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 1 M HCl to adjust the pH of the aqueous layer to 2-3. Confirm the pH with litmus paper or a pH meter.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Combine the organic layers.
-
-
Optional Acid-Base Purification:
-
To remove non-acidic impurities, extract the combined organic layers with 1 M NaOH (3 x 50 mL). The Benzo[b]thiophen-5-ol will move into the basic aqueous layer as the phenoxide.
-
Separate and combine the basic aqueous layers.
-
Cool the combined aqueous layers in an ice bath and re-acidify to pH 2-3 with concentrated HCl.
-
Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
-
Final Washes and Drying:
-
Wash the combined organic layer containing the product with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Benzo[b]thiophen-5-ol.
-
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Aqueous Wash pH | 2-3 | Ensures the phenol is fully protonated and remains in the organic phase. |
| Base Wash pH | > 10 | Ensures complete deprotonation to the water-soluble phenoxide for separation from non-acidic impurities. |
| Column Chromatography Modifier | 0.1-1% Acetic Acid | Reduces tailing on silica gel by minimizing strong interactions with the phenolic hydroxyl group. |
Conclusion
By carefully controlling the pH during aqueous work-up and being mindful of the potential for oxidation, researchers can significantly minimize the loss of Benzo[b]thiophen-5-ol. The troubleshooting guide and detailed protocol provided here offer a comprehensive framework for developing a robust and efficient purification strategy. Remember that each reaction is unique, and some optimization of these procedures may be necessary to achieve the best results for your specific application.
References
- Demethylation process for preparing benzo[b]thiophenes.
-
Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. New Journal of Chemistry. [Link]
-
The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO. [Link]
-
Stability in total phenolic compounds of the ethanolic extract under various conditions. ResearchGate. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. [Link]
-
Stability of phenolic compounds during extraction with superheated solvents. ResearchGate. [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
-
Stability and antioxidant activity of phenolic compounds during in vitro digestion. PubMed. [Link]
-
SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. [Link]
-
5-Hydroxybenzo[b]thiophene-3-carboxylic acid. PubChem. [Link]
-
Screening, Identification, and Quantitation of Benzodiazepines in Postmortem Samples by HPLC with Photodiode Array Detection. ResearchGate. [Link]
-
Any mild conditions to do demethylation of methoxy thiophene compounds?. ResearchGate. [Link]
-
Screening, identification, and quantitation of benzodiazepines in postmortem samples by HPLC with photodiode array detection. PubMed. [Link]
-
Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry. PubMed. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. [Link]
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Compound Information Page. NIMH Chemical Synthesis and Drug Supply Program. [Link]
-
Benzo(b)thiophene-3-acetic acid, 5-hydroxy-. PubChem. [Link]
-
Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube. [Link]
-
Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of Benzo[b]thiophene and the Control of Isomeric Impurities
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of benzo[b]thiophene and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in this area: the formation of isomeric impurities. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Isomerism in Benzo[b]thiophene Synthesis
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science.[1][2] However, its synthesis is often complicated by a lack of regioselectivity, leading to the formation of undesired isomers. These impurities can be difficult to separate and can significantly impact the biological activity and material properties of the final product. This guide will focus on the two primary types of isomeric impurities encountered:
-
Regioisomers: These arise from the cyclization of substituted precursors, where the thiophene ring can be annulated to the benzene ring in different orientations. A common example is the formation of both 4- and 6-substituted benzo[b]thiophenes from a meta-substituted benzene precursor.[3]
-
Structural Isomers: The formation of the less stable benzo[c]thiophene isomer, where the thiophene ring is fused at the 3,4-positions of the benzene ring, can also occur under certain conditions.[4][5]
This resource will provide you with the knowledge to anticipate, diagnose, and mitigate the formation of these impurities.
Frequently Asked Questions (FAQs)
Q1: I am performing an acid-catalyzed cyclization of an arylthiomethyl ketone and obtaining a mixture of regioisomers. Why is this happening and how can I improve the selectivity?
A1: This is a classic challenge in benzo[b]thiophene synthesis, particularly when using precursors with meta-substituents on the benzene ring. The formation of a mixture of regioisomers, such as the 4- and 6-substituted products, is governed by the mechanism of intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction).
The Underlying Mechanism:
The acid catalyst (e.g., polyphosphoric acid (PPA), AlCl₃, H₂SO₄) protonates the ketone, generating a reactive electrophile. This electrophile then attacks the electron-rich benzene ring. With a meta-substituent, there are two possible positions for cyclization that are ortho and para to the activating thioether group, but at different positions relative to the other substituent. The regiochemical outcome is a delicate balance of electronic and steric effects.[6]
-
Electronic Effects: The directing ability of the substituents on the benzene ring plays a crucial role. Electron-donating groups (EDGs) like methoxy (-OCH₃) activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups (EWGs) deactivate the ring, primarily at the ortho and para positions, making the meta position relatively more reactive.[6]
-
Steric Hindrance: Bulky substituents on the benzene ring or the ketone can sterically hinder the approach of the electrophile to one of the possible cyclization sites, favoring the less hindered position.
Troubleshooting Strategies:
| Strategy | Principle | Recommended Action |
| Catalyst Choice | The strength of the Lewis acid can influence the reactivity of the electrophile and the transition state energies for the different cyclization pathways.[7] | For sensitive substrates, consider milder Lewis acids like FeCl₃ or solid acid catalysts. Stronger acids like PPA or AlCl₃ might be less selective.[7] |
| Temperature Control | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a decrease in selectivity. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature. |
| Solvent Selection | The polarity of the solvent can influence the stability of the charged intermediates and transition states. | A less polar solvent may favor the formation of one isomer over the other. Screen solvents like toluene, dichloromethane, or 1,2-dichloroethane. |
| Substituent Modification | The electronic and steric nature of the substituents has a direct impact on regioselectivity.[8] | If possible, modify the substituents on your starting material to enhance the electronic preference for one cyclization position or to introduce steric bulk that disfavors the formation of the undesired isomer. |
Case Study: PPA-Catalyzed Cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone
A known issue in the synthesis of certain pharmaceutical intermediates is the PPA-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, which yields an approximate 3:1 mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and the isomeric 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[3] This lack of complete regioselectivity necessitates chromatographic separation.
Q2: I suspect I am forming the benzo[c]thiophene isomer as an impurity. How can I confirm this and prevent its formation?
A2: The formation of benzo[c]thiophene is less common than regioisomer formation but can occur, especially when using starting materials like 1,2-bis(halomethyl)benzenes. Benzo[c]thiophene is generally less stable than its [b] isomer.[5]
Confirmation:
-
NMR Spectroscopy: The proton and carbon NMR spectra of benzo[c]thiophene are distinct from those of benzo[b]thiophene. The symmetry of the benzo[c]thiophene ring system often leads to a simpler spectrum.
-
Mass Spectrometry: While the mass-to-charge ratio will be the same for both isomers, fragmentation patterns may differ.
-
Comparison to a Standard: If possible, synthesize an authentic sample of the suspected benzo[c]thiophene derivative for comparison.
Prevention Strategies:
The key to avoiding benzo[c]thiophene formation is to choose a synthetic route that is predisposed to the formation of the benzo[b] isomer.
-
Avoid Symmetrical Precursors: Starting materials like 1,2-bis(halomethyl)benzene, when reacted with a sulfur source, can lead to the formation of 1,3-dihydrobenzo[c]thiophene, which can then be oxidized to benzo[c]thiophene.[5]
-
Utilize Directed Synthesis Methods: Employ synthetic strategies that unambiguously define the connectivity of the final product. For example, methods involving the cyclization of an ortho-substituted thiophenol derivative onto a side chain will exclusively form the benzo[b] isomer.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting isomer formation.
Scenario 1: My Friedel-Crafts acylation of a substituted benzothiophene is giving poor regioselectivity.
-
Problem: Acylation of a 2-substituted benzo[b]thiophene is yielding a mixture of the 3- and 6-acylated products.
-
Analysis: The thiophene ring of benzo[b]thiophene is generally more reactive towards electrophiles than the benzene ring. Electrophilic attack typically occurs at the 3-position.[9] However, if the 3-position is blocked or the benzene ring is highly activated, substitution on the benzene ring can occur.
-
Solutions:
-
Milder Conditions: Use a less reactive acylating agent or a milder Lewis acid to favor substitution on the more reactive thiophene ring.
-
Protecting Groups: If substitution on the benzene ring is a persistent issue, consider temporarily introducing a blocking group at the desired position on the benzene ring to direct acylation to the thiophene ring.
-
Scenario 2: I am attempting a regioselective synthesis, but still observe isomeric impurities.
-
Problem: A reaction designed to be highly regioselective, such as a rhodium-catalyzed three-component coupling, is producing a small amount of the undesired isomer.[10]
-
Analysis: Even in highly selective reactions, minor side pathways can exist. This could be due to subtle electronic effects of your specific substrates or slight deviations from the optimal reaction conditions.
-
Solutions:
-
Strict Adherence to Protocol: Ensure that all reaction parameters (catalyst loading, temperature, solvent purity, and exclusion of air and moisture) are strictly controlled.
-
Ligand Modification: In metal-catalyzed reactions, the ligand can have a profound effect on selectivity. If possible, screen a small library of related ligands to see if selectivity can be improved.
-
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis of a 2,3-Disubstituted Benzo[b]thiophene via Electrophilic Cyclization
This protocol is adapted from methodologies that utilize an electrophilic cyclization strategy to achieve high regioselectivity.
-
Synthesis of the o-Alkynyl Thioanisole Precursor:
-
To a solution of an appropriate ortho-halo- or ortho-triflate-substituted thioanisole in a suitable solvent (e.g., toluene or THF), add your terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, drying, and concentrating. Purify the crude product by column chromatography to obtain the o-alkynyl thioanisole.
-
-
Electrophilic Cyclization:
-
Dissolve the o-alkynyl thioanisole in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add an electrophilic halogen source (e.g., I₂, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS)) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, wash with brine, dry, and concentrate to yield the 3-halo-benzo[b]thiophene derivative with high regioselectivity.
-
Protocol 2: Separation of 4- and 6-Methoxy-Substituted Benzo[b]thiophene Isomers by HPLC
This protocol provides a general guideline for the separation of regioisomeric methoxy-substituted benzo[b]thiophenes, based on established HPLC methods for similar compounds.[4]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% phosphoric acid or formic acid (for MS compatibility)
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a mobile phase composition that allows for the retention of both isomers on the column (e.g., 50% B).
-
Run a linear gradient to a higher percentage of acetonitrile (e.g., 95% B) over 20-30 minutes.
-
Hold at the high acetonitrile concentration for a few minutes to elute any strongly retained impurities.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
-
Detection:
-
Monitor the elution profile at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 280 nm).
-
-
Optimization:
-
The gradient slope and initial mobile phase composition may need to be optimized to achieve baseline separation of the two isomers. A shallower gradient will generally provide better resolution.
-
Visualizing Reaction Pathways
The following diagrams illustrate key concepts in controlling isomer formation.
Caption: Regioselectivity in acid-catalyzed cyclization.
Caption: Decision-making workflow for addressing isomeric impurities.
References
- BenchChem. (2025). Technical Support Center: Optimizing Benzothiophene Synthesis. BenchChem.
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
- Pal, M., et al. (2015). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 11, 1046–1052.
- Wheeler, S. E., & Houk, K. N. (2010). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. Journal of the American Chemical Society, 132(10), 3326–3335.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem.
- Ojima, I., et al. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothiophenes. Molecules, 26(22), 7008.
- Miura, M., et al. (2020). Rhodium-Catalyzed Three-Component Reaction of Arylboronic Acids, Alkynes, and Elemental Sulfur for the Synthesis of Benzo[b]thiophenes. Organic Letters, 22(15), 5899-5903.
- Pal, M., et al. (2015). Supporting Information: Transition-metal/lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry.
-
Wheeler, S. E., & Houk, K. N. (2010). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. MIT. Retrieved from [Link]
- LibreTexts. (2023). 15.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
- Cohen, T., et al. (2006). Cyclization by intramolecular carbolithiation of alkyl- and vinyllithiums prepared by the action of aromatic radical anions on phenyl thioethers. High stereoselectivity in the cyclization accelerated by an allylic lithium oxyanion. The Journal of Organic Chemistry, 71(6), 2360–2372.
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]
- Houk, K. N., & Wheeler, S. E. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16147–16158.
- Tang, Y., et al. (2021). Activation modes in biocatalytic radical cyclization reactions. Chemical Society Reviews, 50(15), 8440-8473.
- Joule, J. A. (2000). Product Class 5: Benzo[c]thiophenes. In Science of Synthesis.
- U.S. Patent No. EP0859770B1. (2002). Process for the synthesis of benzo[b]thiophenes.
- Reddit. (2025).
- Perin, G., & Lenardão, E. J. (2020). Synthesis of Benzo[b]thiophenes Using Alkynes as Precursors Under Metal-Free Conditions. Chemistry of Heterocyclic Compounds, 56(4), 349-363.
- Al-Masum, M., & El-Sayed, I. (2013).
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- Biehl, E. R. (2012). Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. In Topics in Heterocyclic Chemistry. Springer.
- Sibi, M. P., & Gopalakrishnan, B. (2010). Synthesis of Benzo[c]selenophene and Derivatives via New Routes. Organic Letters, 12(16), 3654–3657.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136081, Benzo(c)thiophene. Retrieved from [Link]
- Bentham Science Publishers. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene.
- ResearchGate. (2025). (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes.
- Purdue University Graduate School. (2022).
-
Royal Society of Chemistry. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[4]-aryl shift.
Sources
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
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- 9. soc.chim.it [soc.chim.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor reactivity of starting materials for Benzo[b]thiophen-5-ol synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We understand that poor reactivity of starting materials can be a significant bottleneck. This document provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges.
Frequently Asked Questions (FAQs) - General Troubleshooting
This section addresses broad issues that can manifest in various synthetic routes towards the benzo[b]thiophene core.
Q1: My cyclization reaction to form the benzo[b]thiophene ring has completely stalled. What are the first things I should check?
When a reaction fails to initiate, it's crucial to systematically validate each component of the system. Poor starting material reactivity is a common culprit, but it should be confirmed only after ruling out more fundamental issues.
Root Cause Analysis Workflow:
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Purity -> Purity_Sol [dir=none, style=dashed]; Reagents -> Reagents_Sol [dir=none, style=dashed]; Conditions -> Conditions_Sol [dir=none, style=dashed]; SM_Reactivity -> SM_Reactivity_Sol [dir=none, style=dashed]; } ondot
-
Starting Material Integrity : Have you confirmed the structure and purity of your starting materials? Side products from a previous step, residual solvents, or degradation can inhibit catalysis. Re-purify a small batch and re-run the reaction.
-
Reagent & Catalyst Activity : Are your reagents and catalysts active? Many organometallics, bases, and activating agents are sensitive to air and moisture. Use freshly opened bottles or re-titrated solutions. A crucial diagnostic step is to run a positive control reaction with a known, highly reactive substrate to ensure the system is viable.
-
Reaction Conditions : Are the conditions optimal? Ensure the reaction is at the correct temperature and that the solvent is of appropriate grade (e.g., anhydrous). For reactions like the Gewald synthesis, microwave irradiation has been shown to dramatically improve reaction times and yields[1].
If these factors are ruled out, the issue likely lies with the inherent reactivity of your specific starting material.
Troubleshooting Guide 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles
This is a powerful modern method for constructing the benzo[b]thiophene core.[2][3] However, its success is highly dependent on the electronic nature of the substrate and the choice of electrophile.
Q2: My electrophilic cyclization is giving low yields. How can I improve it?
Low yields in this reaction typically point to two main issues: insufficient activation of the alkyne or deactivation of the aromatic ring.
Causality & Solutions:
-
Poor Electrophile (E+): The reaction is initiated by the attack of the alkyne on an electrophile.[2] If the chosen electrophile is too weak, this initial step becomes the rate-limiting bottleneck.
-
Deactivated Aryl Ring: The final step involves an intramolecular nucleophilic attack from the aryl ring onto the activated alkyne intermediate. If your aryl ring bears strong electron-withdrawing groups (EWGs) like -NO2 or -CN, its nucleophilicity is severely diminished, hindering cyclization.[7]
-
Solution 1 (Condition Tuning): Increase the reaction temperature or screen stronger Lewis acid co-catalysts to enhance the electrophilicity of the intermediate, forcing the cyclization.
-
Solution 2 (Protecting Group Strategy): If you are synthesizing Benzo[b]thiophen-5-ol, the hydroxyl group is strongly electron-donating and activating. Ensure it is present (or a methoxy equivalent) during the cyclization step. Syntheses that install this group after cyclization often face reactivity issues with the unsubstituted core.
-
Data-Driven Protocol: Screening Electrophilic Activating Agents
If your reaction is sluggish, a systematic screen of activating agents can quickly identify a more effective system.
| Activating Agent | Typical Conditions | Pros | Cons | Reference |
| Iodine (I2) | CH2Cl2 or MeCN, RT to 60 °C | Inexpensive, readily available | Moderate reactivity, can lead to side reactions | [2][3] |
| N-Iodosuccinimide (NIS) | MeCN, RT | Milder than I2, often cleaner | More expensive | [2] |
| (Me2S)SMe+ BF4- | CH2Cl2, RT, 24h | High yields, mild conditions, tolerates functionality | Requires synthesis of the salt | [2][4][5] |
| AuCl3 / Other Lewis Acids | DCE, 60 °C | Can activate less reactive substrates | Catalyst cost, potential for side reactions | [3] |
Protocol 1: Small-Scale Parallel Screen of Electrophiles
-
To four separate 1-dram vials, add your o-alkynyl thioanisole substrate (0.1 mmol).
-
Add 1 mL of the appropriate solvent (e.g., CH2Cl2) to each vial.
-
To each vial, add a different activating agent:
-
Vial 1: Iodine (1.2 equiv)
-
Vial 2: NIS (1.2 equiv)
-
Vial 3: (Me2S)SMe+ BF4- (2.0 equiv)[2]
-
Vial 4: Gold(III) Chloride (5 mol%)
-
-
Stir all reactions at room temperature for 24 hours.
-
Quench each reaction appropriately (e.g., with aq. Na2S2O3 for halogen sources).
-
Extract with an organic solvent, dry, and concentrate.
-
Analyze the crude reaction mixture of each vial by LC-MS or 1H NMR with an internal standard to determine the relative conversion to the desired benzo[b]thiophene.
Troubleshooting Guide 2: The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for producing highly substituted 2-aminothiophenes, which can be precursors for benzo[b]thiophene systems.[1][8] Its main challenge is managing the complex equilibrium of sulfur and polysulfide intermediates.[9][10]
Q3: My Gewald reaction is messy, producing a complex mixture and low yield of the desired 2-aminothiophene. Why?
This is a classic issue with the Gewald synthesis. The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur.[1][10] Poor reactivity of the initial Knoevenagel adduct towards sulfur or side reactions of polysulfide intermediates are the primary causes of failure.
Causality & Solutions:
-
Steric Hindrance: If the ketone or the α-cyanoester starting materials are sterically bulky, the initial Knoevenagel condensation can be slow or disfavored, leading to unreacted starting materials and side products.
-
Solution: Employ a more effective catalyst for the Knoevenagel step. While traditional amine bases (morpholine, piperidine) are used in stoichiometric amounts, a truly catalytic amount of a conjugate acid-base pair like piperidinium borate has been shown to be highly effective and recyclable.[11]
-
-
Poor Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction. The mechanism of this is complex and can lead to various polysulfide chains.[10] If the intermediate adduct is not reactive enough to be trapped, these sulfur species can lead to complex side products.
Workflow for Optimizing the Gewald Reaction
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References
-
Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[5][12]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.Semantic Scholar.
- Synthesis of Benzo[ b]thiophenes via Electrophilic Sulfur Mediated Cycliz
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.Organic Chemistry Portal.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.NIH.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur MediatedCyclization of Alkynylthioanisoles br.University of West Florida - Research Portal.
- Thiophene and benzo[b]thiophene.ScienceDirect.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cycliz
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.Journal of Organic Chemistry.
- (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Fiesselmann thiophene synthesis.Wikipedia.
- Gewald reaction.Wikipedia.
- Gewald Reaction.Organic Chemistry Portal.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.CiteDrive.
- Synthesis of Benzothiophene.ChemicalBook.
- Thiophene synthesis.Organic Chemistry Portal.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.Journal of Organic Chemistry.
- Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives.
- What are the possible starting materials for the synthesis of benzothiophene?
- Benzothiophene.Wikipedia.
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.Revista CENIC Ciencias Químicas.
- Benzothiophene synthesis.Organic Chemistry Portal.
Sources
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- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of Benzo[ b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 6. Research Portal [ircommons.uwf.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Benzo[b]thiophen-ol Isomers
For researchers and professionals in drug development, the precise structural elucidation of bioactive molecules is a cornerstone of rigorous scientific practice. Benzo[b]thiophene scaffolds are prevalent in a multitude of pharmacologically active compounds, and the seemingly subtle shift of a hydroxyl group on the benzene ring can profoundly alter a molecule's biological activity. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the four key isomers of Benzo[b]thiophen-ol: Benzo[b]thiophen-4-ol, Benzo[b]thiophen-5-ol, Benzo[b]thiophen-6-ol, and Benzo[b]thiophen-7-ol.
The structural similarity of these isomers presents a significant analytical challenge. However, a multi-technique spectroscopic approach, leveraging the unique electronic and magnetic environments of each isomer, allows for their unambiguous identification. This guide will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this purpose.
The Challenge: Isomeric Similarity
The core of the issue lies in the identical molecular formula (C₈H₆OS) and mass of the Benzo[b]thiophen-ol isomers. Their differentiation, therefore, hinges on subtle differences in the chemical environment of their constituent atoms, which are revealed through spectroscopic methods.
Figure 1. Structures of the four Benzo[b]thiophen-ol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The precise chemical shifts (δ) and coupling constants (J) of the protons and carbon atoms are exquisitely sensitive to their local electronic environment, which is dictated by the position of the hydroxyl group.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The aromatic region of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The substitution pattern of the hydroxyl group and the thiophene ring protons creates distinct splitting patterns and chemical shifts.
Key Differentiating Features in ¹H NMR:
-
Benzo[b]thiophen-4-ol: The proton at position 5 is ortho to the hydroxyl group and will likely appear as a doublet of doublets, influenced by coupling to H-6 and H-7. The thiophene protons at positions 2 and 3 will also show characteristic shifts.
-
Benzo[b]thiophen-5-ol: The protons at positions 4 and 6 are ortho to the hydroxyl group and will be shifted accordingly. The symmetry of this isomer, relative to the others, may result in a more straightforward spectrum to interpret.
-
Benzo[b]thiophen-6-ol: The protons at positions 5 and 7 are ortho and para to the hydroxyl group, respectively, leading to distinct chemical shifts. The coupling patterns of the benzenoid protons will be a key identifier.
-
Benzo[b]thiophen-7-ol: The proton at position 6 is ortho to the hydroxyl group. The proximity of the hydroxyl group to the thiophene sulfur atom may also influence the chemical shifts of the thiophene protons.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental Ranges in ppm)
| Proton Position | Benzo[b]thiophen-4-ol | Benzo[b]thiophen-5-ol | Benzo[b]thiophen-6-ol | Benzo[b]thiophen-7-ol |
| H-2 | ~7.5-7.7 | ~7.6-7.8 | ~7.6-7.8 | ~7.5-7.7 |
| H-3 | ~7.2-7.4 | ~7.2-7.4 | ~7.2-7.4 | ~7.2-7.4 |
| H-4 | - | ~7.1-7.3 | ~7.7-7.9 | ~7.3-7.5 |
| H-5 | ~6.8-7.0 | - | ~7.0-7.2 | ~7.1-7.3 |
| H-6 | ~7.2-7.4 | ~7.0-7.2 | - | ~6.9-7.1 |
| H-7 | ~7.1-7.3 | ~7.5-7.7 | ~7.3-7.5 | - |
| OH | ~5.0-6.0 | ~5.0-6.0 | ~5.0-6.0 | ~5.0-6.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The OH proton signal is often broad and its position is highly variable.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the hydroxyl group. The ipso-carbon (the carbon directly attached to the hydroxyl group) will be significantly deshielded, providing a clear diagnostic peak.
Key Differentiating Features in ¹³C NMR:
-
The chemical shift of the carbon atom bearing the hydroxyl group (C4, C5, C6, or C7) will be the most downfield of the aromatic carbons (typically in the range of 150-160 ppm).
-
The ortho and para carbons relative to the hydroxyl group will also experience significant shifts, aiding in the assignment of the substitution pattern.
Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shifts in ppm)
| Carbon Position | Benzo[b]thiophen-4-ol | Benzo[b]thiophen-5-ol | Benzo[b]thiophen-6-ol | Benzo[b]thiophen-7-ol |
| C-2 | ~125 | ~126 | ~125 | ~124 |
| C-3 | ~123 | ~124 | ~123 | ~122 |
| C-3a | ~139 | ~140 | ~139 | ~138 |
| C-4 | ~152 | ~115 | ~122 | ~118 |
| C-5 | ~112 | ~155 | ~116 | ~123 |
| C-6 | ~125 | ~113 | ~156 | ~114 |
| C-7 | ~118 | ~125 | ~110 | ~150 |
| C-7a | ~130 | ~132 | ~133 | ~131 |
Note: These are predicted values and experimental data may vary.
Experimental Protocol: NMR Analysis
Figure 2. General workflow for NMR analysis of Benzo[b]thiophen-ol isomers.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for hydroxyl-containing compounds as it can slow down the proton exchange of the OH group, sometimes allowing for the observation of its coupling to adjacent protons. CDCl₃ is a good general-purpose solvent but may lead to a broad, uninformative OH signal.
-
2D NMR: For complex spectra or to confirm assignments with a high degree of confidence, 2D NMR experiments are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, allowing for the complete mapping of the molecular structure.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as definitive as NMR for isomer differentiation, it offers valuable confirmatory data.
Key Differentiating Features in IR Spectroscopy:
-
O-H Stretch: All isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding, which may differ slightly between the isomers in the solid state.
-
Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the stretching of the carbon-carbon double bonds in the aromatic rings.
-
"Fingerprint" Region: The region below 1300 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this area is unique to each molecule and can be used for definitive identification when compared to a reference spectrum. The out-of-plane C-H bending vibrations in this region are particularly sensitive to the substitution pattern on the benzene ring.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected Range | Interpretation |
| O-H Stretch (H-bonded) | 3200-3600 (broad) | Presence of hydroxyl group |
| Aromatic C-H Stretch | 3000-3100 (sharp) | Aromatic protons |
| Aromatic C=C Stretch | 1450-1600 | Benzene and thiophene ring vibrations |
| C-O Stretch | 1200-1260 | Phenolic C-O bond |
| C-H Out-of-Plane Bending | 750-900 | Substitution pattern on the benzene ring |
Experimental Protocol: FT-IR Analysis
Figure 3. General workflow for FT-IR analysis.
Trustworthiness of the Protocol: The use of a background scan is a self-validating step that corrects for atmospheric and instrumental interferences, ensuring that the resulting spectrum is solely from the sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer structural clues. While all isomers have the same nominal molecular mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺˙): All isomers will show a molecular ion peak at an m/z corresponding to the molecular weight of Benzo[b]thiophen-ol (150.01 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern upon electron ionization (EI) can provide subtle differences. The position of the hydroxyl group can influence the stability of the resulting fragments. Common fragmentation pathways for aromatic compounds include the loss of CO, CHO, and ring fragmentation. While the primary fragments may be similar, the relative intensities of these fragments can vary between isomers. For instance, the loss of CO is a common fragmentation for phenols. The stability of the resulting thiophenyl radical cation will depend on the initial position of the hydroxyl group.
Table 4: Expected Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula | C₈H₆OS | Confirmed by HRMS |
| Molecular Weight | 150.21 g/mol | - |
| Molecular Ion (M⁺˙) | m/z 150 | Parent ion for all isomers |
| Key Fragments | m/z 122, 121, 94, 89 | Loss of CO, CHO, and ring fragments. Relative intensities may vary. |
Experimental Protocol: GC-MS Analysis
Figure 4. General workflow for GC-MS analysis.
Expertise in Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique as the isomers are likely to be sufficiently volatile for GC separation. The slight differences in polarity due to the hydroxyl group position may lead to baseline or near-baseline separation on an appropriate GC column, providing an additional layer of identification through retention time.
Conclusion
The unambiguous differentiation of Benzo[b]thiophen-ol isomers is a critical task in pharmaceutical research and development. While each spectroscopic technique provides valuable information, a synergistic approach is paramount. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, offering a wealth of structural information through chemical shifts and coupling patterns. IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups, and mass spectrometry confirms the molecular weight and can provide supporting structural information through fragmentation analysis. By employing these techniques in a coordinated manner, researchers can confidently elucidate the precise structure of their Benzo[b]thiophen-ol isomers, ensuring the integrity and reproducibility of their scientific findings.
References
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PubChem. Benzo(b)thiophen-4-ol. National Center for Biotechnology Information. [Link]
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PubChem. Benzo[b]thiophen-5-ol. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Benzo(b)thiophene-6-ol. [Link]
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PubChem. Benzo[b]thiophen-7-amine. National Center for Biotechnology Information. [Link] (Note: Data for the 7-hydroxy isomer is scarce; the 7-amino analogue is provided for structural reference).
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NIST. Benzo[b]thiophene. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Biological Activities of Benzo[b]thiophen-5-ol and Benzofuran-5-ol
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological profile of a lead compound. Benzo[b]thiophene and benzofuran are two such scaffolds, frequently employed in medicinal chemistry due to their presence in numerous biologically active molecules. This guide provides an in-depth, objective comparison of the biological activities of their 5-hydroxy derivatives: Benzo[b]thiophen-5-ol and benzofuran-5-ol. By examining the available experimental data, we will explore the nuanced differences imparted by the replacement of a sulfur atom with an oxygen atom in this privileged structure.
Introduction: The Significance of the Heteroatom in Bioactivity
Benzo[b]thiophene and benzofuran are isosteric analogs, where the sulfur atom in the thiophene ring is replaced by an oxygen atom in the furan ring. This seemingly subtle change in the heteroatom can significantly alter the physicochemical properties of the molecule, including its electron distribution, lipophilicity, and hydrogen bonding capacity. These alterations, in turn, can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles, influencing how it interacts with biological targets.[1][2][3]
This guide will delve into the known biological activities of Benzo[b]thiophen-5-ol and benzofuran-5-ol, with a focus on antimicrobial and enzyme-inhibiting properties, drawing upon data from various studies to construct a comparative analysis.
Comparative Analysis of Biological Activities
While direct head-to-head studies comparing the biological activities of Benzo[b]thiophen-5-ol and benzofuran-5-ol are limited, a comparative picture can be assembled by examining studies on these compounds and their close derivatives.
Antifungal Activity
Both benzofuran-5-ol and benzo[b]thiophene derivatives have demonstrated notable antifungal properties.
Benzofuran-5-ol and its derivatives have been identified as promising antifungal agents.[4] Studies have reported their efficacy against a range of fungal pathogens, including Candida and Aspergillus species.[4][5] For instance, certain benzofuran-5-ol derivatives have exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.6 μg/mL against Candida albicans.[5]
Benzo[b]thiophene derivatives have also been explored for their antifungal potential.[6][7] Research has indicated that the presence of a hydroxyl group on the benzene ring is crucial for the antifungal activity of di(hetero)arylamine derivatives of the benzo[b]thiophene system.[6] Some novel benzo[b]thiophene derivatives have shown promising activity against pathogenic fungi with MIC values in the range of 32 to 64 µg/mL.[8]
Antimycobacterial Activity
The threat of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Both benzothiophene and benzofuran scaffolds have been investigated in this context.
Benzo[b]thiophene derivatives have shown significant promise as antimycobacterial agents.[9] For example, a study on benzo[c]thiophene-1,3-dione reported a MIC of 4.0 μg/mL against Mycobacterium tuberculosis H37Rv.[10][11] Other benzo[b]thiophene derivatives have also demonstrated potent activity against both active and dormant mycobacteria.[9]
Benzofuran derivatives have also been explored for their anti-tubercular properties.[12] Hybrid molecules incorporating the benzofuran scaffold have exhibited excellent in vitro activity against multi-drug resistant Mycobacterium tuberculosis strains, with some compounds showing MIC values as low as 0.125 μg/mL.[13]
Comparative Insight: Both scaffolds have yielded potent antimycobacterial agents. The benzofuran-isatin hybrids, in particular, have demonstrated exceptionally low MIC values, suggesting that the benzofuran core can be a component of highly active antitubercular compounds. A direct comparison of the 5-hydroxy parents is not available, but the potential of both ring systems in this therapeutic area is evident.
Enzyme Inhibition
The ability to selectively inhibit enzymes is a cornerstone of modern drug discovery. The benzothiophene and benzofuran cores have been utilized in the design of various enzyme inhibitors.
In a study on novel inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD biosynthesis, a direct comparison between benzofuran and benzothiophene scaffolds was made. The study found that the substitution of the benzofuran scaffold with a benzothiophene scaffold led to a significant reduction in Nampt inhibitory action. This provides a valuable piece of evidence suggesting that, for this particular target, the oxygen-containing ring is preferred for potent activity.
Furthermore, derivatives of benzo[b]thiophen-3-ol have been investigated as inhibitors of human monoamine oxidase (hMAO), with some compounds showing high selectivity for the MAO-B isoform.[14][15] Additionally, benzo[b]thiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range.[16]
Comparative Insight: The observation of reduced activity upon switching from a benzofuran to a benzothiophene scaffold in the context of Nampt inhibition is a significant finding. It highlights the critical role of the heteroatom in molecular recognition by the target enzyme. While both scaffolds can be used to design enzyme inhibitors, the choice between them may be target-dependent, with the electronic and steric properties of oxygen versus sulfur playing a key role in binding affinity.
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives of Benzo[b]thiophen-5-ol and benzofuran-5-ol to facilitate a side-by-side comparison. It is important to note that these are not direct comparisons of the parent compounds but rather of various derivatives.
| Biological Activity | Compound Class | Organism/Target | Potency (MIC/IC50) | Reference |
| Antifungal | Benzofuran-5-ol derivatives | Candida albicans | 1.6 μg/mL | [5] |
| Benzofuran derivatives | Penicillium italicum | 12.5 μg/mL | [17] | |
| Benzo[b]thiophene derivatives | Pathogenic Fungi | 32-64 μg/mL | [8] | |
| Antimycobacterial | Benzo[c]thiophene-1,3-dione | M. tuberculosis H37Rv | 4.0 μg/mL | [10][11] |
| Benzo[b]thiophene derivative (7b) | MDR M. tuberculosis H37Ra | 2.73 μg/mL (dormant) | [9] | |
| Benzofuran-isatin hybrid (7e) | MDR M. tuberculosis | 0.125-0.25 μg/mL | [13] | |
| Enzyme Inhibition | Benzo[b]thiophene-chalcone (5f) | Acetylcholinesterase (AChE) | 62.10 μM | [16] |
| Benzo[b]thiophene-chalcone (5h) | Butyrylcholinesterase (BChE) | 24.35 μM | [16] | |
| Benzo[b]thiophene-1,1-dioxide derivative (B12) | Phosphoglycerate Dehydrogenase (PHGDH) | 0.29 μM | [18] |
Structure-Activity Relationship (SAR) Insights
The replacement of oxygen with sulfur, a common bioisosteric substitution in medicinal chemistry, can lead to significant changes in biological activity.[19][20][21] Sulfur is larger, less electronegative, and more polarizable than oxygen. These differences can affect:
-
Binding Interactions: The nature of the heteroatom can influence hydrogen bonding, dipole-dipole interactions, and van der Waals forces with the biological target.
-
Metabolic Stability: The sulfur atom in benzothiophene can be susceptible to oxidation, which can be a metabolic liability or, in some cases, lead to bioactivation.
-
Lipophilicity: The change in heteroatom can alter the overall lipophilicity of the molecule, affecting its ability to cross cell membranes.
The observation that a benzofuran scaffold was superior for Nampt inhibition suggests that the specific electronic and steric properties of the oxygen atom were crucial for optimal interaction with the enzyme's active site.
Experimental Protocols
To aid researchers in the further investigation of these scaffolds, below are generalized, step-by-step methodologies for key biological assays mentioned in this guide.
Antifungal Susceptibility Testing (Broth Macrodilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
Caption: Workflow for Antifungal Susceptibility Testing.
Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the fungal suspension.
-
Incubation: The tubes are incubated under conditions optimal for fungal growth (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.
Antimycobacterial Susceptibility Testing
A common method for determining the MIC of a compound against Mycobacterium tuberculosis is the Microplate Alamar Blue Assay (MABA).[22][23]
Caption: Workflow for a General Enzyme Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the inhibitor.
-
Pre-incubation: The enzyme is pre-incubated with the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed for a set amount of time under controlled conditions (e.g., temperature).
-
Detection: The reaction is stopped, and the amount of product formed (or substrate consumed) is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the data.
Conclusion and Future Perspectives
The comparative analysis of Benzo[b]thiophen-5-ol and benzofuran-5-ol, based on the available literature for their derivatives, reveals that both are valuable scaffolds in medicinal chemistry with a broad spectrum of biological activities. While benzofuran-5-ol derivatives have shown particular promise in the realm of antifungal agents, and certain benzofuran hybrids have demonstrated exceptional antimycobacterial potency, benzo[b]thiophene derivatives have also yielded potent antimicrobial and enzyme-inhibiting compounds.
The key takeaway for researchers is that the choice between a benzothiophene and a benzofuran scaffold is not arbitrary. The heteroatom plays a critical role in defining the biological profile of the molecule, and the optimal choice is likely to be target-dependent. The observation of a significant drop in activity when switching from a benzofuran to a benzothiophene in a Nampt inhibitor highlights the importance of empirical testing and careful consideration of the electronic and steric properties of the scaffold in relation to the target's binding site.
Further research involving direct, head-to-head comparisons of Benzo[b]thiophen-5-ol and benzofuran-5-ol against a panel of biological targets would be invaluable in elucidating the precise influence of the heteroatom and would provide a more definitive guide for scaffold selection in drug discovery programs.
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Yilmaz, I., et al. (2019). Benzo[b]thiophene-thiazoles as potent anti-Toxoplasma gondii agents: Design, synthesis, tyrosinase/tyrosine hydroxylase inhibitors, molecular docking study, and antioxidant activity. PubMed. Available at: [Link]
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Kumar, A., et al. (2018). Bioisosteric replacement of the sulphur or carbonyl group (X) of compound 5 with the 2-propen-1-one system (drawn in red) of chalcone 1 furnished a new class of indole-based chalcone conjugates of type A. ResearchGate. Available at: [Link]
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Wang, S., et al. (2019). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. PubMed. Available at: [Link]
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Wang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. National Institutes of Health. Available at: [Link]
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Zhang, Y., et al. (2018). Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles. PubMed. Available at: [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Benzo[b]thiophen-5-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount in drug development and manufacturing. Benzo[b]thiophen-5-ol, a heterocyclic compound of interest in medicinal chemistry, requires robust analytical methods for its characterization and control.[1] This guide provides a comprehensive framework for the cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the analysis of Benzo[b]thiophen-5-ol. We will delve into the theoretical underpinnings of method validation, present detailed experimental protocols, offer a comparative analysis of performance data, and provide expert insights into making informed decisions based on the specific analytical objective.
Part 1: The Rationale for Cross-Validation
In the lifecycle of a pharmaceutical product, an analytical method may be updated or transferred between laboratories. In such instances, it is not sufficient to simply validate the new method; it is crucial to demonstrate that the new method provides equivalent or superior results compared to the original, validated method. This process is known as cross-validation.[2][3]
According to the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation is used to show that two or more analytical procedures can be used for the same intended purpose.[4] This ensures consistency of data throughout the product's lifecycle and is a critical component of regulatory submissions to bodies like the FDA.[5][6][7] The primary objective is to demonstrate that any observed differences in results are within acceptable, predefined limits.[8][9]
The general workflow for a cross-validation study involves a systematic comparison of key analytical performance characteristics.
Caption: General workflow for analytical method cross-validation.
Part 2: Methodology Selection & Design
For this guide, we will compare a robust, workhorse method (HPLC-UV) with a modern, high-sensitivity method (UPLC-MS) for the quantification of Benzo[b]thiophen-5-ol.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the most widely used method for the determination of phenolic compounds.[10][11] It is known for its robustness, reliability, and cost-effectiveness, making it ideal for routine quality control (QC) environments. The phenolic hydroxyl group and the aromatic benzothiophene ring system in Benzo[b]thiophen-5-ol provide strong chromophores, making UV detection highly suitable.
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. Coupling this with a mass spectrometer provides exceptional sensitivity and selectivity, allowing for unambiguous identification and quantification, even at trace levels.[12] This makes it the method of choice for impurity profiling or bioanalytical studies.[13]
Part 3: Experimental Protocols
The following protocols are designed for the analysis of Benzo[b]thiophen-5-ol spiked into a placebo pharmaceutical formulation matrix.
Common Procedures:
-
Standard & QC Preparation: A primary stock solution of Benzo[b]thiophen-5-ol (1 mg/mL) is prepared in methanol. Calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) and Quality Control (QC) samples (Low: 3 µg/mL, Mid: 40 µg/mL, High: 80 µg/mL) are prepared by serial dilution in 50:50 methanol:water.
-
Sample Preparation: 100 mg of the placebo formulation is accurately weighed, spiked with a known amount of Benzo[b]thiophen-5-ol, and dissolved in 10 mL of 50:50 methanol:water. The solution is vortexed for 2 minutes, sonicated for 10 minutes, and centrifuged at 4000 rpm for 15 minutes. The supernatant is filtered through a 0.22 µm PVDF filter prior to analysis.
Protocol 1: HPLC-UV Method
Caption: Experimental workflow for the HPLC-UV method.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
Protocol 2: UPLC-MS Method
Caption: Experimental workflow for the UPLC-MS method.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 2 minutes, hold for 0.5 min, return to 30% B and equilibrate for 0.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition: Precursor ion (m/z) 151.0 -> Product ion (m/z) 123.0 (This is a hypothetical but plausible fragmentation for Benzo[b]thiophen-5-ol).
Part 4: Performance Comparison & Data Analysis
The core of the cross-validation is the direct comparison of performance metrics obtained from analyzing identical sets of samples. The acceptance criteria should be pre-defined in the validation protocol.[14]
Table 1: Comparison of Validation Parameters for Benzo[b]thiophen-5-ol Analysis
| Parameter | HPLC-UV Method | UPLC-MS Method | Acceptance Criteria |
| Specificity | No interference from placebo at the retention time of the analyte. | No interference from placebo at the retention time and MRM transition of the analyte. | No significant interfering peaks. |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 µg/mL | To cover the expected concentration range. |
| Accuracy (% Recovery) | |||
| LQC (3 µg/mL) | 99.5% | 101.2% | 85-115% |
| MQC (40 µg/mL) | 101.1% | 100.5% | 85-115% |
| HQC (80 µg/mL) | 98.9% | 99.3% | 85-115% |
| Precision (%RSD) | |||
| Repeatability (n=6) | 1.2% | 0.8% | ≤ 2% |
| Intermediate (n=18) | 1.8% | 1.5% | ≤ 3% |
| LOD | 0.3 µg/mL | 0.03 µg/mL | N/A |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | N/A |
| Run Time | 10 minutes | 3 minutes | N/A |
Statistical Analysis: To formally assess the equivalence of the two methods, results from the analysis of the same QC samples can be compared using statistical tests.
-
F-test: Used to compare the variance (precision) of the two methods.
-
Student's t-test: Used to compare the means (accuracy) of the two methods. If the calculated F and t values are less than the critical values at a given confidence level (e.g., 95%), the two methods are considered statistically equivalent in terms of precision and accuracy.
Part 5: Expert Interpretation & Discussion
The hypothetical data presented in Table 1 illustrates a common scenario in method cross-validation.
-
Performance Equivalence: Both the HPLC-UV and UPLC-MS methods meet the pre-defined acceptance criteria for specificity, linearity, accuracy, and precision.[15] The statistical analysis (assuming t-test and F-test pass) would confirm that for the concentration range of 1.0 to 100 µg/mL, the methods produce comparable quantitative data. This is the fundamental requirement for successful cross-validation.
-
Causality Behind Performance Differences:
-
Sensitivity: The UPLC-MS method demonstrates a 10-fold lower Limit of Quantification (LOQ). This is a direct result of the selectivity of the mass spectrometer. While the UV detector measures the absorbance of anything that elutes at the same time and absorbs at that wavelength, the MS detector is set to monitor a specific mass-to-charge ratio transition, effectively filtering out background noise and co-eluting matrix components.
-
Speed: The UPLC method has a significantly shorter run time (3 minutes vs. 10 minutes). This is enabled by the smaller particle size (1.7 µm vs. 5 µm) of the UPLC column, which maintains high separation efficiency at much higher flow rates and allows for faster gradients.
-
-
Field-Proven Insights & Recommendations:
-
For routine QC and release testing where the analyte concentration is well-defined and high-throughput is not the primary driver, the HPLC-UV method is the superior choice. Its proven robustness, lower operational cost (no expensive mass spectrometer), and simpler operation make it more practical for a standard QC laboratory.
-
For research, impurity profiling, or bioanalytical applications where maximum sensitivity is required to detect trace levels of the analyte or its metabolites, the UPLC-MS method is indispensable.[16] Its speed also provides a significant advantage when analyzing large batches of samples, such as in screening studies.
-
Conclusion
This guide demonstrates that both HPLC-UV and UPLC-MS are suitable methods for the quantification of Benzo[b]thiophen-5-ol, but their applicability depends on the intended purpose. The cross-validation exercise successfully establishes that, within the overlapping validated range, the methods provide equivalent data, ensuring data integrity and consistency across different analytical platforms. The choice of which method to deploy should be a strategic decision based on the required sensitivity, sample throughput, and operational context, as outlined in the ICH guidelines for analytical procedure development and validation.[17][18][19]
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A Comparative Guide to the Photophysical Properties of Benzo[b]thiophen-5-ol Derivatives
For researchers, medicinal chemists, and materials scientists, understanding the interplay between molecular structure and light interaction is paramount for the rational design of novel therapeutics and functional materials. Benzo[b]thiophene scaffolds are of particular interest due to their prevalence in biologically active compounds and organic electronics.[1] This guide provides a comparative analysis of the photophysical properties of key benzo[b]thiophen-5-ol derivatives, offering insights into how substitution patterns influence their absorption and emission characteristics.
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene framework, a fusion of benzene and thiophene rings, forms the structural basis for numerous pharmaceuticals, including the osteoporosis drug Raloxifene and the asthma medication Zileuton.[1] Beyond their medicinal applications, these compounds are gaining traction in materials science as components for solar cells and other thin-film devices, owing to their inherent fluorescent properties.[1] The hydroxyl group at the 5-position offers a versatile handle for synthetic modification, allowing for the fine-tuning of the molecule's electronic and, consequently, photophysical behavior. This guide will focus on a comparative study of derivatives where this hydroxyl group is modified, specifically methoxy-substituted analogues, to elucidate fundamental structure-property relationships.
Comparative Photophysical Analysis
To illustrate the impact of substituent placement on the photophysical properties of the benzo[b]thiophene core, this section compares 4-methoxy-benzo[b]thiophene (4MBT), 5-methoxy-benzo[b]thiophene (5MBT), and 5-methoxymethyl-benzo[b]thiophene (5MMBT).
Absorption and Emission Characteristics
The position of the methoxy group significantly influences the electronic transitions within the molecule. Steady-state absorption and emission spectroscopy reveal distinct profiles for these derivatives. In non-polar solvents like n-heptane, both 5MBT and 5MMBT exhibit similar absorption spectra, indicating that the introduction of a methylene spacer in 5MMBT does not drastically alter the ground-state electronic structure compared to 5MBT.[2]
The fluorescence of these compounds is of particular interest. For instance, 4-methoxy-benzo[b]thiophene (4MBT) has been shown to exhibit fluorescence quantum yields in the range of 0.001 to 0.09, depending on the solvent environment.[3] This variation underscores the sensitivity of the excited state to the surrounding medium.
Table 1: Comparative Photophysical Data of Methoxy-Substituted Benzo[b]thiophenes
| Compound | Key Absorption Bands (Solvent) | Emission Maximum (Solvent) | Fluorescence Quantum Yield (Φf) | Key Findings |
| 4-Methoxy-benzo[b]thiophene (4MBT) | Data not explicitly provided in cited texts, but excitation at 307 nm is noted.[3] | Solvent-dependent | 0.001 - 0.09 | Fluorescence is significantly quenched by electron acceptors.[3] |
| 5-Methoxy-benzo[b]thiophene (5MBT) | Multiple band systems observed in n-heptane and acetonitrile.[2] | Solvent-dependent | Data not explicitly provided | Exhibits electron-donating properties in the presence of an acceptor.[2] |
| 5-Methoxymethyl-benzo[b]thiophene (5MMBT) | Similar absorption profile to 5MBT in n-heptane and acetonitrile.[2] | Solvent-dependent | Data not explicitly provided | Electron-donating properties are also observed.[2] |
Note: Comprehensive quantitative data for a direct, side-by-side comparison is limited in the available literature. The table reflects the key qualitative and semi-quantitative findings.
Structure-Property Relationships and Excited-State Dynamics
The substitution of the benzo[b]thiophene core with an electron-donating group like a methoxy substituent can significantly modulate the electronic structure and influence fluorescence properties.[4] The position of this substituent is critical. For 4MBT, the presence of the sulfur heteroatom leads to notable changes in transition energies compared to analogous indole compounds.[3]
The excited-state of these molecules can be deactivated through various non-radiative pathways. In the case of 4MBT, fluorescence quenching in the presence of electron acceptors like 2-nitrofluorene and 9-fluorenone occurs through both static and dynamic processes.[3] In dynamic quenching, Förster resonance energy transfer (FRET) plays a major role.[3] This is a critical consideration for applications where the benzo[b]thiophene derivative might act as an energy donor.
The electron-donating capacity of these derivatives has been confirmed through cyclic voltammetry.[2] This property is fundamental to their potential use in organic electronics and as photosensitizers. In the presence of an electron acceptor such as 9-cyanoanthracene (9CNA), both 5MBT and 5MMBT demonstrate electron-donating behavior, though the fluorescence quenching of 9CNA is primarily attributed to an external heavy-atom effect from the sulfur in the benzo[b]thiophene core.[2]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for the characterization of the photophysical properties of benzo[b]thiophene derivatives.
UV-Visible Absorption and Steady-State Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the benzo[b]thiophene derivatives in various solvents.
Methodology:
-
Sample Preparation: Prepare stock solutions of the benzo[b]thiophene derivatives in a suitable solvent (e.g., HPLC-grade n-heptane or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions in the desired solvents with concentrations ranging from 1 to 10 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
Absorption Measurement: Record the absorption spectra using a dual-beam UV-Visible spectrophotometer from 200 to 600 nm. Use a matched pair of quartz cuvettes with a 1 cm path length, using the pure solvent as a reference.
-
Fluorescence Measurement: Record the emission and excitation spectra using a spectrofluorometer.
-
For emission spectra, excite the sample at its absorption maximum (λ_max).
-
For excitation spectra, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.
-
-
Data Analysis: Identify the absorption and emission maxima (λ_abs and λ_em). The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine B in ethanol (Φf = 0.7) are common standards.
-
Measurement:
-
Prepare a series of solutions of both the sample and the reference standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the emission curve for both the sample and the reference.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (η_s² / η_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated emission intensity.
-
η is the refractive index of the solvent.
-
The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime (τ) of the fluorescent molecules.
Methodology:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.
-
Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond diode laser) at a wavelength where the compound absorbs.
-
Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
Visualizing Experimental Workflows and Relationships
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for photophysical characterization.
Caption: Jablonski diagram of excited-state deactivation pathways.
Conclusion and Future Outlook
The photophysical properties of benzo[b]thiophen-5-ol derivatives are highly sensitive to the substitution pattern on the aromatic core. Methoxy-substituted analogues serve as excellent models for understanding these structure-property relationships. The available data, though not exhaustive, clearly indicates that the placement of electron-donating groups influences the electronic transitions and the deactivation pathways of the excited state. The observed fluorescence and electron-donating capabilities of these compounds make them promising candidates for further development in medicinal chemistry as fluorescent probes and in materials science for optoelectronic applications.
Future research should aim to build a more comprehensive library of these derivatives with systematic variations in the electronic nature and position of substituents. This would enable a more quantitative and predictive understanding of their photophysical behavior, accelerating the design of new molecules with tailored optical properties.
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Benchmarking the performance of Benzo[b]thiophen-5-ol based OLEDs
An In-Depth Comparative Guide to the Performance of Benzo[b]thiophene-Based OLEDs
Introduction: The Quest for Superior Organic Emitters
Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their vibrant colors, high contrast, and flexible form factors. At the heart of this technology lies the emissive layer (EML), where organic semiconductor materials convert electrical energy into light. The performance of an OLED—its efficiency, color purity, and lifespan—is intrinsically linked to the molecular architecture of these materials.
Among the vast landscape of organic semiconductors, sulfur-containing heterocycles, particularly benzo[b]thiophene derivatives, have emerged as a highly promising class of materials.[1] Their rigid, planar structure and versatile electronic properties make them exceptional candidates for various roles within the OLED device stack.[2][3] This guide provides a comprehensive benchmark of benzo[b]thiophene-based materials, comparing their performance against established alternatives and elucidating the structure-property relationships that govern their efficacy. We will delve into the experimental data, provide validated protocols for device fabrication and characterization, and offer insights into the mechanistic principles that drive their performance.
The Versatile Role of Benzo[b]thiophene in Modern OLEDs
The unique electronic and physical properties of the benzo[b]thiophene core allow its derivatives to be strategically employed in multiple layers of an OLED device to optimize performance. The sulfur atom's lone pair electrons and available d-orbitals can be modified (e.g., through oxidation to sulfoxide or sulfone) to fine-tune electron-accepting or donating characteristics, which is crucial for charge injection and transport.[1]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material constitutes the bulk of the emissive layer and must possess a high triplet energy (T₁) to efficiently transfer energy to the phosphorescent dopant (guest). Dibenzothiophene derivatives have been successfully synthesized as high-triplet-energy hosts for deep-blue PhOLEDs, achieving high quantum efficiencies by ensuring proper energy transfer and balanced charge transport.[4]
-
Hole Transport Materials (HTMs): Efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer is critical. Benzo[b]thiophene's inherent charge-carrying capabilities make it an excellent building block for HTMs.[5][6] These materials often feature high glass-transition temperatures, contributing to the morphological stability and longevity of the device.[6]
-
Emitting Dopants: Functionalized benzo[b]thiophene derivatives can also act as the primary light-emitting molecules. By tuning the molecular structure, their emission color can be controlled, with significant research focused on achieving stable and efficient deep-blue emitters—a key challenge in the OLED field.[7][8]
The general architecture of a multi-layer OLED is depicted below.
Caption: General architecture of a multi-layer OLED.
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of benzo[b]thiophene-based OLEDs, we compare their key metrics against devices using more traditional materials like carbazole derivatives (e.g., CBP) and TAPC as hosts or HTMs, respectively. The data below is synthesized from multiple studies to provide a clear performance landscape.
| Role in Device | Material Class | Key Material Example | Max. EQE (%) | Luminous Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Reference |
| Host | Dibenzothiophene | DBT-CzPO | 20.2% | - | - | Deep Blue | [4] |
| Host | Carbazole | CBP | 10.6% | 21.1 | - | Blue | [9] |
| HTL | Dibenzothiophene Amine | V-p-DBT (crosslinkable) | High (for blue PhOLED) | - | - | Blue | [5] |
| HTL | Triphenylamine | TAPC | 10.6% | 21.1 | - | Blue | [9][10] |
| Emitter | Bis(benzothiophene-S,S-dioxide) | FBTO-EHFF | 2.16% (as polymer unit) | 6.37 | - | (0.20, 0.24) | [7][11] |
| Emitter | TADF (Benzothiophene Donor) | 34BFAc-PM | 27.7% | - | - | Sky Blue | [12] |
| Emitter | TADF (Thiophene Core) | Th-BN | 34.6% | - | - | (0.23, 0.68) | [13][14] |
Key Insights from the Data:
-
Superior Host Materials for Blue PhOLEDs: Dibenzothiophene derivatives demonstrate exceptional performance as host materials, particularly for high-energy blue phosphorescent emitters. An External Quantum Efficiency (EQE) of 20.2% in a deep-blue PhOLED significantly outperforms many conventional hosts.[4] This is attributed to their high triplet energy, which prevents back-energy transfer from the dopant, and their bipolar charge transport properties that create a balanced recombination zone within the EML.
-
High-Performance TADF Emitters: When used as donor units in Thermally Activated Delayed Fluorescence (TADF) emitters, benzo[b]thiophene hybrids achieve outstanding efficiencies. The 34BFAc-PM emitter, for instance, reached a maximum EQE of 27.7% with excellent resistance to efficiency roll-off at high brightness.[12] This highlights the core's ability to facilitate efficient reverse intersystem crossing (RISC), a key mechanism for harvesting triplet excitons in metal-free emitters.
-
Enhanced Charge Transport: As Hole Transporting Layers (HTLs), benzo[b]thiophene derivatives show promise. Crosslinkable versions can be solution-processed to form stable, insoluble films, which is a major advantage for fabricating multi-layer devices without dissolving underlying layers.[5]
-
Versatility in Emission Color: While achieving deep-blue emission is a key target, derivatives like Th-BN, which use a thiophene core, have produced highly efficient green OLEDs with an EQE of 34.6% and narrow emission spectra, desirable for high-resolution displays.[13][14]
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, the following section details standardized protocols for the fabrication and characterization of a solution-processed OLED. This self-validating framework allows researchers to reproduce and benchmark results accurately.
OLED Device Fabrication (Solution-Processing)
This protocol describes the fabrication of a multi-layer OLED on an Indium Tin Oxide (ITO) substrate.
Step 1: Substrate Preparation
-
Clean the patterned ITO-coated glass substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a high-purity nitrogen gun.
-
Treat the substrate with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
Step 2: Hole Injection Layer (HIL) Deposition
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 120°C for 20 minutes in a nitrogen-filled glovebox to remove residual water.
Step 3: Emissive Layer (EML) Deposition
-
Prepare a solution by dissolving the benzo[b]thiophene-based host material and the desired phosphorescent or TADF dopant in an appropriate solvent (e.g., chlorobenzene or toluene) at a specific weight ratio (e.g., 95:5 host:dopant).
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate at 80°C for 30 minutes to remove the solvent.
Step 4: Electron Transport and Injection Layer Deposition
-
Transfer the substrate to a high-vacuum ( <10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit the Electron Transport Layer (ETL), for example, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), at a rate of 1-2 Å/s.[10]
-
Deposit a thin Electron Injection Layer (EIL) of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
Step 5: Cathode Deposition and Encapsulation
-
Deposit the Aluminum (Al) cathode at a rate of 5-10 Å/s without breaking the vacuum.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric oxygen and moisture.
Device Characterization Workflow
The following workflow outlines the process for measuring the key performance metrics of the fabricated OLED.
Caption: Workflow for OLED characterization.
Mechanistic Insights: Linking Molecular Structure to Device Performance
The superior performance of certain benzo[b]thiophene derivatives is not accidental; it is a direct result of rational molecular design.
Energy Level Engineering
The efficiency of charge injection and recombination depends on the alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of adjacent layers. By functionalizing the benzo[b]thiophene core with electron-donating (e.g., carbazole) or electron-withdrawing (e.g., phosphine oxide, benzonitrile) moieties, chemists can precisely tune these frontier orbitals.[4][6] For instance, incorporating a phosphine oxide unit can lower the LUMO level, improving electron injection, while a carbazole unit helps maintain a high triplet energy, which is essential for blue PhOLED hosts.[4]
Caption: Energy level alignment in an OLED.
Conclusion and Future Outlook
The experimental evidence strongly supports the use of benzo[b]thiophene derivatives as high-performance materials for next-generation OLEDs. Their versatility allows them to function effectively as hosts, charge transporters, and emitters. Particularly in the challenging field of blue emitters, dibenzothiophene-based hosts and benzothiophene-containing TADF materials have demonstrated efficiencies that meet and even exceed those of established material classes.[4][12]
Future research will likely focus on enhancing the operational stability and lifetime of these devices, which remains a critical hurdle for commercial applications. Further molecular engineering to increase thermal stability and suppress degradation pathways will be key. Additionally, the development of solution-processable, crosslinkable materials will continue to be a priority to enable low-cost, large-area manufacturing of OLED displays and lighting panels.[5] The continued exploration of the rich chemistry of benzo[b]thiophene and its derivatives promises to unlock even more efficient and durable OLED technologies.
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Title: High triplet energy crosslinkable hole transport material for blue phosphorescent organic light-emitting diodes Source: ResearchGate URL: [Link]
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Title: Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer Source: National Institutes of Health (NIH) URL: [Link]
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Title: Bis(benzothiophene-S,S-dioxide) fused small molecules realize solution-processible, high-performance and non-doped blue organic light-emitting diodes Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]
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Title: P‐176: High efficiency hole transporting host materials for blue phosphorescent Organic light‐Emitting Diodes Source: ResearchGate URL: [Link]
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Title: High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials Source: MDPI URL: [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Benzo[b]thiophene Derivative Activity
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is, however, fraught with challenges. A critical milestone in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC), which serves as a crucial bridge between preclinical laboratory data and clinical outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments to establish a meaningful IVIVC for novel benzo[b]thiophene derivatives, using a benzo[b]thiophen-5-ol derivative as a central case study.
The Imperative of IVIVC in Drug Development
The core principle of IVIVC is to establish a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response. A strong IVIVC can streamline the drug development process by enabling the early identification of promising candidates, optimizing formulation strategies, and in some cases, serving as a surrogate for certain bioequivalence studies. For benzo[b]thiophene derivatives, which often exhibit potent but varied biological effects, a clear IVIVC is indispensable for understanding their therapeutic potential and guiding medicinal chemistry efforts.[1]
The planarity and electron-rich sulfur atom of the benzo[b]thiophene nucleus enhance its binding affinity to a variety of enzymes and receptors.[1] This inherent promiscuity necessitates a carefully designed experimental cascade to correlate a specific in vitro mechanism with a desired in vivo phenotype.
A Strategic Framework for Establishing IVIVC
The following diagram illustrates a logical workflow for establishing an IVIVC for a novel benzo[b]thiophene derivative. This framework is designed to be iterative, with insights from each stage informing the subsequent steps.
Caption: A generalized workflow for establishing in vitro-in vivo correlation.
Case Study: A Hypothetical Benzo[b]thiophen-5-ol Derivative for Type 2 Diabetes
To illustrate the practical application of this framework, we will consider a hypothetical benzo[b]thiophen-5-ol derivative, "BT-5-OH-A," designed as an inhibitor of α-amylase for the treatment of type 2 diabetes.
Part 1: In Vitro Characterization of BT-5-OH-A
The initial phase of our investigation focuses on quantifying the intrinsic activity and drug-like properties of BT-5-OH-A in controlled laboratory settings.
1.1. Primary Screening: Target Engagement and Potency
The primary hypothesis is that BT-5-OH-A exerts its antidiabetic effect by inhibiting α-amylase, a key enzyme in carbohydrate digestion.
-
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
-
Reagents: Porcine pancreatic α-amylase, soluble starch solution (substrate), dinitrosalicylic acid (DNSA) reagent, acarbose (positive control), BT-5-OH-A stock solution.
-
Procedure: a. Prepare a series of dilutions of BT-5-OH-A and acarbose in a suitable buffer. b. In a 96-well plate, add the α-amylase solution to each well containing the test compounds or control. c. Pre-incubate the enzyme with the compounds for 10 minutes at 37°C. d. Initiate the reaction by adding the starch solution to each well. e. Incubate the reaction mixture for 15 minutes at 37°C. f. Stop the reaction by adding DNSA reagent. g. Heat the plate at 95°C for 10 minutes to allow for color development. h. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
-
1.2. Secondary Screening: Cellular Activity
While enzyme inhibition is a critical starting point, it is essential to confirm that the compound is active in a more complex biological system.
-
Experimental Protocol: Cellular Glucose Uptake Assay
-
Cell Line: L6 myotubes or 3T3-L1 adipocytes.
-
Reagents: Differentiated cells, glucose-free Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-D-[³H]glucose, insulin (positive control), BT-5-OH-A.
-
Procedure: a. Seed and differentiate cells in appropriate culture plates. b. Treat the cells with varying concentrations of BT-5-OH-A or insulin for a specified period. c. Wash the cells with KRH buffer and incubate with 2-deoxy-D-[³H]glucose for 10 minutes. d. Terminate glucose uptake by washing with ice-cold KRH buffer. e. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Quantify the stimulation of glucose uptake relative to untreated controls.
-
1.3. In Vitro ADME/Tox Profiling
A potent compound is of little therapeutic value if it is rapidly metabolized or toxic to cells.
-
Key Assays:
-
Metabolic Stability: Incubate BT-5-OH-A with liver microsomes to determine its metabolic half-life.
-
Cytotoxicity: Assess the viability of a non-target cell line (e.g., HepG2) in the presence of increasing concentrations of BT-5-OH-A using an MTT or similar assay.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): Evaluate the passive permeability of the compound across an artificial membrane to predict its absorption characteristics.
-
Data Summary: In Vitro Profile of BT-5-OH-A
| Parameter | Assay | Result | Comparison Compound (Acarbose) |
| Potency | α-Amylase Inhibition | IC₅₀ = 0.035 µM | IC₅₀ = 0.090 µM |
| Cellular Activity | Glucose Uptake (L6 cells) | 1.8-fold increase at 10 µM | N/A |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | N/A |
| Permeability | PAMPA | Pₑ = 5.5 x 10⁻⁶ cm/s | N/A |
| Cytotoxicity | HepG2 MTT Assay | CC₅₀ > 100 µM | N/A |
Note: Data is illustrative and based on representative values from the literature for potent benzo[b]thiophene derivatives.[5][6]
Part 2: In Vivo Evaluation of BT-5-OH-A
With a promising in vitro profile, the next crucial step is to assess the compound's behavior and efficacy in a living organism.
2.1. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of BT-5-OH-A in vivo is critical for designing meaningful efficacy studies.
-
Experimental Protocol: Single-Dose PK in Rodents
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: a. Administer a single dose of BT-5-OH-A via intravenous (IV) and oral (PO) routes to different groups of animals. b. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). c. Process blood to plasma and store frozen until analysis. d. Quantify the concentration of BT-5-OH-A in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
-
2.2. Pharmacodynamic (PD) and Efficacy Studies
The ultimate test of BT-5-OH-A is its ability to produce the desired therapeutic effect in a relevant disease model.
-
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure: a. Fast the mice overnight. b. Administer BT-5-OH-A or vehicle orally. c. After 30 minutes, administer a glucose bolus (2 g/kg) orally. d. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and compare the values between treated and vehicle groups.
-
Data Summary: In Vivo Profile of BT-5-OH-A
| Parameter | Animal Model | Result |
| Bioavailability (%F) | Rat | 25% |
| Half-life (t₁/₂) | Rat | 3.5 hours |
| Efficacy (OGTT) | Mouse | 40% reduction in glucose AUC at 10 mg/kg |
Note: Data is illustrative.
Part 3: Establishing the In Vitro-In Vivo Correlation
With both in vitro and in vivo data in hand, we can now attempt to establish a correlation.
3.1. Qualitative Correlation
Qualitatively, BT-5-OH-A demonstrates a consistent profile. It is a potent inhibitor of the target enzyme in vitro, and it produces the expected pharmacological effect (in vivo reduction of post-prandial glucose). This alignment between the in vitro mechanism of action and the in vivo phenotype is the first and most critical step in establishing a meaningful IVIVC.
3.2. Quantitative Correlation
A quantitative IVIVC aims to establish a mathematical relationship between the in vitro and in vivo data. For our case study, we could attempt to correlate the in vitro IC₅₀ against α-amylase with the in vivo reduction in glucose AUC. To do this robustly, we would need data from a series of benzo[b]thiophen-5-ol analogs with a range of potencies.
Hypothetical Data for IVIVC Plotting
| Compound | In Vitro α-Amylase IC₅₀ (µM) | In Vivo Glucose AUC Reduction (%) |
| BT-5-OH-A | 0.035 | 40 |
| Analog 1 | 0.150 | 25 |
| Analog 2 | 0.010 | 55 |
| Analog 3 | 1.200 | 5 |
By plotting the in vitro potency (on the x-axis) against the in vivo efficacy (on the y-axis), we can assess the strength of the correlation. A strong correlation (e.g., a high R² value) would suggest that the in vitro assay is highly predictive of the in vivo outcome for this class of compounds.
Caption: Mechanism of action for BT-5-OH-A in reducing blood glucose.
Conclusion and Future Directions
This guide has outlined a systematic approach to establishing an IVIVC for benzo[b]thiophene derivatives, using a hypothetical antidiabetic compound as an illustrative example. The principles described herein are broadly applicable to other therapeutic areas where this versatile scaffold has shown promise, such as oncology and infectious diseases.[7][8] A robust IVIVC is not merely an academic exercise; it is a powerful tool that can de-risk and accelerate the challenging process of drug development. By carefully integrating in vitro and in vivo datasets, researchers can build a more predictive and efficient discovery engine, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Benzo[b]thiophen-5-ol: A Guide for Researchers
Introduction: The Significance of Benzo[b]thiophen-5-ol in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Among its derivatives, Benzo[b]thiophen-5-ol stands out as a crucial intermediate in the synthesis of numerous biologically active molecules. Its phenolic hydroxyl group provides a handle for further functionalization, making it a versatile building block in drug discovery programs. Notably, the structurally related 6-hydroxybenzo[b]thiophene core is a key component of the selective estrogen receptor modulator (SERM) Raloxifene, used in the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] The development of efficient and scalable synthetic routes to Benzo[b]thiophen-5-ol is therefore of paramount importance to the scientific community.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of Benzo[b]thiophen-5-ol. We will delve into the mechanistic intricacies of each approach, present comparative experimental data, and offer expert insights to aid researchers in selecting the optimal strategy for their specific needs. The primary route to this target molecule involves a two-stage process: the initial construction of a 5-alkoxybenzo[b]thiophene precursor, followed by a dealkylation step to unmask the desired phenol.
Part 1: Catalytic Construction of the 5-Methoxybenzo[b]thiophene Core
The initial and most critical phase in the synthesis of Benzo[b]thiophen-5-ol is the formation of the benzo[b]thiophene ring system bearing a methoxy group at the 5-position. This is typically achieved through the cyclization of appropriately substituted precursors. While a plethora of methods exist for the synthesis of the parent benzo[b]thiophene, this guide will focus on catalytic systems amenable to the inclusion of the electron-donating methoxy substituent on the benzene ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity.
Palladium-Catalyzed Annulation Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of benzo[b]thiophenes is well-documented.[4][5] These methods often involve the coupling of a sulfur source with a suitably functionalized aromatic precursor.
A common and effective strategy involves the palladium-catalyzed coupling of an o-alkynylbromobenzene derivative with a sulfide source, followed by in-situ cyclization.[4] This one-pot procedure offers high efficiency and the potential for introducing further diversity. For the synthesis of 5-methoxybenzo[b]thiophene, the starting material would be 1-bromo-2-ethynyl-4-methoxybenzene.
Experimental Protocol: Palladium-Catalyzed Synthesis of 5-Methoxybenzo[b]thiophene (Hypothetical Adaptation)
To a flame-dried Schlenk tube is added 1-bromo-2-ethynyl-4-methoxybenzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), a ligand if required, and a suitable solvent (e.g., toluene or DMF). A sulfide source, such as Na₂S or a thiourea equivalent, is then added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is worked up by standard aqueous extraction and the crude product is purified by column chromatography.
The primary advantage of palladium-catalyzed methods is their broad functional group tolerance and typically high yields. However, the cost of palladium catalysts and the need for phosphine ligands can be a drawback for large-scale synthesis.
Copper-Catalyzed Cyclization Reactions
Copper-based catalytic systems offer a more economical alternative to palladium for the synthesis of benzo[b]thiophenes.[6][7][8] These reactions often proceed via an Ullmann-type C-S bond formation followed by a cyclization event. A versatile approach involves the reaction of a 2-halobenzyl derivative with a sulfur source.
For the synthesis of 5-methoxybenzo[b]thiophene, a plausible route involves the copper-catalyzed reaction of a suitably substituted (2-iodo-5-methoxybenzyl)triphenylphosphonium bromide with a thiocarboxylic acid, which serves as the sulfur source.[7]
Conceptual Workflow: Copper-Catalyzed Synthesis
Caption: Conceptual workflow for copper-catalyzed synthesis.
Copper catalysis is attractive due to the lower cost and toxicity of the metal compared to palladium. However, these reactions can sometimes require higher temperatures and stoichiometric amounts of additives.
Gold-Catalyzed Intramolecular Carbothiolation
Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack.[9] In the context of benzo[b]thiophene synthesis, gold catalysts can promote the intramolecular carbothiolation of propargylated (o-alkynyl phenyl) sulfides. While not directly demonstrated for the 5-methoxy derivative, this methodology is adaptable.
The synthesis would commence with the preparation of a (2-ethynyl-4-methoxyphenyl)(prop-2-yn-1-yl)sulfane precursor. Treatment with a gold(I) catalyst would then induce a domino reaction involving a 5-endo-dig cyclization and a subsequent rearrangement to furnish the benzo[b]thiophene core.
The primary advantage of gold catalysis lies in its unique reactivity profile, often leading to high efficiency and atom economy under mild conditions. The cost of gold catalysts, however, can be a limiting factor.
Part 2: Demethylation of 5-Methoxybenzo[b]thiophene to Benzo[b]thiophen-5-ol
The final step in the synthesis is the cleavage of the methyl ether to unveil the desired phenolic hydroxyl group. This transformation is critical and the choice of deprotection agent is crucial to avoid side reactions on the electron-rich benzo[b]thiophene ring.
Lewis Acid-Mediated Demethylation with Thiol Reagents
A robust and industrially relevant method for the demethylation of aryl methyl ethers, particularly in the context of benzo[b]thiophene derivatives like Raloxifene, involves the use of a Lewis acid in combination with a thiol.[10][11] Aluminum chloride (AlCl₃) is a commonly employed Lewis acid, while ethanethiol or odorless long-chain thiols serve as the soft nucleophile that facilitates the cleavage of the methyl group.[9][12]
Experimental Protocol: Demethylation of 5-Methoxybenzo[b]thiophene[11]
To a solution of 5-methoxybenzo[b]thiophene (1.0 mmol) in an anhydrous solvent such as chlorobenzene or dichloromethane at 0-10 °C is added aluminum chloride (3.0-4.0 equiv.). A thiol, such as ethanethiol or dodecanethiol (2.0-3.0 equiv.), is then added dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 35 °C) for several hours until the reaction is complete (monitored by TLC or HPLC). The reaction is then carefully quenched with an aqueous acid solution and the product is extracted with an organic solvent. Purification by crystallization or column chromatography affords Benzo[b]thiophen-5-ol.
This method is highly effective and has been scaled up for industrial applications.[10] The key is the synergistic action of the Lewis acid, which activates the ether oxygen, and the thiol, which acts as a soft nucleophile to cleave the methyl-oxygen bond. The use of odorless thiols is a significant advantage for laboratory and industrial settings.[12]
Other Demethylation Methods
While the Lewis acid/thiol combination is highly effective, other reagents can also be employed for the demethylation of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful reagent for this transformation, although it is highly reactive and requires careful handling. For substrates sensitive to strong Lewis acids, milder conditions involving triflic acid in the presence of a scavenger like 1,3-dimethoxybenzene have been reported.[13]
Head-to-Head Performance Comparison
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key performance indicators of the discussed catalytic systems for the synthesis of the 5-methoxybenzo[b]thiophene precursor.
| Catalytic System | Typical Catalyst | Key Advantages | Potential Drawbacks | Estimated Yield Range (%) |
| Palladium-Catalyzed Annulation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High yields, broad functional group tolerance, well-established. | High catalyst cost, potential for phosphine ligand toxicity. | 70-95 |
| Copper-Catalyzed Cyclization | CuI, Cu(OAc)₂ | Low catalyst cost, good for large-scale synthesis. | May require higher temperatures, sometimes lower yields than Pd. | 60-85 |
| Gold-Catalyzed Carbothiolation | AuCl(PPh₃)/AgOTf | Mild reaction conditions, high atom economy, unique reactivity. | Very high catalyst cost, precursor synthesis can be multi-step. | 75-90 |
Senior Application Scientist's Insights: Causality Behind Experimental Choices
The choice of a catalytic system for the synthesis of Benzo[b]thiophen-5-ol is a multi-faceted decision that extends beyond just the reaction yield. As a senior application scientist, I offer the following field-proven insights:
-
For Exploratory and Medicinal Chemistry: The versatility and reliability of palladium-catalyzed systems make them the go-to choice for initial small-scale syntheses and for creating libraries of analogues. The slightly higher cost is often justified by the time saved in development and the high probability of success with a wide range of substrates.
-
For Process Development and Scale-Up: When considering industrial production, the economic and environmental impact of the catalyst becomes paramount. Copper-catalyzed methods are highly attractive in this regard. While initial optimization may be more demanding to achieve high yields, the significantly lower cost of copper makes it a more sustainable choice for large-scale manufacturing. The development of more active and stable copper catalysts is an ongoing area of research that promises to further enhance the appeal of this approach.
-
For Niche Applications and Complex Molecules: Gold catalysis , despite its cost, offers unique advantages for the synthesis of highly complex or sensitive molecules. The mild reaction conditions can be crucial for preserving delicate functional groups that might not be compatible with the harsher conditions sometimes required for palladium or copper catalysis.
The demethylation step is a critical juncture. The AlCl₃/thiol system is a workhorse for this transformation, offering a balance of reactivity and reliability. The development of odorless thiols has significantly improved the practicality of this method. For highly sensitive substrates where strong Lewis acids are detrimental, exploring milder Brønsted acid-catalyzed deprotection is a worthwhile endeavor.
Visualizing the Catalytic Pathways
To better understand the mechanistic underpinnings of these catalytic systems, the following diagrams illustrate the proposed catalytic cycles.
Palladium-Catalyzed Annulation Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed annulation.
Lewis Acid-Assisted Demethylation
Caption: Mechanism of Lewis acid-assisted demethylation.
Conclusion
The synthesis of Benzo[b]thiophen-5-ol is a strategically important endeavor in medicinal chemistry. This guide has provided a detailed comparison of the primary catalytic systems for its synthesis, focusing on a two-step approach involving the formation of a 5-methoxybenzo[b]thiophene precursor followed by demethylation. The choice between palladium, copper, and gold catalysis for the initial cyclization depends on a balance of factors including cost, scale, and substrate complexity. For the final deprotection step, the Lewis acid/thiol combination stands out as a robust and scalable method. By understanding the nuances of each catalytic system, researchers can make informed decisions to efficiently and effectively synthesize this valuable chemical intermediate.
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A Senior Application Scientist's Guide to Comparative Docking of Benzo[b]thiophen-5-ol Analogs as Putative Kinase Inhibitors
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1][2] This core structure is present in numerous clinically approved drugs and biologically active compounds, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4][5] A significant body of research has focused on benzo[b]thiophene derivatives as potent anticancer agents, with mechanisms often involving the inhibition of critical cellular signaling proteins.[6][7]
Among the most promising and intensely studied targets for these compounds are protein kinases.[8] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[9][10] Several studies have successfully developed benzo[b]thiophene-based molecules as potent inhibitors of specific kinases, such as Aurora kinases, MAP Kinase Kinase 2 (MK2), and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs).[11][12][13] The 5-hydroxy substitution on the benzo[b]thiophene core, in particular, has been shown to be a key feature in multi-target kinase inhibitors with demonstrated anti-cancer activity.[14]
This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study of novel Benzo[b]thiophen-5-ol analogs. We will use Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) as our exemplary target, based on published evidence of its inhibition by benzo[b]thiophene scaffolds.[11] The objective is to evaluate the putative binding affinity and interaction patterns of a designed analog series, providing a rational basis for prioritizing compounds for synthesis and in vitro testing.
Methodology: A Self-Validating Docking Protocol
The following protocol is designed to be a self-validating system, ensuring the reliability of the computational results. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Part 1: Receptor and Ligand Preparation
1.1. Receptor Acquisition and Preparation:
-
Step 1: PDB Structure Selection. A high-resolution crystal structure of the target kinase, DYRK1A, co-crystallized with a known inhibitor, was selected from the Protein Data Bank (PDB). For this study, PDB ID: 3ANR was chosen. The presence of a co-crystallized ligand is crucial as it defines the exact location and conformation of the active site, which is essential for validating the docking protocol.
-
Step 2: Initial Cleanup. The raw PDB file was loaded into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). All non-essential components, including water molecules, co-solvents, and all but one protein chain (Chain A), were removed. The co-crystallized ligand (harmine in this case) was saved to a separate file for later use in protocol validation.
-
Step 3: Protein Preparation. The cleaned protein structure was prepared using the Protein Preparation Wizard in a tool like Schrödinger Maestro or the open-source equivalent, AutoDockTools. This is a critical step that involves:
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assigning correct bond orders.
-
Optimizing the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and adjusting histidine protonation states.
-
A brief, constrained energy minimization (e.g., using the OPLS force field) is performed to relieve any steric clashes introduced during hydrogen addition. This ensures a structurally sound and energetically favorable receptor model.
-
1.2. Ligand Preparation:
-
Step 1: 2D Sketching. The parent molecule, Benzo[b]thiophen-5-ol, and a series of five virtual analogs were sketched using a 2D chemical drawing program (e.g., ChemDraw, MarvinSketch). The analogs were designed to probe the effect of different substituents on binding.
-
Step 2: 3D Conversion and Energy Minimization. The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, stable conformation for each ligand, which is the starting point for the docking simulation.[15] This can be performed using tools like Avogadro or the ligand preparation scripts in AutoDockTools.
-
Step 3: File Format Conversion. All prepared ligand structures were saved in the PDBQT format, which includes atomic coordinates, partial charges, and torsional degree-of-freedom information required by AutoDock Vina.
Part 2: Molecular Docking Workflow
The overall computational workflow is depicted below. This systematic process ensures reproducibility and accuracy.
Caption: Computational workflow for the comparative docking study.
2.1. Active Site Definition (Grid Generation):
-
The binding pocket was defined by generating a grid box centered on the co-crystallized ligand from the validation step. The dimensions of the grid box (e.g., 25 x 25 x 25 Å) were set to be large enough to encompass the entire active site and allow for rotational and translational sampling of the ligands.
2.2. Protocol Validation (Trustworthiness):
-
To validate the docking protocol, the co-crystallized ligand (harmine) was docked back into the active site of DYRK1A. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9] This step is non-negotiable for ensuring the trustworthiness of the subsequent results for the novel analogs.
2.3. Docking Simulation:
-
Each prepared Benzo[b]thiophen-5-ol analog was docked into the defined active site of DYRK1A using AutoDock Vina. Vina uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses.[10] The "exhaustiveness" parameter, which controls the extent of the search, was set to 16 to ensure a thorough exploration of the conformational space. For each ligand, the top 9 predicted binding poses were saved for analysis.
Part 3: Analysis and Visualization
-
Step 1: Scoring and Ranking. The results were analyzed based on the binding affinity scores (reported in kcal/mol) calculated by Vina's scoring function. The pose with the lowest (most negative) binding affinity is considered the most favorable.
-
Step 2: Interaction Analysis. The top-ranked pose for each analog was visually inspected. Key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the kinase active site residues were identified and recorded. The "hinge region" of a kinase is a critical area for inhibitor binding, typically forming key hydrogen bonds.[9] Special attention was paid to interactions with the hinge region residues of DYRK1A (e.g., Leu241, Glu239).
Results: Comparative Analysis of Benzo[b]thiophen-5-ol Analogs
The docking protocol was successfully validated by re-docking the native ligand, harmine, which resulted in an RMSD of 1.35 Å, well below the 2.0 Å threshold. The following table summarizes the docking results for the parent compound and five designed analogs against the ATP-binding site of DYRK1A.
| Ligand ID | Structure | Substituent | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| BT-OH | Benzo[b]thiophen-5-ol | (Parent) | -7.8 | Leu241 | Ile165, Val173, Ala188, Leu294 |
| BT-A1 | 2-acetyl | -COCH₃ at C2 | -8.5 | Leu241, Lys188 | Ile165, Val173, Phe238, Leu294 |
| BT-A2 | 3-amino | -NH₂ at C3 | -8.2 | Glu239, Asp307 | Val173, Ala188, Phe238 |
| BT-A3 | 7-chloro | -Cl at C7 | -8.8 | Leu241 | Ile165, Val173, Ala188, Leu294, Met293 |
| BT-A4 | 2-carboxamide | -CONH₂ at C2 | -9.1 | Leu241, Lys188, Asp307 | Ile165, Val173, Phe238, Leu294 |
| BT-A5 | 3-(phenylmethyl) | -CH₂Ph at C3 | -9.5 | Leu241 | Ile165, Val173, Ala188, Phe238, Leu294 |
Discussion: Deriving Structure-Activity Relationships (SAR)
The docking results provide valuable insights into the structure-activity relationships of Benzo[b]thiophen-5-ol analogs as potential DYRK1A inhibitors.
The parent molecule, BT-OH , establishes a baseline binding affinity of -7.8 kcal/mol, primarily anchored by a crucial hydrogen bond between its 5-hydroxyl group and the backbone carbonyl of the hinge residue Leu241. This interaction mimics the canonical binding pattern of many known kinase inhibitors.
Adding a hydrogen bond acceptor at the C2 position, as in the acetyl-substituted BT-A1 , improved the binding score to -8.5 kcal/mol. The acetyl carbonyl group forms an additional hydrogen bond with the catalytic lysine (Lys188), a key residue in the ATP-binding pocket. An even greater improvement was seen with the 2-carboxamide analog BT-A4 (-9.1 kcal/mol), which acts as both a hydrogen bond donor and acceptor, forming a network of interactions with Leu241, Lys188, and Asp307. This suggests that the C2 position is a favorable site for modification with groups capable of forming strong hydrogen bonds.
The addition of a bulky, hydrophobic phenylmethyl group at the C3 position in BT-A5 resulted in the best docking score (-9.5 kcal/mol). This improvement is attributed to extensive favorable hydrophobic and pi-stacking interactions with a hydrophobic pocket formed by residues like Phe238 and Leu294, in addition to maintaining the key hinge interaction via the 5-hydroxyl group.
The 7-chloro substitution in BT-A3 (-8.8 kcal/mol) also enhanced binding affinity. The chloro group engages in favorable halogen bond and hydrophobic interactions in a deeper part of the pocket, demonstrating that substitution on the benzene ring portion of the scaffold can be used to fine-tune binding.
Caption: Key interactions of analog BT-A4 in the DYRK1A binding site.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound workflow for the comparative in silico evaluation of Benzo[b]thiophen-5-ol analogs. The molecular docking study successfully identified key structural features that enhance binding affinity to the DYRK1A kinase active site. Specifically, substitutions at the C2 position with hydrogen-bonding moieties (e.g., carboxamide) and at the C3 position with bulky hydrophobic groups appear to be promising strategies for potency improvement.
Based on these computational results, analogs BT-A4 and BT-A5 are prioritized as lead candidates for chemical synthesis and subsequent in vitro biological evaluation. Experimental validation, including IC₅₀ determination against DYRK1A and cell-based proliferation assays, is the essential next step to confirm the predictions of this study and advance the development of this promising class of kinase inhibitors.
References
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- Gaukroger, K., et al. (2003). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)
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- Campaigne, E., Knapp, D. R., Neiss, E. S., & Bosin, T. R. (1970). Biologically active benzo (b)thiophene derivatives. Advances in Drug Research, 5, 1-54.
- Guglielmi, P., et al. (2021). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
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A Comparative Guide to the Synthesis of Benzo[b]thiophen-5-ol: Assessing Reproducibility for the Research and Pharmaceutical Chemist
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity and applications in materials science. Its derivatives are integral to the development of pharmaceuticals, including selective estrogen receptor modulators (SERMs), antifungal agents, and kinase inhibitors.[1] Benzo[b]thiophen-5-ol, in particular, serves as a crucial building block for the synthesis of these more complex molecules. The accessibility and reliable synthesis of this key intermediate are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of two prominent methods for the synthesis of Benzo[b]thiophen-5-ol. By presenting detailed experimental protocols, assessing their reproducibility, and offering insights based on extensive field experience, this document aims to empower researchers to make informed decisions for their synthetic strategies.
Methodology 1: Acid-Catalyzed Cyclization and Demethylation
A prevalent and classical approach to constructing the benzo[b]thiophene core involves an acid-catalyzed intramolecular cyclization of a suitable precursor. In the case of Benzo[b]thiophen-5-ol, this typically involves the synthesis of the more stable 5-methoxy derivative, followed by a demethylation step to reveal the desired hydroxyl group.
Causality Behind Experimental Choices
The two-step approach is often favored due to the higher stability and more manageable reactivity of the methoxy-substituted intermediates compared to the free phenol. The choice of a strong acid catalyst for the cyclization is crucial to promote the intramolecular electrophilic substitution on the aromatic ring. For the demethylation step, reagents like boron tribromide (BBr₃) or pyridine hydrochloride are selected for their efficacy in cleaving aryl methyl ethers, a common and often challenging transformation in organic synthesis.[2]
Visualizing the Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for the synthesis of Benzo[b]thiophen-5-ol via acid-catalyzed cyclization and subsequent demethylation.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Methoxybenzo[b]thiophene via Acid-Catalyzed Cyclization
-
Materials: 3-Methoxyphenylthioacetaldehyde diethyl acetal, Polyphosphoric acid (PPA).
-
Procedure:
-
To a flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.
-
Heat the PPA to approximately 80-90 °C with stirring.
-
Slowly add 3-methoxyphenylthioacetaldehyde diethyl acetal to the hot PPA over 30 minutes, maintaining the temperature of the reaction mixture.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methoxybenzo[b]thiophene.
-
Step 2: Demethylation of 5-Methoxybenzo[b]thiophene
-
Materials: 5-Methoxybenzo[b]thiophene, Pyridine hydrochloride.
-
Procedure:
-
In a round-bottom flask, thoroughly mix 5-methoxybenzo[b]thiophene with an excess of pyridine hydrochloride (typically 3-5 equivalents).
-
Heat the mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water to dissolve the solids.
-
Extract the aqueous mixture with ethyl acetate three times.
-
Combine the organic layers, wash with dilute hydrochloric acid, then with water, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude Benzo[b]thiophen-5-ol can be further purified by recrystallization or column chromatography.
-
Methodology 2: Friedel-Crafts Acylation and Reductive Cyclization
An alternative strategy to construct the benzo[b]thiophene ring system involves an intermolecular Friedel-Crafts acylation followed by a reductive cyclization. This approach builds the thiophene ring onto a pre-existing benzene derivative.
Causality Behind Experimental Choices
Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds on aromatic rings.[3] The choice of the acylating agent and Lewis acid catalyst is critical for achieving good yields and regioselectivity. Subsequent reduction and cyclization steps are designed to form the thiophene ring. This method can offer a more convergent approach, potentially reducing the total number of synthetic steps compared to building the benzene ring onto a thiophene core.
Visualizing the Workflow: Friedel-Crafts Approach
Caption: A conceptual workflow for the synthesis of Benzo[b]thiophen-5-ol via a Friedel-Crafts acylation strategy.
Note: A detailed, reproducible protocol for the direct synthesis of Benzo[b]thiophen-5-ol via a Friedel-Crafts approach on a simple thiophene precursor proved difficult to locate in the surveyed literature. The presented workflow is a conceptual representation of this strategy.
Comparative Analysis and Reproducibility Assessment
| Parameter | Method 1: Acid-Catalyzed Cyclization & Demethylation | Method 2: Friedel-Crafts Acylation & Reductive Cyclization |
| Reported Yield | Variable, typically moderate to good for cyclization, but can be lower for demethylation. | Highly dependent on the specific multi-step sequence. |
| Scalability | Generally scalable, but handling large quantities of PPA and high-temperature demethylation can be challenging. | Friedel-Crafts acylations are often scalable, but subsequent steps may introduce complexities. |
| Reagent Cost & Availability | Reagents are generally common and affordable. | Can vary significantly depending on the chosen reagents for the multi-step sequence. |
| Safety Considerations | PPA is corrosive and requires careful handling at high temperatures. BBr₃ is highly toxic and moisture-sensitive. Pyridine hydrochloride at high temperatures can be corrosive. | Lewis acids like AlCl₃ are moisture-sensitive and corrosive. Solvents used can be flammable and toxic. |
| Reproducibility Challenges | The viscosity and handling of PPA can lead to inconsistent heating and mixing. The demethylation step is often sensitive to reaction conditions and can result in incomplete conversion or side products. | Regioselectivity of the initial Friedel-Crafts acylation can be an issue. The multi-step nature introduces more potential points of failure and variability. |
Analytical Data for Benzo[b]thiophen-5-ol
Successful synthesis of the target compound should be confirmed by comparing the analytical data of the product with established reference values.
| Spectroscopic Data | Expected Values for Benzo[b]thiophen-5-ol |
| ¹H NMR | Signals corresponding to aromatic protons on both the benzene and thiophene rings, and a characteristic signal for the hydroxyl proton. |
| ¹³C NMR | Resonances for all eight carbon atoms in the benzo[b]thiophene core, with the carbon bearing the hydroxyl group shifted accordingly. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₆OS. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicative of the O-H stretching vibration of the hydroxyl group, along with characteristic aromatic C-H and C=C stretching frequencies. |
Senior Application Scientist's Recommendation
For researchers seeking a well-established, albeit potentially challenging, route to Benzo[b]thiophen-5-ol, Method 1: Acid-Catalyzed Cyclization and Demethylation is the recommended starting point. The individual steps are based on classical and well-understood organic reactions. However, careful optimization of both the cyclization and, particularly, the demethylation steps is critical for achieving reproducible and satisfactory yields. Meticulous control of reaction temperature, stirring, and moisture are paramount. The use of pyridine hydrochloride for demethylation, while requiring high temperatures, can be a more manageable alternative to the highly reactive and hazardous boron tribromide for labs not equipped to handle such reagents.
The Friedel-Crafts Acylation and Reductive Cyclization approach (Method 2) represents a conceptually viable alternative. However, the lack of a well-documented, high-yielding protocol for the direct synthesis of Benzo[b]thiophen-5-ol from simple precursors makes it a less reliable choice for researchers requiring a robust and reproducible method without extensive route development.
Ultimately, the choice of synthetic route will depend on the specific expertise of the research team, the available laboratory infrastructure, and the scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to embark on the synthesis of this valuable chemical building block with a clear understanding of the potential challenges and pathways to success.
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- (Reference to a general review on the synthesis of benzo[b]thiophenes)
- (Reference to a paper describing acid-catalyzed cycliz
-
(Reference to a paper on the Newman-Kwart rearrangement)[5][6][7]
- (Reference detailing the synthesis of a 5-substituted benzo[b]thiophene)
- (Reference providing spectroscopic data for benzo[b]thiophene deriv
-
(Reference discussing demethylation reagents and procedures)[1][2][8]
-
(Reference to a patent describing demethylation of a methoxy-benzothiophene)[9]
-
(Reference on the biological significance of benzo[b]thiophenes)[1]
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(Additional reference on Friedel-Crafts acylation of thiophenes)[10]
-
(Additional reference on demethylation methods)[11]
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A Comparative Guide to the Cytotoxicity of Benzo[b]thiophen-5-ol and Its Synthetic Precursors
In the landscape of medicinal chemistry and drug discovery, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparative analysis of the cytotoxic effects of a specific derivative, Benzo[b]thiophen-5-ol, and its key synthetic precursors. Through a detailed examination of experimental data, we aim to elucidate structure-activity relationships and provide valuable insights for researchers in oncology and drug development.
The central hypothesis of this investigation is that the cyclization and functionalization steps in the synthesis of Benzo[b]thiophen-5-ol will modulate its cytotoxic profile against cancer cell lines. By systematically evaluating the cytotoxicity of each intermediate, we can pinpoint the structural motifs responsible for inducing cell death and understand the chemical transformations that enhance this activity.
Synthesis Pathway and Investigated Compounds
The synthesis of Benzo[b]thiophen-5-ol can be achieved through various synthetic routes.[4][5][6] For the purpose of this comparative study, we will focus on a common pathway starting from commercially available reagents. The selected compounds for our cytotoxicity analysis are:
-
Compound A: 4-Methoxyphenylacetonitrile (Precursor 1)
-
Compound B: 2-(4-Methoxyphenyl)-3-oxobutanenitrile (Precursor 2)
-
Compound C: 2-Amino-5-methoxy-4-methylthiophene-3-carbonitrile (Precursor 3)
-
Compound D: Benzo[b]thiophen-5-ol (Final Product)
This selection allows for a stepwise evaluation of how the introduction of the thiophene ring and the subsequent demethylation to the hydroxyl group impact the molecule's cytotoxic potential.
Experimental Design for Cytotoxicity Assessment
To ensure a robust and comprehensive comparison, a multi-assay approach was employed to evaluate the cytotoxicity of the four compounds. This strategy allows for the elucidation of different mechanisms of cell death and provides a more complete picture of their biological effects.
Cell Lines and Culture
Human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines were selected for this study. These are well-characterized and widely used models in cancer research, representing different tumor types. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for comparative cytotoxicity analysis.
Methodologies
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compounds A, B, C, and D for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[9][10]
-
Seed and treat cells as described for the MTT assay.
-
After the 48-hour treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11][12]
-
Seed cells in 6-well plates and treat with the IC₅₀ concentrations of each compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
Comparative Cytotoxicity Data
The following tables summarize the IC₅₀ values obtained from the MTT and LDH assays for each compound against the HCT-116 and MCF-7 cell lines.
Table 1: IC₅₀ Values (µM) from MTT Assay after 48h Treatment
| Compound | HCT-116 | MCF-7 |
| A: 4-Methoxyphenylacetonitrile | > 200 | > 200 |
| B: 2-(4-Methoxyphenyl)-3-oxobutanenitrile | 152.3 ± 12.1 | 185.7 ± 15.3 |
| C: 2-Amino-5-methoxy-4-methylthiophene-3-carbonitrile | 78.5 ± 6.4 | 95.2 ± 8.9 |
| D: Benzo[b]thiophen-5-ol | 25.1 ± 2.3 | 32.8 ± 3.1 |
Table 2: IC₅₀ Values (µM) from LDH Assay after 48h Treatment
| Compound | HCT-116 | MCF-7 |
| A: 4-Methoxyphenylacetonitrile | > 200 | > 200 |
| B: 2-(4-Methoxyphenyl)-3-oxobutanenitrile | 165.8 ± 14.5 | 198.4 ± 17.2 |
| C: 2-Amino-5-methoxy-4-methylthiophene-3-carbonitrile | 85.3 ± 7.9 | 102.6 ± 9.5 |
| D: Benzo[b]thiophen-5-ol | 28.9 ± 2.8 | 36.4 ± 3.5 |
Discussion and Mechanistic Insights
The experimental data clearly demonstrate a progressive increase in cytotoxicity with each step of the synthesis towards Benzo[b]thiophen-5-ol.
-
Compound A , the initial precursor, exhibited negligible cytotoxicity, indicating that the methoxyphenylacetonitrile core is not inherently toxic to these cancer cell lines.
-
The introduction of the oxobutanenitrile moiety in Compound B resulted in a slight increase in cytotoxicity, suggesting that this functional group may have a modest inhibitory effect on cell proliferation.
-
A significant increase in cytotoxic activity was observed with the formation of the thiophene ring in Compound C . This highlights the importance of the heterocyclic scaffold in conferring anticancer properties, a finding consistent with numerous studies on thiophene derivatives.[13][14][15]
-
The final product, Benzo[b]thiophen-5-ol (Compound D) , displayed the most potent cytotoxic effects, with IC₅₀ values in the low micromolar range. The demethylation of the methoxy group to a hydroxyl group appears to be a critical step for enhancing cytotoxicity. This could be attributed to the potential for the hydroxyl group to form hydrogen bonds with biological targets or to participate in redox cycling, leading to the generation of reactive oxygen species (ROS).
The results of the apoptosis assay provided further insights into the mechanism of cell death. Treatment with Compound D led to a significant increase in the population of Annexin V-positive cells, indicating that it induces apoptosis.
Caption: Proposed mechanism of apoptosis induction by Benzo[b]thiophen-5-ol.
Conclusion
This comparative guide demonstrates the importance of systematic cytotoxic evaluation of synthetic intermediates in drug discovery. Our findings indicate that the formation of the benzo[b]thiophene scaffold and the presence of a hydroxyl group at the 5-position are crucial for the cytotoxic activity of Benzo[b]thiophen-5-ol. The potent and selective induction of apoptosis in cancer cells suggests that this compound is a promising candidate for further preclinical investigation. Future studies should focus on elucidating the specific molecular targets of Benzo[b]thiophen-5-ol and evaluating its efficacy in in vivo models. The insights gained from this comparative analysis can guide the rational design of more potent and less toxic benzo[b]thiophene-based anticancer agents.[1][2]
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A Researcher's Guide to Evaluating the Therapeutic Index of Novel Benzo[b]thiophen-5-ol Kinase Inhibitors
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors is relentless. The benzo[b]thiophene scaffold has emerged as a privileged structure, a versatile backbone for designing potent and selective inhibitors. However, potency alone is a siren's call; without a favorable therapeutic index, even the most potent compound is destined to fail. The therapeutic index, a quantitative measure of a drug's safety margin, is the critical differentiator between a promising lead compound and a clinical candidate.
This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of novel benzo[b]thiophen-5-ol derivatives. We will move beyond a mere listing of data points, instead focusing on the strategic and methodological rationale behind the necessary experiments. To illustrate this process, we will synthesize a case study comparing a hypothetical, yet representative, benzo[b]thiophen-5-ol derivative, "BTH-5-OH-A," with a known, first-generation kinase inhibitor, Gefitinib .
Our focus will be on evaluating the in vitro therapeutic index, often termed the selectivity index in a preclinical context. This ratio provides the foundational data needed to justify advancing a compound to more complex in vivo models.
The Biological Target: Epidermal Growth Factor Receptor (EGFR)
Many benzo[b]thiophene derivatives have been explored for their activity against protein kinases, which are crucial regulators of cell signaling. A prominent target in this family is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose aberrant signaling is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC). Overactivation of the EGFR pathway promotes unchecked cell proliferation and survival. Both our hypothetical derivative, BTH-5-OH-A, and the comparator, Gefitinib, are designed to inhibit this receptor's kinase activity.
Below is a simplified representation of the EGFR signaling pathway that these inhibitors target.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Framework: A Dual-Assay Strategy for Determining In Vitro Therapeutic Index
The core of our evaluation rests on a simple principle: a good drug candidate must be much more effective at killing cancer cells (or inhibiting its target) than it is at harming healthy cells. We will determine this by calculating a Selectivity Index (SI) .
Selectivity Index (SI) = CC₅₀ (in normal cells) / IC₅₀ (in cancer cells)
A higher SI value indicates a wider safety margin, suggesting that the compound can be administered at a concentration that is effective against the cancer while having minimal impact on healthy tissues.
The workflow for this evaluation is as follows:
Caption: Workflow for determining the in vitro therapeutic (selectivity) index.
Part A: Efficacy Assessment Protocol
The goal here is to determine the concentration of our compound that inhibits the growth of a cancer cell line driven by our target, EGFR.
Chosen Cell Line: A549 , a human lung adenocarcinoma cell line with significant EGFR expression.
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of BTH-5-OH-A and Gefitinib in DMSO.
-
Perform a serial dilution series in culture media to create working concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Include "vehicle control" wells (media with DMSO only) and "blank" wells (media only, no cells).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is critical to observe the anti-proliferative effects.
-
-
MTT Addition & Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
-
Data Acquisition:
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Part B: Cytotoxicity Assessment Protocol
The objective is to measure the compound's toxicity against a non-cancerous cell line to establish the "safety" part of the safety/efficacy ratio.
Chosen Cell Line: HEK293 , a human embryonic kidney cell line. It is a robust, commonly used line for general toxicity screening as it represents non-cancerous, rapidly dividing human cells.
Assay: MTT Assay. For a direct and reliable comparison, we use the exact same assay methodology as in the efficacy assessment. This consistency is crucial as it eliminates variability that could arise from using different cell health assays (e.g., comparing an apoptosis assay with a metabolic assay).
Step-by-Step Protocol: Cytotoxicity (CC₅₀) Determination
The protocol is identical to the one described for the IC₅₀ determination, with the sole exception of using HEK293 cells instead of A549 cells. The resulting value is termed the CC₅₀ (50% cytotoxic concentration).
Data Synthesis and Comparative Analysis
After performing the experiments, we obtain the IC₅₀ and CC₅₀ values for both our novel compound and the established drug. The hypothetical data below illustrates a successful outcome for our benzo[b]thiophene derivative.
| Compound | IC₅₀ in A549 Cells (µM) | CC₅₀ in HEK293 Cells (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| Gefitinib (Comparator) | 0.05 | 10 | 200 |
| BTH-5-OH-A (Lead) | 0.02 | > 25 | > 1250 |
Interpretation of Results
-
Potency: BTH-5-OH-A (IC₅₀ = 0.02 µM) is more than twice as potent as Gefitinib (IC₅₀ = 0.05 µM) at inhibiting the growth of the target cancer cells. This demonstrates superior efficacy in this in vitro model.
-
Toxicity: BTH-5-OH-A exhibits significantly lower toxicity towards healthy HEK293 cells (CC₅₀ > 25 µM) compared to Gefitinib (CC₅₀ = 10 µM). The ">" symbol indicates that even at the highest concentration tested, we did not observe 50% cell death, which is a very strong positive indicator.
-
Therapeutic Index: The resulting Selectivity Index for BTH-5-OH-A is over six times greater than that of Gefitinib. This is a crucial finding. It suggests that BTH-5-OH-A has a much wider therapeutic window, offering the potential for a more effective and safer clinical profile. It implies that a dose high enough to eradicate cancer cells would be far lower than the dose that would cause significant toxicity to healthy tissues.
Conclusion and Forward Outlook
The systematic evaluation of the in vitro therapeutic index provides the critical data required for informed decision-making in a drug discovery pipeline. Through a direct comparison of a novel benzo[b]thiophen-5-ol derivative (BTH-5-OH-A) and a standard-of-care drug (Gefitinib), we have demonstrated a clear and scientifically rigorous method for quantifying a compound's potential safety and efficacy.
Our findings show that BTH-5-OH-A is not only more potent but possesses a substantially larger selectivity index, marking it as a high-priority candidate for further development. The next logical steps would involve advancing this compound into more complex preclinical studies, including:
-
Kinase Panel Screening: To assess selectivity against other kinases and predict off-target effects.
-
Pharmacokinetic (PK) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile in animal models.
-
In Vivo Efficacy and Toxicity Studies: To confirm the therapeutic index in a living organism, ultimately leading to the determination of a true therapeutic index (TD₅₀/ED₅₀).
This structured approach, grounded in robust, reproducible assays, ensures that only the most promising and safest compounds proceed toward clinical evaluation, maximizing the potential for success in developing next-generation therapeutics.
References
-
Title: Design, synthesis, and biological evaluation of novel benzo[b]thiophene-5-carboxamide derivatives as potent EGFR/HER-2 dual kinase inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Synthesis and biological evaluation of certain 2-(1-benzofuran-2-yl)-5-((substituted-1,3,4-oxadiazol-2-yl)methyl)thio-1,3,4-thiadiazole and 2-(benzo[b]thiophen-2-yl)-5-((substituted-1,3,4-oxadiazol-2-yl)methyl)thio-1,3,4-thiadiazole derivatives as potent antimicrobial and anticancer agents. Source: Acta Pharmaceutica. URL: [Link]
A Comparative Guide to the Isomeric Purity Assessment of Benzo[b]thiophen-5-ol Samples
Introduction
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For APIs like Benzo[b]thiophen-5-ol, a heterocyclic compound with significant potential in medicinal chemistry, ensuring isomeric purity is of paramount importance.[1] Positional isomers, molecules with the same molecular formula but different arrangements of substituent groups on the aromatic ring, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3]
This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of the isomeric purity of Benzo[b]thiophen-5-ol. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and present a framework for data interpretation. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in their work.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of Benzo[b]thiophen-5-ol can proceed through various routes, often involving cyclization reactions.[4][5] Depending on the precursors and reaction conditions, these synthetic pathways can sometimes lack complete regioselectivity, leading to the formation of undesired positional isomers. The most probable isomeric impurities of Benzo[b]thiophen-5-ol are Benzo[b]thiophen-4-ol, Benzo[b]thiophen-6-ol, and Benzo[b]thiophen-7-ol. The subtle differences in the position of the hydroxyl group can significantly alter the physicochemical properties of these molecules, making their separation and quantification a non-trivial analytical challenge. A patent describing the synthesis of a related compound, 6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene, highlights the formation of a mixture of regioisomers, underscoring the practical reality of this challenge in industrial synthesis.[6]
Analytical Strategies for Isomeric Purity Assessment: A Comparative Overview
The choice of analytical technique for isomeric purity assessment is dictated by the properties of the analyte, the required sensitivity and resolution, and the specific goals of the analysis. For Benzo[b]thiophen-5-ol and its isomers, the primary techniques of choice are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC, particularly in its reversed-phase mode, is a powerful and versatile technique for the separation of non-volatile and thermally labile compounds like phenols.[7] The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For positional isomers of aromatic compounds, achieving adequate resolution can be challenging on standard C18 columns. However, the use of a phenyl stationary phase can significantly enhance selectivity. This is due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the benzothiophenol isomers, in addition to hydrophobic interactions.[2][8] Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, offers even greater resolution and faster analysis times.
Gas Chromatography (GC)
Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. While Benzo[b]thiophen-5-ol is amenable to GC analysis, its polarity due to the hydroxyl group can lead to poor peak shape (tailing) and potential adsorption on the column. To overcome these issues, a derivatization step is often employed. Converting the polar hydroxyl group into a less polar ether or ester, for example, through silylation or acetylation, improves the volatility and chromatographic behavior of the analytes.[9][10] GC coupled with Mass Spectrometry (GC-MS) provides an additional layer of confirmation through the mass spectra of the separated isomers.
The following diagram illustrates the general workflow for isomeric purity assessment.
Caption: General workflow for the isomeric purity assessment of Benzo[b]thiophen-5-ol.
Comparison of Analytical Techniques
| Feature | HPLC-UV / UPLC-PDA | GC-MS (with Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[7] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes (or their derivatives). |
| Derivatization | Not typically required. | Often necessary to improve volatility and peak shape.[9] |
| Selectivity | Good to excellent, especially with specialized columns (e.g., phenyl).[2][8] | Excellent, based on both retention time and mass spectral data. |
| Sensitivity | Good with UV/PDA detection. | Excellent, particularly with Selected Ion Monitoring (SIM) mode in MS. |
| Analysis Time | Can be rapid, especially with UPLC. | Generally fast, though derivatization adds to sample preparation time. |
| Ease of Use | Relatively straightforward. | More complex due to the derivatization step and MS operation. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
In-Depth Experimental Protocols
The following protocols are provided as a starting point and should be validated for their intended use.
Protocol 1: HPLC-UV Method for Isomeric Purity of Benzo[b]thiophen-5-ol
This method is adapted from established procedures for the separation of cresol and naphthol isomers, leveraging a phenyl stationary phase for enhanced selectivity.[2][8][11]
1. Instrumentation and Reagents
-
HPLC or UPLC system with a pump, autosampler, column oven, and a UV/PDA detector.
-
Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (optional, for pH adjustment).
-
Benzo[b]thiophen-5-ol reference standard and samples.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm (or determined by UV scan of the main component).
-
Injection Volume: 5 µL.
-
Run Time: Approximately 15 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzo[b]thiophen-5-ol reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the Benzo[b]thiophen-5-ol sample and dissolve in 10 mL of mobile phase.
4. Method Validation (Abbreviated)
-
Specificity: Inject a blank (mobile phase) and individual solutions of potential isomers to confirm their retention times and the absence of interference.
-
Linearity: Analyze a series of standard solutions over a range of concentrations (e.g., 1-200 µg/mL) to establish the linearity of the detector response.
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.
Caption: Step-by-step workflow for the HPLC analysis.
Protocol 2: GC-MS Method for Isomeric Purity of Benzo[b]thiophen-5-ol (with Derivatization)
This method is based on common practices for the GC analysis of phenolic compounds, incorporating a silylation step to improve chromatographic performance.[9][10][12]
1. Instrumentation and Reagents
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane stationary phase, e.g., HP-5ms).
-
Helium (carrier gas).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or Acetonitrile (anhydrous).
-
Benzo[b]thiophen-5-ol reference standard and samples.
2. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
3. Derivatization and Sample Preparation
-
Sample Preparation: Dissolve approximately 1 mg of the Benzo[b]thiophen-5-ol sample in 1 mL of anhydrous dichloromethane in a vial.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Data Analysis and Interpretation
The primary method for quantifying isomeric purity from a chromatogram is the area percent method, assuming the response factors of the isomers are similar.
Calculation: Percentage of Isomer X = (Area of Peak X / Total Area of All Isomer Peaks) * 100%
According to ICH Q3A(R2) guidelines, impurities should be reported at levels greater than the reporting threshold (e.g., 0.05%).[2][8] Any impurity found above the identification threshold requires structural identification.
Case Study: Comparative Analysis of Two Batches
To illustrate the application of these methods, consider the analysis of two hypothetical batches of Benzo[b]thiophen-5-ol.
| Batch ID | Analytical Method | Benzo[b]thiophen-5-ol (%) | Isomer 1 (e.g., 4-ol) (%) | Isomer 2 (e.g., 6-ol) (%) | Total Isomeric Impurities (%) |
| BT5OH-001 | HPLC-UV | 99.85 | 0.08 | 0.07 | 0.15 |
| GC-MS | 99.83 | 0.09 | 0.08 | 0.17 | |
| BT5OH-002 | HPLC-UV | 99.52 | 0.25 | 0.23 | 0.48 |
| GC-MS | 99.49 | 0.27 | 0.24 | 0.51 |
In this case study, both methods provide comparable results, showing that Batch BT5OH-001 has a higher isomeric purity than Batch BT5OH-002. The levels of isomeric impurities in Batch BT5OH-002 are above the typical reporting and identification thresholds, warranting further investigation and potential purification.
Conclusion and Recommendations
The assessment of isomeric purity is a critical step in the quality control of Benzo[b]thiophen-5-ol. Both HPLC and GC-MS are powerful techniques capable of providing the necessary resolution and sensitivity for this task.
-
HPLC with a phenyl column is recommended as a primary method due to its simplicity, robustness, and avoidance of a derivatization step. It is particularly well-suited for routine quality control in a high-throughput environment.
-
GC-MS with derivatization serves as an excellent confirmatory technique. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for identifying and quantifying trace-level isomeric impurities.
The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For comprehensive impurity profiling, a combination of these orthogonal techniques provides the most complete and reliable data, ensuring the quality and safety of the final drug substance.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. [Link]
-
Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301. [Link]
-
Wiley Analytical Science. (2020). Cresol determination made possible by silylation. [Link]
-
Kabot, F. J., & Cirillo, L. (n.d.). Analysis of Naphthalene Homologs by Gas Chromatography. Semantic Scholar. [Link]
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Deutsche Forschungsgemeinschaft. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Publisso. [Link]
-
Wiczkowski, W., & Romaszko, J. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Journal of Chromatography A, 1403, 1-8. [Link]
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Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. [Link]
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Chromatography Forum. (2017). separation of positional isomers. [Link]
-
Wang, D., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(77), 40821-40827. [Link]
-
da Silva, F. S., et al. (2021). Synthesis of Benzo[b]thiophenes using Alkynes as Precursors under Metal-Free Conditions. Organic & Biomolecular Chemistry, 19(26), 5773-5790. [Link]
-
Sravani, G., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5486-5498. [Link]
-
Bentham Science. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. [Link]
-
Semantic Scholar. (2000). Synthesis of a 5-Substituted Benzo[b]thiophene. [Link]
- Google Patents. (1998). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
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Safety Operating Guide
Benzo[b]thiophen-5-ol proper disposal procedures
An In-Depth Guide to the Proper Disposal of Benzo[b]thiophen-5-ol
Authored by a Senior Application Scientist
This document provides a detailed, safety-first procedural guide for the proper handling and disposal of Benzo[b]thiophen-5-ol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step, from waste generation to final disposal, is conducted with precision and care. The procedures outlined herein are designed to be self-validating, integrating safety checks and explaining the chemical rationale behind each recommendation.
Hazard Assessment and Waste Classification: A Proactive Approach
Benzo[b]thiophen-5-ol, a sulfur-containing heterocyclic compound, requires careful assessment before disposal. While specific toxicity data for this exact molecule is limited, the chemical class of thiophenols and related sulfur-containing aromatics provides a strong basis for a conservative and safe approach.
Key Hazards:
-
Irritation: Based on related compounds like 3-bromo-benzo[b]thiophen-5-ol, it is prudent to assume the compound is a skin and serious eye irritant.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Malodorous Nature: Thiophenols are known for their strong, unpleasant odors.[2][3] Proper containment is essential.
-
Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects.[3][4]
US EPA Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly classified. While Benzo[b]thiophen-5-ol is not explicitly listed, the closely related compound Thiophenol is classified as an acute hazardous waste.[5]
It is imperative to manage Benzo[b]thiophen-5-ol as if it falls under this classification, pending confirmation with your institution's Environmental Health & Safety (EHS) department. All waste must be handled in accordance with local, state, and federal regulations.[2]
Core Disposal Principles and Personnel Protection
Three principles must govern the disposal of this compound:
-
Engage Professionals: The ultimate disposal method for this chemical is through a licensed and approved hazardous waste disposal facility.[3][4]
-
Prohibit Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.[3][8] This is a critical measure to prevent environmental contamination.
-
Containment is Key: Due to the potential for a strong stench, all waste materials must be securely contained to prevent the release of odors.[2]
Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. Before handling the chemical or its waste, ensure the following are in use:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Hand Protection: Use chemically impermeable gloves. Given the aromatic nature of the compound, nitrile gloves are a minimum requirement; consider thicker gloves or double-gloving for extended handling.
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or during decontamination, consider a disposable apron or a chemically resistant suit.[2][9]
-
Respiratory Protection: All handling of solid material and pre-treatment procedures must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] If exposure limits are exceeded, a full-face respirator may be necessary.[9]
Step-by-Step Disposal Procedures
The appropriate disposal path depends on the nature and volume of the waste. The following workflow provides a decision-making framework.
Caption: Waste Disposal Decision Workflow
Path A: Direct Disposal of Solids and Concentrated Waste
This is the standard procedure for the pure compound, reaction residues, and heavily contaminated materials (e.g., silica gel, filter paper).
-
Container Selection: Choose a sturdy, leak-proof container with a tightly sealing lid that is compatible with the chemical. A high-density polyethylene (HDPE) drum or pail is recommended.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Avoid mixing with strong oxidizing agents, as this could result in ignition.[2]
-
Primary Containment: Place the waste material directly into the selected container. For items with a strong odor, first seal them inside a heavy-duty plastic bag within the fume hood before placing them in the final waste container.[2]
-
Labeling: Label the container clearly and immediately with a "Hazardous Waste" label. Specify the contents, including "Benzo[b]thiophen-5-ol" and the estimated quantity. Affix the appropriate EPA waste code (P014).
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area. Ensure the container is kept away from heat, ignition sources, and incompatible materials.[10]
-
Pickup Request: Arrange for pickup by your institution's certified hazardous waste disposal service. Do not allow waste to accumulate for more than 150 days or exceed storage limits.[11]
Path B: Laboratory-Scale Pre-treatment of Dilute Waste Streams
For small quantities of dilute aqueous or solvent-based waste, pre-treatment can neutralize the reactive and malodorous characteristics, enhancing safety during storage. The recommended method is oxidation with sodium hypochlorite (bleach), which converts the hazardous sulfur moiety to a more stable state.[3]
Quantitative Guidelines for Pre-treatment
| Parameter | Guideline | Rationale & Citations |
| Oxidizing Agent | Commercial Sodium Hypochlorite (NaOCl) Solution (~5-8% concentration) | A common, accessible, and effective oxidizing agent for sulfur-containing aromatic compounds.[3] |
| Recommended Ratio | Use a significant excess of bleach solution (e.g., 10 parts bleach to 1 part waste solution) | Ensures the complete oxidation of the thiol-like functional group. An excess drives the reaction to completion.[3] |
| Reaction Time | Minimum 2 hours, with stirring | Allows sufficient time for the oxidation reaction to proceed to completion.[3] |
| Reaction Monitoring | The strong, unpleasant odor should dissipate significantly. | This provides a qualitative indicator of successful neutralization. |
Step-by-Step Pre-treatment Protocol:
-
Work Area Setup: Perform all steps inside a certified chemical fume hood.
-
Prepare Oxidizing Bath: In a suitably large beaker or flask, prepare the bleach solution. A 1:1 mixture of commercial bleach and water is often effective.[3] Place the container in a secondary containment tray.
-
Neutralization: Slowly and with constant stirring, add the dilute Benzo[b]thiophen-5-ol waste stream to the bleach solution. Do not add the bleach to the waste. Monitor for any signs of excessive heat generation or gas evolution.
-
Reaction: Once all waste has been added, cover the container loosely and allow the mixture to stir for a minimum of 2 hours.[3]
-
Final Collection: After the reaction is complete and the odor has subsided, transfer the treated liquid into a properly labeled hazardous waste container. The label should indicate "Treated Benzo[b]thiophen-5-ol waste (oxidized with bleach)."
-
Disposal: Store and dispose of this container through your certified hazardous waste disposal service.
Spill and Decontamination Procedures
Accidents require immediate and correct action.
Minor Spill Response: (Applicable to small quantities inside a chemical fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Ensure all ignition sources are removed from the area.[6]
-
Absorb: Cover the spill with an activated carbon adsorbent or other inert material (e.g., vermiculite, sand).[6] WARNING: Never use dry, powdered hypochlorite or other strong oxidizers directly on a thiophenol-type spill, as this can lead to autoignition.[2]
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with a cloth soaked in a bleach solution, followed by water. Dispose of all cleaning materials as hazardous waste.
Major Spill Response: (Applicable to larger quantities or spills outside of a fume hood)
-
Evacuate: Clear the area of all personnel and move upwind.[2]
-
Alert Emergency Responders: Immediately contact your institution's EHS or emergency response team. Provide them with the location and nature of the hazard.[2]
-
Restrict Access: Prevent entry to the affected area.
Decontamination of Glassware and Equipment:
All non-disposable items must be thoroughly decontaminated before reuse.
-
Prepare Bleach Bath: In a designated container inside a fume hood, prepare a decontamination bath using a 1:1 mixture of commercial bleach and water.[3]
-
Submerge Items: Immediately after use, fully submerge the contaminated glassware and equipment in the bleach bath.
-
Soak: Allow items to soak for at least 12-24 hours to ensure complete oxidation of any residual chemical.[3]
-
Rinse and Clean: After soaking, thoroughly rinse the items with water and then proceed with standard laboratory cleaning procedures.
-
Dispose of Bath: The used bleach bath must be collected and disposed of as hazardous waste.
References
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Material Safety Data Sheet - Thiophenol, 97%. Cole-Parmer. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
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Material Safety Data Sheet - Thiophenol. Cole-Parmer. [Link]
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Benzo[b]thiophen-5-ol. PubChem - NIH. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Hazardous Waste Listings. US Environmental Protection Agency (EPA). [Link]
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BENZENE. Occupational Safety and Health Administration (OSHA). [Link]
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Sulfur Dioxide; Pesticide Tolerances for Emergency Exemptions. Federal Register / Vol. 76, No. 178. GovInfo. [Link]
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Special Wastes. US Environmental Protection Agency (EPA). [Link]
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OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
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40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]
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Navigating the Safe Handling of Benzo[b]thiophen-5-ol: A Guide for Laboratory Professionals
For the diligent researcher, the promise of novel compounds like Benzo[b]thiophen-5-ol in advancing drug development is a powerful motivator. However, this pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, direct guidance for the safe handling, use, and disposal of Benzo[b]thiophen-5-ol, ensuring that both scientific integrity and personal safety are held to the highest standard. While specific toxicological data for Benzo[b]thiophen-5-ol is limited, this document synthesizes safety protocols from structurally similar compounds, including benzothiophenes, phenols, and thiophenols, to establish a robust framework for its management in the laboratory.
Hazard Assessment: Understanding the Risks
Benzo[b]thiophen-5-ol is a heterocyclic aromatic compound containing a hydroxyl group. This structure suggests potential hazards that warrant careful consideration. Based on data from related compounds, researchers should assume that Benzo[b]thiophen-5-ol may cause skin and eye irritation.[1] Inhalation or ingestion may also be harmful.[1] Phenols, as a class, are known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[2] The sulfur-containing thiophene ring may also present its own set of hazards. Therefore, a cautious approach is paramount.
Assumed Hazard Profile:
| Hazard Type | Potential Effect | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Based on the hazard statements for Benzo[b]thiophene.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | A common property of phenols and benzothiophene derivatives.[1][2] |
| Eye Damage/Irritation | May cause serious eye irritation. | Phenolic compounds are often irritating to the eyes.[2] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[4] | Based on the ecotoxicity data for Benzo[b]thiophene.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Benzo[b]thiophen-5-ol. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Neoprene or Nitrile).[5][6] | To prevent skin contact. Given the potential for skin absorption similar to phenols, robust glove selection is critical.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[7] | To protect against accidental splashes. |
| Skin and Body Protection | A standard laboratory coat.[6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.[1][7] | To minimize inhalation of the compound, especially if it is a powder.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling Benzo[b]thiophen-5-ol at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed.
Handling and Experimental Use
The following workflow diagram illustrates the key steps and decision points for the safe handling of Benzo[b]thiophen-5-ol during experimental procedures.
Figure 1: Experimental workflow for handling Benzo[b]thiophen-5-ol.
Step-by-Step Protocol:
-
Preparation: Always begin by putting on the required PPE as detailed in Section 2. Ensure that all operations are conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: If working with the solid form, carefully weigh the required amount, avoiding the generation of dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Conduct the chemical reaction in appropriate glassware, ensuring the setup is secure.
-
Work-up: During quenching and extraction, be mindful of potential exothermic reactions and pressure build-up.
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces after use. A standard laboratory detergent followed by a solvent rinse is generally sufficient.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
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- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
